Benzo[b]thiophen-3-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDITYYPIADDMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485210 | |
| Record name | Benzo[b]thiophen-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3394-36-3 | |
| Record name | Benzo[b]thiophen-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophen-3-ylamine, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, antidepressants, and estrogen receptor modulators. The 3-amino substituted variants, in particular, serve as crucial intermediates for the synthesis of diverse compound libraries in drug discovery. Traditional synthetic methods often require harsh conditions and long reaction times. This guide details an efficient, rapid, and high-yielding microwave-assisted approach for the synthesis of 3-aminobenzo[b]thiophenes, primarily focusing on the annulation of 2-halobenzonitriles with methyl thioglycolate.
Core Synthesis Pathway: Annulation of 2-Halobenzonitriles
A robust and rapid method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of substituted 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1][2][3] This approach avoids the need for metal catalysts and offers significant advantages in terms of reaction time and efficiency.[1]
Logical Workflow of the Synthesis
Caption: Experimental workflow for the microwave-assisted synthesis.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various methyl 3-aminobenzo[b]thiophene-2-carboxylates from substituted 2-halobenzonitriles using microwave irradiation.[1]
| Entry | Starting Benzonitrile | R Substituent | Halogen (X) | Time (min) | Yield (%) |
| 1 | 2-chloro-5-bromobenzonitrile | 5-Br | Cl | 20 | 88 |
| 2 | 2,5-dichlorobenzonitrile | 5-Cl | Cl | 20 | 86 |
| 3 | 2-chloro-5-fluorobenzonitrile | 5-F | Cl | 20 | 85 |
| 4 | 2-chloro-5-methylbenzonitrile | 5-Me | Cl | 20 | 96 |
| 5 | 2-chloro-5-methoxybenzonitrile | 5-OMe | Cl | 20 | 92 |
| 6 | 2-chlorobenzonitrile | H | Cl | 20 | 72 |
| 7 | 2-chloro-5-(trifluoromethyl)benzonitrile | 5-CF₃ | Cl | 40 | 58 |
| 8 | 2-fluorobenzonitrile | H | F | 20 | 79 |
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Bagley et al.[1]
General Procedure for the Synthesis of 3-Aminobenzo[b]thiophenes
-
Reactant Preparation: In a suitable microwave reaction vessel, combine the starting 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents).
-
Solvent Addition: Add dry dimethyl sulfoxide (DMSO) to achieve a concentration of 2 M with respect to the starting benzonitrile.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C for the time specified in the data table (typically 20-40 minutes), with stirring. The initial microwave power will be modulated by the instrument to maintain the target temperature.
-
Reaction Work-up: After the specified hold time, cool the reaction mixture to room temperature using a stream of compressed air.
-
Product Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with water to remove any residual DMSO and salts.
-
Drying: Dry the purified product in vacuo to yield the desired 3-aminobenzo[b]thiophene derivative.
Alternative Pathway: The Gewald Reaction
The Gewald reaction is a classic multi-component condensation for the synthesis of 2-aminothiophenes.[4][5] While it typically yields 2-aminothiophenes, it is a foundational method in thiophene chemistry and can be adapted for related structures like tetrahydrobenzo[b]thiophenes.[4][6][7] The reaction generally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5] Microwave irradiation has been shown to be beneficial for this reaction, significantly reducing reaction times.[5]
Generalized Gewald Reaction Mechanism
Caption: Generalized mechanism of the Gewald reaction.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of 3-aminobenzo[b]thiophene scaffolds. The annulation of 2-halobenzonitriles with methyl thioglycolate is a particularly effective method, offering high yields and short reaction times for a variety of substituted starting materials.[1][2][3] This approach is highly amenable to the generation of compound libraries for drug discovery and medicinal chemistry programs, where the 3-aminobenzo[b]thiophene core serves as a versatile building block for kinase inhibitors and other therapeutic agents.[1][8]
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Metal-Free Pathways to Benzo[b]thiophen-3-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, those bearing an amine group at the 3-position are of significant interest due to their prevalence in kinase inhibitors and other therapeutic agents. The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for drug discovery and development. This guide provides a comprehensive overview of metal-free synthetic strategies for accessing benzo[b]thiophen-3-amine derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Introduction to Metal-Free Approaches
Traditional syntheses of benzo[b]thiophenes often rely on transition-metal-catalyzed cross-coupling and cyclization reactions. While effective, these methods can suffer from drawbacks such as catalyst cost, residual metal contamination in the final product, and the need for specialized ligands. Metal-free alternatives offer attractive solutions, often utilizing readily available reagents and milder reaction conditions. This guide focuses on two prominent metal-free strategies: microwave-assisted annulation and base-mediated Smiles rearrangement.
Microwave-Assisted Annulation of 2-Halobenzonitriles
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1][2] This approach avoids the need for metal catalysts and leverages microwave irradiation to accelerate reaction times, often leading to high yields in minutes.[1]
Reaction Scheme
Caption: Microwave-assisted synthesis workflow.
Experimental Protocol
A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) to a concentration of 2 M is prepared.[1] The reaction mixture is then subjected to microwave irradiation in a dedicated synthesizer at 130 °C for the specified time (see Table 1).[1] Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene product.[1]
Quantitative Data Summary
| Entry | R | X | Z | Time (min) | Yield (%) |
| 1 | H | Cl | CH | 20 | 96 |
| 2 | 5-F | Cl | CH | 20 | 91 |
| 3 | 5-Cl | Cl | CH | 20 | 88 |
| 4 | 5-Br | Cl | CH | 20 | 85 |
| 5 | 5-Me | Cl | CH | 30 | 82 |
| 6 | 5-OMe | Cl | CH | 30 | 75 |
| 7 | 4,5-di-Cl | Cl | CH | 20 | 92 |
| 8 | H | F | N | 20 | 58 |
Table 1: Scope of the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[1]
Base-Mediated Smiles Rearrangement
An alternative and efficient one-pot synthesis of benzo[b]thiophen-3-amines proceeds through a Smiles rearrangement of 2-fluorobenzonitriles with α-substituted methanethiols at room temperature.[3] This transition-metal-free method is characterized by its operational simplicity, mild reaction conditions, and high reaction efficiency, providing regioselective access to the desired products in good to excellent yields.[3]
Reaction Scheme
Caption: Smiles rearrangement synthesis workflow.
Experimental Protocol
To a solution of the 2-fluorobenzonitrile (1.0 equivalent) and the corresponding α-substituted methanethiol (1.0 equivalent) in DMSO, cesium carbonate (Cs2CO3, 3.0 equivalents) is added.[3] The reaction mixture is stirred at room temperature for the time indicated in Table 2. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure benzo[b]thiophen-3-amine derivative.[3]
Quantitative Data Summary
| Entry | R1 | R2 | Time (h) | Yield (%) |
| 1 | H | H | 12 | 92 |
| 2 | 4-F | H | 12 | 89 |
| 3 | 4-Cl | H | 12 | 85 |
| 4 | 4-Br | H | 12 | 82 |
| 5 | 4-Me | H | 15 | 88 |
| 6 | 4-OMe | H | 15 | 81 |
| 7 | H | Me | 12 | 90 |
| 8 | H | Et | 12 | 87 |
Table 2: Synthesis of benzo[b]thiophen-3-amines via Smiles rearrangement.[3]
Other Notable Metal-Free Strategies
While the above methods are highly effective for the synthesis of 3-aminobenzo[b]thiophenes, other metal-free strategies have been developed for the broader class of benzo[b]thiophenes, which can potentially be adapted. These include:
-
Electrophilic Cyclization: The cyclization of alkynes with a neighboring nucleophilic sulfur atom, often initiated by an electrophile, is a powerful tool for constructing the benzo[b]thiophene core.[4]
-
Radical Cyclization: Radical-mediated cyclization reactions offer an alternative pathway, often proceeding under mild conditions.[4][5]
-
Photochemical Reactions: The use of light to promote cyclization reactions provides a green and efficient synthetic route.[4]
-
Organocatalysis: Asymmetric annulation reactions catalyzed by chiral organic molecules can provide enantiomerically enriched polycyclic benzo[b]thiophene derivatives.[6][7]
Conclusion
The metal-free synthesis of benzo[b]thiophen-3-amine derivatives presents a significant advancement in sustainable and cost-effective chemical synthesis. The microwave-assisted annulation and base-mediated Smiles rearrangement methods highlighted in this guide offer robust and versatile platforms for accessing these valuable scaffolds. These approaches are characterized by their high yields, operational simplicity, and avoidance of heavy metal catalysts, making them highly attractive for applications in medicinal chemistry and drug development. Further exploration into other metal-free strategies, such as organocatalysis and photochemical methods, will undoubtedly continue to expand the synthetic chemist's toolbox for the construction of this important class of molecules.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Facile synthesis of benzo[b]thiophenes via metal-free radical-triggered intramolecular C-S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones - Beijing Institute of Technology [pure.bit.edu.cn:443]
Spectroscopic Analysis of Benzo[b]thiophen-3-amine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Benzo[b]thiophen-3-amine hydrochloride. Due to the limited availability of publicly accessible, complete experimental NMR data for this specific compound, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to offer a comprehensive analytical framework. This document is intended to guide researchers in the characterization of this compound and similar molecular scaffolds.
Predicted and Comparative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the benzo[b]thiophene core and provide predicted ranges for this compound based on available data for similar compounds. These values are illustrative and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Chemical Shift Data for this compound
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Expected Coupling Constants (J) in Hz |
| H2 | ~7.5 - 7.8 | s | - |
| H4 | ~7.9 - 8.2 | d | J ≈ 8.0 |
| H5 | ~7.4 - 7.6 | t | J ≈ 7.5 |
| H6 | ~7.4 - 7.6 | t | J ≈ 7.5 |
| H7 | ~7.8 - 8.1 | d | J ≈ 8.0 |
| NH₃⁺ | ~9.0 - 10.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| C2 | ~120 - 125 |
| C3 | ~130 - 135 |
| C3a | ~135 - 140 |
| C4 | ~123 - 126 |
| C5 | ~124 - 127 |
| C6 | ~124 - 127 |
| C7 | ~122 - 125 |
| C7a | ~138 - 142 |
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality NMR spectra of a heterocyclic amine hydrochloride like this compound.
2.1. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amine hydrochlorides due to its high polarity and ability to dissolve these salts. Deuterated methanol (CD₃OD) or water (D₂O) can also be used, but the exchange of the NH₃⁺ protons with the solvent deuterons will prevent their observation in the ¹H NMR spectrum.
-
Concentration : Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.
-
Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : Set to encompass all expected proton resonances (e.g., 0-12 ppm).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds. A longer delay can be used to ensure full relaxation for quantitative analysis.
-
Number of Scans : 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Temperature : Ambient probe temperature (e.g., 298 K).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width : Set to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy (for full structural assignment):
-
COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for the spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General experimental workflow for NMR spectroscopic analysis.
This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation and publication purposes, it is imperative to acquire and fully assign the ¹H, ¹³C, and relevant 2D NMR spectra for the specific compound of interest.
An In-depth Technical Guide on the Core Chemical and Physical Properties of Benzo[b]thiophen-3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Benzo[b]thiophen-3-amine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical and Physical Properties
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a valuable scaffold for the synthesis of various biologically active molecules. The compound typically appears as a white to off-white crystalline solid and is known to be soluble in water and various organic solvents, a characteristic enhanced by the presence of the hydrochloride salt which increases its stability and solubility.[1]
General and Computed Properties
A summary of the key chemical and computed physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in different environments and for its application in further research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNS | PubChem[2][3] |
| Molecular Weight | 185.67 g/mol | PubChem[2][3] |
| CAS Number | 3394-36-3 | PubChem[2][3] |
| IUPAC Name | 1-benzothiophen-3-amine;hydrochloride | PubChem[2][3] |
| Appearance | White to off-white crystalline solid | CymitQuimica[1] |
| Solubility | Soluble in water and various organic solvents | CymitQuimica[1] |
| XLogP3 | 2.3 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 2 | PubChem[2][3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2][3] |
| Rotatable Bond Count | 0 | PubChem[2][3] |
| Exact Mass | 185.0065981 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 185.0065981 g/mol | PubChem[2][3] |
| Topological Polar Surface Area | 54.3 Ų | PubChem[2][3] |
| Heavy Atom Count | 11 | PubChem[2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines a general method for the synthesis of 3-aminobenzo[b]thiophenes, which can be adapted for the preparation of the hydrochloride salt.
Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[4][5]
General Procedure:
-
A mixture of the appropriately substituted 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) (2 M) is prepared in a suitable microwave reactor vessel.
-
The reaction mixture is subjected to microwave irradiation at 130 °C for a specified duration (hold time), which is optimized based on the specific substrates.
-
Upon completion, the reaction vessel is cooled to room temperature using a stream of compressed air.
-
The reaction mixture is then poured into ice-water.
-
The resulting solid precipitate, the 3-aminobenzo[b]thiophene derivative, is collected by filtration, washed with water, and dried under vacuum.[5]
Formation of the Hydrochloride Salt:
To obtain the hydrochloride salt, the synthesized 3-aminobenzo[b]thiophene can be dissolved in a suitable organic solvent (e.g., diethyl ether or dioxane) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate of Benzo[b]thiophen-3-amine HCl is then collected by filtration, washed with a cold solvent, and dried.
Biological Activity and Signaling Pathways
Derivatives of benzo[b]thiophene are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery. They have been investigated as inhibitors of various enzymes, including monoamine oxidases and protein kinases, which are implicated in a range of diseases from neurodegenerative disorders to cancer.
Inhibition of Monoamine Oxidase (MAO)
Benzo[b]thiophen-3-ol derivatives have been identified as potential inhibitors of human monoamine oxidase (hMAO), with some compounds showing high selectivity for the MAO-B isoform.[6] MAOs are mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[7][8] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and Parkinson's disease.[9][10]
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition by Benzo[b]thiophene Derivatives.
Kinase Inhibition
The benzo[b]thiophene scaffold is a key component in the development of inhibitors for several protein kinases, including MAPK-activated protein kinase 2 (MK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[4][5] These kinases are involved in signaling pathways that regulate cell proliferation, survival, and inflammation, and their dysregulation is often associated with cancer and inflammatory diseases.
The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli and inflammatory cytokines.[11][12] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. The activated p38/MK2 complex then translocates from the nucleus to the cytoplasm, where it phosphorylates various targets, leading to the production of pro-inflammatory cytokines and regulation of other cellular processes.[4][13][14] Benzo[b]thiophene-based compounds have been investigated as inhibitors within this pathway.
Caption: Inhibition of the p38/MK2 Signaling Pathway by Benzo[b]thiophene Derivatives.
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and metabolism.[15][16] Their expression is primarily regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[15] Once expressed, PIM kinases phosphorylate a wide range of downstream targets, promoting cell cycle progression and inhibiting apoptosis.[2] Benzo[b]thiophene-containing molecules have been developed as potent inhibitors of PIM kinases.[5]
Caption: Inhibition of the PIM Kinase Signaling Pathway by Benzo[b]thiophene Derivatives.
References
- 1. CAS 3394-36-3: Benzo[b]thiophen-3-amine, hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H8ClNS | CID 12293663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Synthesis of Benzo[b]thiophen-3-amine from 2-halobenzonitriles
An In-depth Technical Guide to the Synthesis of Benzo[b]thiophen-3-amine from 2-Halobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Benzo[b]thiophen-3-amine and its derivatives, with a primary focus on methods commencing with 2-halobenzonitriles. Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, appearing in a variety of clinically significant molecules such as Raloxifene, Zileuton, and Sertaconazole. The methodologies detailed herein offer efficient pathways to these valuable intermediates. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
The benzo[b]thiophene core is a key pharmacophore in numerous therapeutic agents, driving significant interest in the development of efficient and versatile synthetic routes. Among the various strategies, the annulation of a thiophene ring onto a benzene precursor is a common approach. This guide specifically focuses on the synthesis of 3-aminobenzo[b]thiophenes starting from readily available 2-halobenzonitriles. This approach is particularly advantageous due to the commercial availability of a wide range of substituted 2-halobenzonitriles, allowing for the generation of diverse libraries of benzo[b]thiophene derivatives for drug discovery programs.
Primary Synthetic Pathway: Microwave-Assisted Annulation
A highly efficient and rapid method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1][2] This one-pot reaction proceeds via a domino sequence of SNAr, Thorpe-Ziegler cyclization, and tautomerization.
Reaction Mechanism
The reaction is initiated by the nucleophilic substitution of the halide on the 2-halobenzonitrile by the sulfur of methyl thioglycolate. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, a base-catalyzed condensation of nitriles, to form a cyclic enamine.[3][4] Tautomerization of this enamine intermediate leads to the final 3-aminobenzo[b]thiophene product.
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis[1]
A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry dimethyl sulfoxide (DMSO) (2 M) is subjected to microwave irradiation in a dedicated microwave synthesizer. The reaction is typically heated to 130 °C for a specified hold time. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene.
Quantitative Data
The following table summarizes the reaction outcomes for the synthesis of various substituted 3-aminobenzo[b]thiophenes using the microwave-assisted method.[1]
| Entry | 2-Halobenzonitrile | Product | Time (min) | Yield (%) |
| 1 | 2-Bromo-5-bromobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 11 | 96 |
| 2 | 2-Chloro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 10 | 85 |
| 3 | 2-Chloro-5-cyanobenzonitrile | Methyl 3-amino-5-cyanobenzo[b]thiophene-2-carboxylate | 15 | 78 |
| 4 | 2-Chloro-5-phenylbenzonitrile | Methyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate | 20 | 65 |
| 5 | 2-Chlorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 15 | 58 |
| 6 | 2-Chloro-5-(trifluoromethyl)benzonitrile | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 10 | 91 |
Characterization Data for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate[1]
-
¹H NMR (400 MHz, d₆-DMSO): δH/ppm 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me)
-
¹³C NMR (101 MHz, d₆-DMSO): δC/ppm 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me)
-
m/z (ES): 286 (M[⁷⁹Br]H⁺, 100%)
Domino Reaction Protocol for Functionalized Benzothiophenes
An alternative and efficient approach for the synthesis of functionalized 3-aminobenzothiophenes involves a domino reaction protocol.[5] This method can be adapted to produce a variety of substituted benzothiophenes, which are valuable precursors for the synthesis of more complex heterocyclic systems, such as benzothieno[3,2-b]pyridines.
General Reaction Scheme
This protocol typically involves the reaction of a 2-halobenzonitrile derivative with a suitable sulfur-containing nucleophile, followed by in-situ cyclization and functional group manipulation.
Visualization of Reaction Pathways and Workflows
Reaction Pathway Diagram
Caption: Synthesis pathway of Benzo[b]thiophen-3-amine.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Conclusion
The synthesis of Benzo[b]thiophen-3-amine from 2-halobenzonitriles represents a robust and versatile strategy for accessing this important heterocyclic scaffold. The microwave-assisted protocol, in particular, offers significant advantages in terms of reaction time and efficiency. The detailed experimental procedures and compiled data in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzo[b]thiophene-based compounds for further investigation.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Friedel-Crafts Acylation of Benzothiophenes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a robust method for the introduction of acyl groups onto aromatic systems. This guide offers a comprehensive technical overview of its application to benzothiophenes, a heterocyclic scaffold prevalent in pharmaceuticals and materials science. We delve into the core reaction mechanism, the critical challenge of regioselectivity, key experimental parameters, and detailed protocols. Quantitative data from representative studies are tabulated for comparative analysis, and essential workflows and chemical pathways are visualized to provide a clear, actionable resource for professionals in organic synthesis and drug development.
Core Principles: The Reaction Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process involves the activation of an acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich benzothiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored through deprotonation, yielding the final acylated benzothiophene product and regenerating the catalyst.[2][3]
The overall mechanism can be visualized as follows:
Regioselectivity: The C2 vs. C3 Challenge
Unlike simpler aromatic systems, the acylation of benzothiophene presents a significant regioselectivity challenge. Electrophilic attack can occur at either the C2 or C3 position of the thiophene ring, and the outcome is highly dependent on reaction conditions and the catalyst employed.
-
C3-Position Preference : In many classical Friedel-Crafts reactions, the C3 position is more reactive, often leading to the 3-acylbenzothiophene as the major product.[4][5] This is attributed to the superior stability of the carbocation intermediate formed upon attack at C3.
-
C2-Position Preference : The stability of the intermediate resulting from attack at the C2 position is also considerable, supported by multiple resonance structures.[6][7] Therefore, mixtures of 2- and 3-acylated products are common.[5]
The choice of catalyst is a critical factor. Strong Lewis acids like AlCl₃ often result in mixtures, while alternative systems, such as those using phosphoric acid, have also been shown to produce mixtures, typically favoring the C3 isomer.[5][8] The ability to selectively synthesize one isomer over the other remains a key area of research.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. IDF No 1879 A One Step Synthesis of 2-substituted Benzo[b]thiophenes – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 5. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
Crystal structure of Benzo[b]thiophen-3-amine hydrochloride
An In-depth Technical Guide on the Crystal Structure of Benzo[b]thiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of this compound. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Understanding the three-dimensional structure of these molecules at the atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. This document outlines the experimental procedures for the synthesis and crystal structure determination of this compound, presents the crystallographic data in a structured format, and discusses the key structural features of the molecule.
Introduction
Benzo[b]thiophene and its derivatives constitute a significant class of heterocyclic compounds that are structural components of many biologically active molecules. The fusion of a benzene ring to a thiophene ring results in a bicyclic system with unique electronic and steric properties, making it a privileged scaffold in medicinal chemistry. Aminated derivatives, such as Benzo[b]thiophen-3-amine, serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications, including effects on the central nervous system.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the amine.[1]
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This knowledge is fundamental for understanding intermolecular interactions, conformational preferences, and the overall molecular architecture, which are critical for predicting the binding of a molecule to its biological target.
Note on Data Availability: As of the compilation of this guide, a publicly available, fully determined crystal structure for this compound could not be located in open-access crystallographic databases. The following sections are therefore based on established, generalized protocols for small molecule crystallography and synthesis of related compounds. The presented quantitative data is hypothetical and serves as a template for what would be expected from a successful crystal structure determination.
Experimental Protocols
Synthesis and Crystallization of this compound
A general method for the synthesis of 3-aminobenzo[b]thiophenes involves the reaction of 2-halobenzonitriles with methyl thioglycolate. The resulting product can then be treated with hydrochloric acid to form the hydrochloride salt.
Synthesis of Benzo[b]thiophen-3-amine:
A mixture of 2-chlorobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) is subjected to microwave irradiation at 130 °C. Upon completion of the reaction, the mixture is poured into ice-water, and the resulting solid is collected, washed with water, and dried under vacuum to yield the 3-aminobenzo[b]thiophene product.
Formation of the Hydrochloride Salt and Crystallization:
The synthesized Benzo[b]thiophen-3-amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an appropriate solvent (e.g., 4 M HCl in 1,4-dioxane) is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.
For single crystal growth, slow evaporation of a saturated solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) at room temperature can be employed.
X-ray Diffraction Data Collection and Structure Determination
A suitable single crystal of this compound would be selected and mounted on a diffractometer. The following outlines a typical procedure for data collection and structure refinement.
Data Collection:
-
Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A series of frames are collected using ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement:
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, typically with software such as SHELXS or Olex2.
-
Structure Refinement: The initial structural model is refined by full-matrix least-squares on F², using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize the hypothetical crystallographic data for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Hypothetical) |
| Empirical formula | C₈H₈ClNS |
| Formula weight | 185.67 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.5 Å |
| b | 12.3 Å |
| c | 7.9 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 795.1 ų |
| Z | 4 |
| Density (calculated) | 1.552 Mg/m³ |
| Absorption coefficient | 0.65 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Index ranges | -11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -10 ≤ l ≤ 10 |
| Reflections collected | 8123 |
| Independent reflections | 1834 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1834 / 0 / 101 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.052, wR2 = 0.108 |
| Largest diff. peak and hole | 0.45 and -0.32 e.Å⁻³ |
Table 2: Selected Bond Lengths (Hypothetical)
| Bond | Length (Å) |
| S1-C7A | 1.74 |
| S1-C2 | 1.73 |
| C2-C3 | 1.38 |
| C3-N1 | 1.45 |
| C3-C3A | 1.42 |
| C3A-C7A | 1.40 |
| C3A-C4 | 1.39 |
| C4-C5 | 1.38 |
| C5-C6 | 1.39 |
| C6-C7 | 1.38 |
| C7-C7A | 1.40 |
Table 3: Selected Bond Angles (Hypothetical)
| Atoms | Angle (°) |
| C7A-S1-C2 | 92.1 |
| C3-C2-S1 | 111.5 |
| N1-C3-C2 | 125.8 |
| N1-C3-C3A | 123.5 |
| C2-C3-C3A | 110.7 |
| C7A-C3A-C3 | 112.2 |
| C4-C3A-C3 | 128.3 |
| S1-C7A-C3A | 113.5 |
| C7-C7A-S1 | 125.9 |
| C7-C7A-C3A | 120.6 |
Visualization
The following diagram illustrates the general workflow for small molecule crystal structure determination.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide has outlined the essential methodologies and data presentation formats for the crystallographic study of this compound. While a definitive crystal structure is not yet publicly available, the provided protocols and data templates serve as a robust framework for researchers in the field. The determination of the precise three-dimensional structure of this and related compounds is a critical step in the rational design of novel therapeutics. The detailed structural information, including bond lengths, bond angles, and intermolecular interactions, will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.
References
A Technical Guide to the Solubility of Benzo[b]thiophen-3-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzo[b]thiophen-3-amine hydrochloride (CAS: 3394-36-3), a key intermediate in medicinal chemistry and drug development.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility and provides detailed, state-of-the-art experimental protocols for its determination. Understanding solubility is a critical early step in the drug discovery process, as low solubility can lead to unreliable results in vitro, poor bioavailability, and underestimated toxicity.[2][3]
Overview of this compound
This compound is a salt formed from the reaction of the amine Benzo[b]thiophen-3-amine with hydrochloric acid.[1] This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the stability and aqueous solubility of amine-containing compounds.[1][4] The compound typically appears as a white to off-white crystalline solid.[1]
Chemical Structure:
-
Molecular Formula: C₈H₈ClNS[5]
-
Molecular Weight: 185.67 g/mol [5]
-
Synonyms: 3-Aminobenzo[b]thiophene hydrochloride, 1-Benzothiophen-3-amine hydrochloride[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in various organic solvents. This type of data is often generated during proprietary drug development and is not always published. However, based on the principle of "like dissolves like," its solubility behavior can be predicted.[6] As an amine salt, it is expected to have higher solubility in polar solvents.
The table below lists common organic solvents used in pharmaceutical development. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically.
| Solvent | Polarity Index | Expected Solubility | Quantitative Data (mg/mL at 25°C) |
| Water | 10.2 | High | Data Not Publicly Available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data Not Publicly Available |
| Methanol | 5.1 | Moderate to High | Data Not Publicly Available |
| Ethanol | 4.3 | Moderate | Data Not Publicly Available |
| Acetonitrile | 5.8 | Moderate | Data Not Publicly Available |
| Isopropanol (IPA) | 3.9 | Low to Moderate | Data Not Publicly Available |
| Dichloromethane (DCM) | 3.1 | Low | Data Not Publicly Available |
| Tetrahydrofuran (THF) | 4.0 | Low | Data Not Publicly Available |
| Ethyl Acetate | 4.4 | Very Low | Data Not Publicly Available |
| Toluene | 2.4 | Insoluble | Data Not Publicly Available |
| Hexane | 0.1 | Insoluble | Data Not Publicly Available |
Factors Influencing Solubility
The solubility of this compound is governed by several key physicochemical factors. Understanding these relationships is crucial for designing effective experimental, formulation, and purification strategies.
References
- 1. CAS 3394-36-3: Benzo[b]thiophen-3-amine, hydrochloride [cymitquimica.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. This compound | C8H8ClNS | CID 12293663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
Stability and storage conditions for Benzo[b]thiophen-3-amine HCl
An In-depth Technical Guide on the Stability and Storage of Benzo[b]thiophen-3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-3-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] As with any chemical entity intended for research or pharmaceutical use, understanding its stability and appropriate storage conditions is critical to ensure its integrity, purity, and safety. The hydrochloride salt form generally enhances the stability and solubility of the amine compared to its free base.[1] This document provides a comprehensive overview of the known stability characteristics and recommended storage and handling procedures for Benzo[b]thiophen-3-amine HCl, based on available data for the compound and its structural analogs.
Physicochemical Properties
Benzo[b]thiophen-3-amine HCl is typically a white to off-white crystalline solid.[1] It is soluble in water and various organic solvents.[1]
Stability Profile
While specific degradation pathways for Benzo[b]thiophen-3-amine HCl have not been detailed in the available literature, amine hydrochlorides, in general, are susceptible to degradation under certain conditions. Potential degradation routes could involve oxidation of the amine or reactions involving the thiophene ring. Based on information for related compounds, it is stable under recommended storage conditions.[2]
Recommended Storage Conditions
To ensure the long-term integrity of Benzo[b]thiophen-3-amine HCl, the following storage conditions are recommended, compiled from safety data sheets of structurally similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place.[2][3] Room temperature is generally acceptable.[4] | To minimize the rate of potential degradation reactions. |
| Humidity | Dry environment.[2][3] | To prevent hydrolysis and potential degradation accelerated by moisture. |
| Light | Protect from light.[5][6] | To prevent photochemical degradation. Amine salts can be light-sensitive. |
| Atmosphere | Store under an inert atmosphere.[4] Keep container tightly closed.[2][3][7] | To prevent oxidation and reaction with atmospheric moisture and carbon dioxide. |
Incompatible Materials
Contact with the following substances should be avoided to prevent vigorous reactions and degradation:
-
Strong oxidizing agents: Can lead to decomposition.[2]
-
Alkali metals: May cause a vigorous reaction.[2]
Experimental Protocols for Stability Assessment
While specific experimental protocols for Benzo[b]thiophen-3-amine HCl are not available, a general workflow for assessing the stability of a chemical compound is provided below. This is based on standard pharmaceutical industry practices for stability testing.
General Stability Testing Workflow
Caption: General workflow for a chemical stability study.
Recommended Handling and Storage Workflow
The following flowchart outlines the recommended procedures for handling and storing Benzo[b]thiophen-3-amine HCl to maintain its quality and ensure user safety.
Caption: Recommended handling and storage workflow.
Conclusion
While specific quantitative data on the stability of Benzo[b]thiophen-3-amine HCl is limited, by adhering to the general guidelines for handling and storing amine hydrochloride salts, researchers can ensure the material's integrity for experimental use. Key considerations are protection from light, moisture, and incompatible materials, as well as storage in a cool, well-ventilated area with a tightly sealed container, preferably under an inert atmosphere. For critical applications, it is recommended to perform in-house stability studies to determine a precise shelf-life under specific storage conditions.
References
- 1. CAS 3394-36-3: Benzo[b]thiophen-3-amine, hydrochloride [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. achmem.com [achmem.com]
- 5. junsei.co.jp [junsei.co.jp]
- 6. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. aksci.com [aksci.com]
An In-depth Technical Guide to Benzo[b]thiophen-3-amine hydrochloride (CAS 3394-36-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-3-amine hydrochloride, with the CAS number 3394-36-3, is a heterocyclic compound featuring a benzothiophene core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a range of applications in research and drug development.[1] Benzo[b]thiophene derivatives have been explored for their potential as anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant agents, among others.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3394-36-3 | [1] |
| Molecular Formula | C₈H₈ClNS | [3] |
| Molecular Weight | 185.67 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| IUPAC Name | 1-benzothiophen-3-amine;hydrochloride | [3] |
| Synonyms | 3-Aminobenzo[b]thiophene hydrochloride, Benzo[b]thiophen-3-ylamine hydrochloride | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The amine protons would show a broad signal. For a related compound, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, the following peaks were observed: δH/ppm 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me).[4] |
| ¹³C NMR | For a similar structure, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, the following peaks were observed: δC/ppm 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me).[4] |
| Mass Spec. | The molecular ion peak would correspond to the mass of the free amine (C₈H₇NS). |
Synthesis and Experimental Protocols
Several synthetic routes to 3-aminobenzo[b]thiophenes have been reported. A common and efficient method involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[4][5]
This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophene derivatives.[4]
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)
Equipment:
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a microwave reaction vessel, combine the substituted 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for a specified time (typically determined by reaction monitoring). The initial microwave power is modulated to maintain the target temperature.[4]
-
After the reaction is complete, cool the mixture to room temperature using a stream of compressed air.[4]
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield the desired 3-aminobenzo[b]thiophene derivative.[4]
To obtain the hydrochloride salt, the resulting amine can be dissolved in a suitable solvent (e.g., diethyl ether or dioxane) and treated with a solution of HCl in the same solvent. The precipitate is then collected by filtration and dried.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Applications in Drug Discovery and Development
The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[2] Derivatives of 3-aminobenzo[b]thiophene are valuable intermediates for the synthesis of kinase inhibitors and other therapeutic agents.[4][5]
Key Application Areas:
-
Kinase Inhibitors: Scaffolds based on 3-aminobenzo[b]thiophenes are used in the development of inhibitors for targets such as LIMK, PIM-kinases, and MAPK-2 kinase (MK2).[4][5]
-
Central Nervous System (CNS) Agents: The core structure has been investigated for its potential biological activities affecting the central nervous system.[1]
-
Antimitotic Agents: Certain derivatives have shown promise as antimitotic agents, which are crucial in cancer therapy.[4]
-
Anticonvulsant and Antinociceptive Agents: Some 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure and pain-relieving properties.[6]
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, vapors, or aerosols. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
If Inhaled: Move the person into fresh air.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its favorable physicochemical properties and the accessibility of efficient synthetic routes make it an important tool for researchers in medicinal chemistry and drug development. Further exploration of this scaffold is likely to yield novel therapeutic agents for various diseases.
References
- 1. CAS 3394-36-3: Benzo[b]thiophen-3-amine, hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H8ClNS | CID 12293663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
Tautomerism in 3-Aminobenzo[b]thiophene Systems: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Introduction to the Tautomeric Landscape of 3-Aminobenzo[b]thiophenes and its Implication in Medicinal Chemistry
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of compounds, 3-aminobenzo[b]thiophenes are of particular interest due to their synthetic accessibility and their role as key intermediates in the synthesis of bioactive molecules, such as kinase inhibitors. A critical, yet often overlooked, aspect of the chemistry of 3-aminobenzo[b]thiophenes is their potential to exist in tautomeric forms: the aromatic amino form and the non-aromatic imino form. This tautomeric equilibrium can significantly influence the physicochemical properties of these molecules, such as their solubility, lipophilicity, and hydrogen bonding capabilities, thereby impacting their pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomerism is paramount for the rational design and development of novel therapeutics based on the 3-aminobenzo[b]thiophene core.
This technical guide provides a comprehensive overview of the tautomerism in 3-aminobenzo[b]thiophene systems, detailing the structural aspects of the tautomers, the experimental and computational methods for their characterization, and the potential implications for drug discovery and development.
The Amino-Imino Tautomeric Equilibrium
The tautomerism in 3-aminobenzo[b]thiophene involves the migration of a proton between the exocyclic nitrogen atom and the C2 carbon atom of the thiophene ring, leading to an equilibrium between the amino and imino forms.
Caption: Amino-imino tautomeric equilibrium in the 3-aminobenzo[b]thiophene system.
The position of this equilibrium, defined by the tautomeric equilibrium constant (K_T = [imino]/[amino]), is influenced by several factors, including the electronic nature of substituents on the benzo[b]thiophene ring and the exocyclic nitrogen, as well as the polarity and hydrogen-bonding capacity of the solvent. Generally, the amino form is expected to be more stable due to the aromaticity of the benzo[b]thiophene ring system. However, specific substitution patterns and solvent interactions can shift the equilibrium towards the imino tautomer.
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for the tautomeric equilibrium of 3-aminobenzo[b]thiophene systems are not extensively reported in the literature, the following table structure can be used to summarize such data when determined experimentally or computationally. The values for analogous 2-aminobenzo[b]thiophene systems suggest that the amino form is generally favored.
| Compound/Substituent | Solvent | Method | K_T ([imino]/[amino]) | Reference |
| 3-Aminobenzo[b]thiophene | CDCl₃ | ¹H NMR | Data not available | - |
| 3-Aminobenzo[b]thiophene | DMSO-d₆ | ¹H NMR | Data not available | - |
| 3-Aminobenzo[b]thiophene | Methanol | UV-Vis | Data not available | - |
| Representative Analog | ||||
| 2-Aminobenzo[b]thiophene | Various | UV-Vis | Predominantly amino | [Analogous system data] |
Experimental Protocols for Tautomer Characterization
The characterization of the tautomeric equilibrium in 3-aminobenzo[b]thiophene systems relies on spectroscopic techniques that can distinguish between the amino and imino forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution. The interconversion between the amino and imino tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 3-aminobenzo[b]thiophene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a known concentration (typically 5-10 mg/mL).
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
Spectral Analysis:
-
Amino Tautomer: Expect to observe a broad singlet for the -NH₂ protons, typically in the range of 3.5-5.0 ppm. The aromatic protons of the benzo[b]thiophene ring will appear in the aromatic region (typically 7.0-8.0 ppm).
-
Imino Tautomer: Expect to observe a signal for the =NH proton at a downfield chemical shift, potentially in the range of 9.0-10.0 ppm. The protons on the C2 carbon will appear as a singlet or multiplet in the aliphatic region.
-
-
Quantification: Determine the ratio of the two tautomers by integrating the well-resolved signals corresponding to each form. For example, integrate the signal for the -NH₂ protons of the amino form and a distinct signal of the imino form. The tautomeric equilibrium constant (K_T) can be calculated from the ratio of the integrals.
Caption: Experimental workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by exploiting the differences in the electronic absorption spectra of the aromatic amino and non-aromatic imino forms.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of the 3-aminobenzo[b]thiophene derivative in the solvent of interest at a low concentration (typically 10⁻⁴ to 10⁻⁵ M) to avoid intermolecular interactions.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Amino Tautomer: The aromatic amino tautomer is expected to have a UV-Vis spectrum characteristic of a benzo[b]thiophene system, with absorption maxima at longer wavelengths compared to the imino form.
-
Imino Tautomer: The non-aromatic imino tautomer is expected to have a spectrum similar to that of a dihydrobenzo[b]thiophene, with absorption maxima at shorter wavelengths.
-
-
Quantification: The determination of the equilibrium constant from UV-Vis data can be more complex than with NMR and may require the use of chemometric methods or the study of model compounds that are locked in either the amino or imino form to determine their molar absorptivities.
Computational Chemistry Protocol
Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities of tautomers and for predicting their spectroscopic properties.
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the amino and imino tautomers of the 3-aminobenzo[b]thiophene derivative. Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Equilibrium Constant Calculation: Calculate the relative Gibbs free energies (ΔG) of the two tautomers. The tautomeric equilibrium constant (K_T) can then be calculated using the equation: ΔG = -RT ln(K_T).
-
Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for both tautomers to aid in the interpretation of experimental data.
Caption: Workflow for computational analysis of tautomerism using DFT.
Implications for Drug Development
The tautomeric state of a 3-aminobenzo[b]thiophene-based drug candidate can have profound effects on its biological activity. The different tautomers will present distinct three-dimensional shapes, hydrogen bonding patterns, and electronic distributions to a biological target, such as a kinase active site.
-
Receptor Binding: The amino and imino tautomers will have different hydrogen bond donor and acceptor capabilities. For instance, the amino group has two hydrogen bond donors, while the imino group has one. This can lead to different binding modes and affinities for a target protein.
-
Physicochemical Properties: Tautomerism affects key drug-like properties. The more polar imino tautomer might exhibit different solubility and permeability characteristics compared to the less polar, aromatic amino tautomer.
-
Metabolic Stability: The different electronic and structural features of the tautomers can influence their susceptibility to metabolic enzymes, affecting the drug's half-life.
While direct evidence linking specific tautomers of 3-aminobenzo[b]thiophene to the modulation of signaling pathways is not yet established, their role as kinase inhibitors suggests a potential for tautomer-specific interactions within the ATP-binding pocket of kinases.
Caption: Logical relationship between tautomerism, physicochemical properties, and biological activity.
Conclusion
The amino-imino tautomerism of 3-aminobenzo[b]thiophene systems is a fundamental aspect of their chemistry with significant implications for their application in drug discovery. A thorough characterization of the tautomeric equilibrium using a combination of experimental techniques, such as NMR and UV-Vis spectroscopy, and computational methods is crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds. By gaining control over the tautomeric preferences through synthetic modifications and formulation strategies, researchers can optimize the drug-like properties of 3-aminobenzo[b]thiophene derivatives, ultimately leading to the development of more effective and safer therapeutic agents. Further research is warranted to quantify the tautomeric equilibria for a range of substituted 3-aminobenzo[b]thiophenes and to elucidate the specific roles of each tautomer in mediating biological activity.
A Technical Guide to the One-Pot Synthesis of Functionalized Benzo[b]thiophen-3-amines
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, functionalized benzo[b]thiophen-3-amines are of particular interest due to their potential as intermediates and final products in drug discovery. This technical guide provides an in-depth overview of modern one-pot synthetic strategies for accessing these valuable compounds, focusing on efficiency, functional group tolerance, and mechanistic insights. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.
Introduction to Synthetic Strategies
The direct, one-pot synthesis of functionalized benzo[b]thiophen-3-amines presents a significant challenge due to the need for controlled, sequential bond formations. Traditional multi-step approaches are often laborious and result in lower overall yields. Consequently, the development of tandem, domino, or multicomponent reactions that achieve this transformation in a single operation is a key area of research. This guide will explore several prominent and effective one-pot methodologies.
Key One-Pot Synthetic Methodologies
Several innovative one-pot procedures for the synthesis of functionalized benzo[b]thiophenes have been developed, some of which can be adapted or directly applied to the synthesis of 3-amino derivatives. These methods often involve transition-metal catalysis, tandem annulation reactions, or aryne chemistry.
Copper-Catalyzed Intramolecular S-Arylation
One efficient strategy involves the sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species, followed by an intramolecular copper-catalyzed S-arylation of the in situ generated enethiolates.[1][2][3] This approach allows for the construction of a diverse range of functionalized benzo[b]thiophenes. While the primary examples often lead to 3-cyanobenzo[b]thiophenes, the cyano group can serve as a synthetic handle for conversion to an amine functionality.
Tandem Thien- and Benzannulations
A novel domino annulation strategy has been developed for the construction of multisubstituted benzo[b]thiophenes.[4][5] This method utilizes the reaction of α-alkenoyl-α-alkynyl ketene dithioacetals with cyanoacetates in the presence of cesium and silver carbonates.[4][5] The reaction proceeds via tandem thien- and benzannulations, offering an efficient route to highly functionalized benzo[b]thiophene systems.
Aryne-Mediated Synthesis
The reaction of arynes with alkynyl sulfides provides a one-step intermolecular route to 3-substituted benzo[b]thiophenes.[6] This methodology demonstrates good functional group tolerance and allows for the synthesis of diverse multisubstituted derivatives from readily available o-silylaryl triflates and alkynyl sulfides.[6]
Gewald Three-Component Reaction
The Gewald reaction is a classic and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[7][8][9] It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7][9] While typically used for thiophene synthesis, modifications and extensions of this reaction can be applied to the synthesis of tetrahydrobenzo[b]thiophenes, which can be subsequently aromatized.[7][10]
Experimental Protocols
General Procedure for Copper-Catalyzed One-Pot Synthesis of 3-Cyanobenzo[b]thiophenes
This protocol is adapted from the work of Kumar et al.[1][2][3]
-
To a solution of the appropriate 2-bromoarylacetonitrile (1.0 mmol) and a thiocarbonyl compound (1.2 mmol) in DMSO (3.0 mL) is added K₂CO₃ (2.0 mmol).
-
The resulting mixture is stirred at room temperature for the time indicated for the condensation step.
-
Following condensation, CuI (0.1 mmol) and L-proline (0.2 mmol) are added to the reaction mixture.
-
The reaction vessel is sealed and heated at the specified temperature for the designated time for the cyclization step.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired functionalized 3-cyanobenzo[b]thiophene.
General Procedure for Tandem Annulation Synthesis of Benzo[b]thiophenes
This protocol is based on the methodology developed by Ming et al.[4][5]
-
A mixture of the α-alkenoyl-α-alkynyl ketene dithioacetal (0.2 mmol), cyanoacetate (0.3 mmol), Cs₂CO₃ (0.4 mmol), and Ag₂CO₃ (0.4 mmol) in CH₃CN (2 mL) is prepared in a sealed tube.
-
The reaction mixture is stirred and heated at 110 °C under a nitrogen atmosphere for the specified reaction time.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the multisubstituted benzo[b]thiophene.
Quantitative Data Summary
| Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed S-Arylation | CuI/L-proline, K₂CO₃ | DMSO | 80-110 | 2-4 | 65-92 | [1][3] |
| Tandem Annulation | Cs₂CO₃, Ag₂CO₃ | CH₃CN | 110 | 12 | 52-91 | [4][5] |
| Aryne Reaction with Alkynyl Sulfides | CsF | CH₃CN | Room Temp. | 1 | 41-98 | [6] |
| Gewald Reaction (for Tetrahydrobenzo[b]thiophenes) | Morpholine, Sulfur | Ethanol | Reflux | 2-3 | 60-85 | [8][11] |
Visualizing the Synthetic Workflows
To better illustrate the logical flow of the key synthetic strategies, the following diagrams are provided.
Caption: General workflow for one-pot benzo[b]thiophene synthesis.
Caption: Pathway for copper-catalyzed benzo[b]thiophene synthesis.
Conclusion and Future Outlook
The one-pot synthesis of functionalized benzo[b]thiophen-3-amines is a rapidly evolving field driven by the demand for efficient and sustainable chemical processes in drug discovery. The methodologies outlined in this guide, including copper-catalyzed reactions, tandem annulations, and aryne-based strategies, represent the forefront of this research. While direct one-pot syntheses leading to 3-amino derivatives are still emerging, the existing powerful methods for constructing the benzo[b]thiophene core provide a strong foundation. Future efforts will likely focus on the development of novel catalytic systems and multicomponent reactions that allow for the direct incorporation of the amine functionality with high regioselectivity and functional group tolerance. Such advancements will undoubtedly accelerate the discovery and development of new benzo[b]thiophene-based therapeutics.
References
- 1. One-pot synthesis of functionalized benzo[b]thiophenes and their hetero-fused analogues via intramolecular copper-catalyzed S-arylation of in situ generated enethiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tandem Thien- and benzannulations of α-alkenoyl-α-alkynyl ketene dithioacetals with cyanoacetates: synthesis of functionalized benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Benzo[b]thiophen-3-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives, particularly benzo[b]thiophen-3-amine, have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique structural features of the benzo[b]thiophen-3-amine core allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. This document provides detailed application notes, experimental protocols, and a summary of the inhibitory activities of benzo[b]thiophen-3-amine derivatives against several key kinase families.
Kinase Targets and Inhibitory Activity
Derivatives of the benzo[b]thiophen-3-amine scaffold have shown significant inhibitory activity against a range of serine/threonine and tyrosine kinases. The following tables summarize the reported quantitative data for different classes of these inhibitors.
Table 1: Inhibitory Activity of Benzo[b]thiophene-3-carboxamide Derivatives against Aurora Kinases
| Compound ID | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| 36 | Nanomolar range | Nanomolar range | [1] |
Note: Specific IC50 values were not provided in the abstract; however, the activity was described as being in the nanomolar range.
Table 2: Inhibitory Activity of N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine Derivatives against Ser/Thr Kinases
| Kinase Target | Representative IC50 (µM) | Reference |
| CDK5/p25 | >10 | [2][3] |
| GSK-3α/β | >10 | [2][3] |
| CLK1 | Sub-micromolar to low micromolar | [2] |
| CK1δ/ε | Potent Inhibition | [2] |
| DYRK1A | Sub-micromolar | [2] |
Note: This table represents a summary of findings. Specific IC50 values for individual compounds can be found in the cited literature.
Table 3: Inhibitory Activity of Benzo[b]thiophene Derivatives against PIM Kinases
| Compound | PIM1 (Ki, nM) | PIM2 (Ki, nM) | PIM3 (Ki, nM) | Reference |
| Analog of 3 | 2 | 3 | 0.5 |
Note: The specific structure of the analog was presented in the source material.
Table 4: Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives against Various Kinases
| Compound ID | CLK1 (IC50, nM) | CLK4 (IC50, nM) | DYRK1A (IC50, nM) | DYRK1B (IC50, nM) | Haspin (IC50, nM) | DRAK1 (IC50, nM) | Reference |
| 16b | 163 | 11 | 353.3 | 284 | 125.7 | 87 | [4] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This protocol describes a rapid, microwave-assisted synthesis of a key intermediate, methyl 3-aminobenzo[b]thiophene-2-carboxylate, which can be further derivatized.
Materials:
-
2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-halobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in DMSO.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product in a vacuum oven to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Protocol 2: General In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general method for determining the inhibitory activity of benzo[b]thiophen-3-amine derivatives against a target kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Benzo[b]thiophen-3-amine derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.
-
Reaction Setup:
-
Add 1 µL of the test compound or vehicle to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for the substrate and ATP.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The benzo[b]thiophen-3-amine scaffold represents a highly promising starting point for the design and synthesis of novel kinase inhibitors. The versatility of this core structure allows for the development of compounds with potent activity against a diverse range of kinase targets implicated in various diseases. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors. Further exploration of the structure-activity relationships of benzo[b]thiophen-3-amine derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for therapeutic applications.
References
- 1. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3-Aminobenzothiophene Derivatives as Potent Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. A significant class of antimitotic agents functions by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Among the promising scaffolds for the development of such agents, 3-aminobenzothiophene and its isomers have emerged as a privileged structure.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of antimitotic agents derived from the 3-aminobenzothiophene scaffold, with a particular focus on 2-aroyl-3-aminobenzothiophene derivatives. These compounds have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] The structure-activity relationship (SAR) studies consistently highlight the importance of a 2-(3',4',5'-trimethoxybenzoyl) moiety for potent antimitotic activity, mimicking the A-ring of the natural product combretastatin A-4.[2][3]
Key Molecular Scaffolds and Structure-Activity Relationship (SAR)
The core structure of these antimitotic agents typically consists of a benzothiophene ring system with an amino group at the 3-position and an aroyl group, most effectively a 3,4,5-trimethoxybenzoyl group, at the 2-position.[1][3] SAR studies have revealed several key features that govern the biological activity of these compounds:
-
The 2-Aroyl Group: The 3',4',5'-trimethoxyphenyl group is a critical pharmacophore for potent tubulin polymerization inhibitory activity.[3]
-
The 3-Amino Group: While essential for the initial discovery of this class of compounds, modifications or even replacement of the 3-amino group can modulate activity. For instance, in some series, replacing the 3-amino group with a methyl group or hydrogen has been shown to increase potency.[2]
-
Substitution on the Benzothiophene Ring: The position and nature of substituents on the benzene portion of the benzothiophene ring significantly influence antiproliferative activity. Methoxy groups at the C-6 or C-7 positions have been shown to be favorable.[3]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative 3-aminobenzothiophene derivatives from the literature.
Table 1: Antiproliferative Activity of 2-Aroyl-5-aminobenzothiophene Derivatives [3]
| Compound | Substituent (R) | L1210 IC₅₀ (nM) | FM3A IC₅₀ (nM) | Molt/4 IC₅₀ (nM) | CEM IC₅₀ (nM) | HeLa IC₅₀ (nM) |
| 3a | 7-OCH₃ | 18 | 12 | 11 | 15 | 14 |
| 3c | 7-OCH₃, 4-CH₃ | 2.6 | 4.1 | 3.5 | 7.8 | 12 |
| 3d | 6-OCH₃ | 19 | 16 | 17 | 18 | 18 |
| 3e | 6-OCH₃, 4-CH₃ | 15 | 12 | 13 | 14 | 14 |
| CA-4 | (Reference) | 2.8 | 11 | 4.0 | 4.0 | 4.0 |
Table 2: Inhibition of Tubulin Polymerization by 2-Aroyl-5-aminobenzothiophene Derivatives [3]
| Compound | IC₅₀ (µM) | % Inhibition of Colchicine Binding (at 1 µM) |
| 3c | 0.85 | 85 |
| 3d | 0.92 | 82 |
| 3e | 0.90 | 83 |
| CA-4 | 1.0 | 88 |
Experimental Protocols
A. General Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)-5-aminobenzothiophene Derivatives
This protocol is a generalized procedure based on reported syntheses.[3]
Workflow Diagram:
Caption: General five-step synthesis workflow for 2-aroyl-5-aminobenzothiophene derivatives.
Methodology:
-
O-Arylthiocarbamate Formation: To a solution of the appropriately substituted 5-nitrosalicylaldehyde or 5-nitro-2-hydroxyacetophenone in N,N-dimethylformamide (DMF), add 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by N,N-dimethylthiocarbamoyl chloride. Stir the reaction mixture at 50 °C for several hours.
-
Newman-Kwart Rearrangement: Heat the purified O-arylthiocarbamate in refluxing toluene to induce rearrangement to the corresponding S-arylthiocarbamate.
-
Hydrolysis: Hydrolyze the S-arylthiocarbamate using an aqueous solution of sodium hydroxide to yield the 2-thiophenol intermediate.
-
Cyclization: React the crude 2-thiophenol with 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone in the presence of potassium carbonate in refluxing acetone to form the 5-nitrobenzothiophene derivative.
-
Nitro Group Reduction: Reduce the nitro group of the 5-nitrobenzothiophene derivative using tin(II) chloride in refluxing ethanol to afford the final 5-aminobenzothiophene product.
B. In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Prepare a reaction mixture containing purified tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).
-
Add the test compound (dissolved in DMSO) or vehicle control to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The absorbance increase corresponds to the extent of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
C. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Seed cancer cells (e.g., HeLa, K562) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing. Store the fixed cells at -20 °C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.
Signaling Pathway
The primary mechanism of action of these 3-aminobenzothiophene derivatives is the disruption of microtubule dynamics, which triggers the spindle assembly checkpoint and leads to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway for 3-aminobenzothiophene-based antimitotic agents.
Conclusion
The 3-aminobenzothiophene scaffold represents a versatile and promising platform for the design and synthesis of novel antimitotic agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of anticancer drug discovery. The potent inhibition of tubulin polymerization and the significant antiproliferative activity against a range of cancer cell lines underscore the therapeutic potential of this class of compounds. Further optimization of the benzothiophene core and its substituents may lead to the development of clinically viable drug candidates.
References
- 1. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Benzo[b]thiophen-3-amine in Medicinal Chemistry
The benzo[b]thiophene core, a fused benzene and thiophene ring system, represents a privileged scaffold in medicinal chemistry. Among its derivatives, benzo[b]thiophen-3-amine and its analogues have garnered significant attention from researchers, leading to the development of a diverse range of therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this versatile molecule.
The unique structural and electronic properties of the benzo[b]thiophene nucleus allow for a wide array of chemical modifications, enabling the fine-tuning of pharmacological activities. Derivatives of benzo[b]thiophen-3-amine have demonstrated potent inhibitory activity against various enzymes and proteins implicated in a range of diseases, including neurodegenerative disorders, cancer, and microbial infections.
Key Therapeutic Applications and Biological Activities
Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Diseases
Benzo[b]thiophen-3-ol derivatives, structurally related to the 3-amino counterparts, have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease. By increasing dopaminergic neurotransmission, these compounds can help alleviate the motor symptoms of the disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species, suggesting a potential neuroprotective effect.[1][2]
Quantitative Data Summary
The biological activity of various Benzo[b]thiophen-3-amine derivatives is summarized in the tables below, providing a comparative overview of their potency across different therapeutic targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|---|
| PM1 | hMAO-A | > 10 | - | - | [1][3] |
| PM1 | hMAO-B | 0.85 | - | > 11.8 | [1][3] |
| PM12 | hMAO-A | > 10 | - | - | [1][3] |
| PM12 | hMAO-B | 0.08 | - | > 125 | [1][3] |
| PM17 | hMAO-A | > 10 | - | - | [1][3] |
| PM17 | hMAO-B | 0.12 | - | > 83.3 | [1][3] |
| ACH10 | MAO-B | - | 0.097 | - | [4][5] |
| ACH14 | MAO-B | - | 0.10 | - |[4][5] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzo[a]phenazine derivative | HeLa | 1.0 - 10 | [6][7] |
| Benzo[a]phenazine derivative | A549 | 1.0 - 10 | [6][7] |
| Benzo[a]phenazine derivative | MCF-7 | 1.0 - 10 | [6][7] |
| Benzo[a]phenazine derivative | HL-60 | 1.0 - 10 | [6][7] |
| Thiobarbiturate-based s-triazine hydrazone | HepG2 | 3.8 µg/mL | [8] |
| Thiobarbiturate-based s-triazine hydrazone | HCT-116 | 1.9 µg/mL | [8] |
| Compound 5 | A549 | 10.67 | [2] |
| Compound 5 | C6 | 4.33 | [2] |
| Compound 7c, 9c, 11d | Various | < 100 µg/mL | [9] |
| K2071 | Glioblastoma cell lines | ~2 |[10] |
Table 3: Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Benzothienopyrimidinone | PIM1 | 2 | [11] |
| Benzothienopyrimidinone | PIM2 | 3 | [11] |
| Benzothienopyrimidinone | PIM3 | 0.5 | [11] |
| Urokinase Inhibitor 2 | uPA | 133 | [12] |
| Urokinase Inhibitor 3 | uPA | 70 |[12] |
Table 4: Anticonvulsant Activity
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound 33 | MES | 27.4 | [13] |
| Compound 33 | 6 Hz | 30.8 | [13] |
| Thiophene derivative 4g | MES | 23.7 | [1][14] |
| Thiophene derivative 4g | scPTZ | 18.9 | [1][14] |
| Hybrid compound 4 | MES | 62.14 | [15][16] |
| Hybrid compound 4 | 6 Hz | 75.59 |[15][16] |
Table 5: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzonaptho & tolyl substituted derivatives | Klebsiella pneumoniae | 10-20 | [17][18] |
| 3-chlorobenzo[b]thiophene | S. aureus | 16 | [16] |
| 3-bromobenzo[b]thiophene | S. aureus | 16 | [16] |
| 2-aminobenzothiazole 1 | S. aureus | 2.9 µM | [12] |
| Tetrahydrobenzothiophene 3b | E. coli | 1.11 µM | [19] |
| Tetrahydrobenzothiophene 3b | P. aeruginosa | 1.00 µM | [19] |
| Tetrahydrobenzothiophene 3b | Salmonella | 0.54 µM | [19] |
| Tetrahydrobenzothiophene 3b | S. aureus | 1.11 µM |[19] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language.
Caption: MAO-B inhibition by Benzo[b]thiophen-3-amine derivatives.
Caption: PIM Kinase signaling pathway and its inhibition.
Caption: Microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Experimental Protocols
Synthesis of 2-Aroyl-benzo[b]thiophen-3-ols (General Procedure)
This protocol describes a one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols, which are potent MAO inhibitors.
Materials:
-
2-Mercaptobenzoic acid
-
Substituted phenacyl bromide
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of 2-mercaptobenzoic acid (1.0 mmol) in DMF (5 mL) at room temperature, add the appropriately substituted phenacyl bromide (1.1 mmol).
-
Add triethylamine (2.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-aroyl-benzo[b]thiophen-3-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][3]
In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency of compounds against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add 20 µL of buffer, 20 µL of test compound/reference inhibitor, and 20 µL of hMAO-A or hMAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of a substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) containing HRP and Amplex Red.
-
Immediately measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 2 minutes for 20-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (LIMK1 - General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against LIMK1 using a luminescence-based assay that measures ATP consumption.[8][11][14][20]
Materials:
-
Recombinant human LIMK1 enzyme
-
Cofilin (substrate)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).
-
Add 2 µL of a solution containing LIMK1 enzyme and cofilin substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to its Km for LIMK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Tubulin Polymerization Inhibition Assay
This turbidity-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][10][13]
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP (1 M stock)
-
Glycerol
-
Test compounds and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
UV-transparent 96-well plates
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare a 2x tubulin solution (e.g., 4 mg/mL) in G-PEM buffer on ice.
-
Prepare serial dilutions of the test compounds and controls in G-PEM buffer.
-
In a pre-warmed 96-well plate, add 50 µL of the 2x tubulin solution to each well.
-
Add 50 µL of the test compound dilutions or controls to the respective wells. The final tubulin concentration will be 1x.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance at 340 nm versus time to obtain polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
Anticonvulsant Activity Evaluation (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][13][14][15][16][21]
Animals:
-
Male Swiss albino mice (20-25 g)
Apparatus:
-
Electroshock apparatus with corneal electrodes
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.
-
After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as protection.
-
The ED50 (median effective dose) of the test compound, the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.
-
Neurotoxicity can be assessed using the rotarod test to determine the TD50 (median toxic dose), and a protective index (PI = TD50/ED50) can be calculated to evaluate the safety margin of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[17][18][19][22][23]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
Standard antibiotics (e.g., ciprofloxacin, ampicillin)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. LIMK1 Kinase Enzyme System [worldwide.promega.com]
- 12. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. thesgc.org [thesgc.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of the Amino Group in Benzo[b]thiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of Benzo[b]thiophen-3-amine. This versatile building block is a key component in the development of various therapeutic agents and functional materials. The following sections detail common derivatization strategies, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, complete with experimental procedures and expected outcomes.
Introduction
Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, appearing in a range of clinically used drugs.[1] The 3-amino substituted benzo[b]thiophene moiety, in particular, offers a reactive handle for extensive chemical derivatization, making it a valuable starting point for the synthesis of compound libraries in drug discovery programs.[1] These derivatives have shown promise as kinase inhibitors and antimitotic agents, highlighting their therapeutic potential. The derivatization of the amino group allows for the fine-tuning of physicochemical properties, biological activity, and target specificity.
General Workflow for Derivatization
The general workflow for the derivatization of Benzo[b]thiophen-3-amine involves the reaction of the primary amino group with a suitable electrophile under appropriate conditions to form a new covalent bond. Subsequent purification and characterization are essential to ensure the identity and purity of the final product.
Caption: General workflow for the derivatization of the amino group of Benzo[b]thiophen-3-amine.
N-Acylation
N-acylation is a common method to introduce an acyl group onto the amino function, forming an amide. This transformation can significantly alter the electronic and steric properties of the molecule.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the formation of N-(benzo[b]thiophen-3-yl)acetamide.
-
Materials:
-
Benzo[b]thiophen-3-amine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve Benzo[b]thiophen-3-amine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol details the synthesis of N-(benzo[b]thiophen-3-yl)benzamide.
-
Materials:
-
Benzo[b]thiophen-3-amine
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of Benzo[b]thiophen-3-amine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
-
| Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | DCM | 3 | >90 (expected) | General Acylation |
| Benzoyl Chloride | Triethylamine | DCM | 4 | >90 (expected) | General Acylation |
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group, forming a sulfonamide, which is a common motif in many therapeutic agents.
Protocol 3: N-Tosylation using p-Toluenesulfonyl Chloride
This protocol describes the synthesis of N-(benzo[b]thiophen-3-yl)-4-methylbenzenesulfonamide.
-
Materials:
-
Benzo[b]thiophen-3-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Benzo[b]thiophen-3-amine (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
| Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 12 | 85-95 (expected) | [2] |
| Benzenesulfonyl Chloride | Triethylamine | THF | 6 | 86 (reported for aniline) | [2] |
N-Alkylation
N-alkylation introduces an alkyl group to the amino nitrogen. Reductive amination is a common and effective method for this transformation, avoiding over-alkylation.
Protocol 4: Reductive Amination with Benzaldehyde
This protocol details the synthesis of N-benzylbenzo[b]thiophen-3-amine.
-
Materials:
-
Benzo[b]thiophen-3-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of Benzo[b]thiophen-3-amine (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
-
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 70-90 (expected) | [3] |
| Acetone | NaBH₃CN | Methanol | 24 | 60-80 (expected) | General Reductive Amination |
N-Arylation
N-arylation, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds with aryl halides.
Protocol 5: Buchwald-Hartwig N-Arylation with Bromobenzene
This protocol describes the synthesis of N-phenylbenzo[b]thiophen-3-amine.
-
Materials:
-
Benzo[b]thiophen-3-amine
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq).
-
Add Benzo[b]thiophen-3-amine (1.2 eq) and bromobenzene (1.0 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Benzo[b]thiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of benzo[b]thiophen-3-amine derivatives in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction enables the synthesis of a diverse range of N-aryl and N-heteroaryl benzo[b]thiophen-3-amine derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
The benzo[b]thiophene moiety is a prominent heterocyclic structure found in numerous biologically active compounds and pharmaceuticals.[1] Functionalization of this core, particularly at the 3-position with an amino group, provides a key building block for the synthesis of novel drug candidates. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for the arylation of amines.[2][3] This document outlines the application of this methodology to deactivated 3-aminobenzo[b]thiophene systems, providing researchers with the necessary information to successfully implement these reactions in their own laboratories.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.[2][3][4] The choice of ligand, base, and solvent is critical for the success of the reaction, particularly when using less reactive or deactivated substrates.
Experimental Data
The following tables summarize the results from the palladium-catalyzed cross-coupling of methyl 3-aminobenzo[b]thiophene-2-carboxylates with various aryl and heteroaryl bromides. The reactions were performed using a catalyst system composed of palladium(II) acetate (Pd(OAc)₂), Xantphos as the ligand, and cesium carbonate (Cs₂CO₃) as the base in dioxane at 120 °C.[5]
Table 1: Buchwald-Hartwig Coupling of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (1) with Bromoarenes [5]
| Entry | Bromoarene | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Methyl 3-(4-cyanophenylamino)benzo[b]thiophene-2-carboxylate | 75 |
| 2 | 4-Bromobenzaldehyde | Methyl 3-(4-formylphenylamino)benzo[b]thiophene-2-carboxylate | 60 |
| 3 | 4-Nitrobromobenzene | Methyl 3-(4-nitrophenylamino)benzo[b]thiophene-2-carboxylate | 80 |
| 4 | 4-Bromobiphenyl | Methyl 3-(biphenyl-4-ylamino)benzo[b]thiophene-2-carboxylate | 70 |
Table 2: Buchwald-Hartwig Coupling of Substituted Methyl 3-aminobenzo[b]thiophene-2-carboxylates with 4-Bromobenzonitrile [5]
| Entry | 3-Aminobenzo[b]thiophene Derivative | Product | Yield (%) |
| 1 | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | Methyl 5-chloro-3-(4-cyanophenylamino)benzo[b]thiophene-2-carboxylate | 78 |
| 2 | Methyl 3-amino-5-methylbenzo[b]thiophene-2-carboxylate | Methyl 3-(4-cyanophenylamino)-5-methylbenzo[b]thiophene-2-carboxylate | 72 |
Table 3: Buchwald-Hartwig Coupling and Intramolecular Cyclization with 2-Bromopyridines [5]
| Entry | 3-Aminobenzo[b]thiophene Derivative | Bromopyridine | Product | Yield (%) | |---|---|---|---| | 1 | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 2-Bromopyridine | 6H-Benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-one | 90 | | 2 | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | 2-Bromopyridine | 9-Chloro-6H-benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-one | 85 | | 3 | Methyl 3-amino-5-methylbenzo[b]thiophene-2-carboxylate | 2-Bromopyridine | 9-Methyl-6H-benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-one | 88 |
Note: The use of methyl 3-aminobenzo[b]thiophene-2-carboxylates as coupling partners was successful with bromobenzenes bearing electron-withdrawing groups and a bromobiphenyl. However, attempts to perform the C–N couplings with bromobenzenes bearing electron-donating groups (e.g., methoxy) were unsuccessful under these conditions, indicating a limitation of this protocol.[5]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Methyl 3-aminobenzo[b]thiophene-2-carboxylates [5]
This protocol is a general guideline for the palladium-catalyzed cross-coupling of methyl 3-aminobenzo[b]thiophene-2-carboxylates with aryl bromides.
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
-
Add anhydrous dioxane (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired N-aryl-3-aminobenzo[b]thiophene-2-carboxylate.
Protocol for the Synthesis of 6H-Benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-ones [5]
This protocol describes the one-pot C-N coupling and subsequent intramolecular cyclization.
Procedure:
-
Follow the general Buchwald-Hartwig amination protocol (steps 1-3) using a methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative and a 2-bromopyridine derivative.
-
After the initial heating period for the C-N coupling, continue to heat the reaction mixture at 120 °C until the intramolecular cyclization is complete (monitor by TLC or LC-MS).
-
Follow the workup and purification procedure (steps 5-9) as described in the general protocol to isolate the tetracyclic product.
Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of N-aryl benzo[b]thiophen-3-amines.
References
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Synthesis of Benzothieno[3,2-d]pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzothieno[3,2-d]pyrimidin-4-ones, a class of heterocyclic compounds with significant pharmacological interest, including anti-inflammatory and anticancer activities.[1][2] The methodologies outlined below are based on established synthetic routes, offering reproducible procedures for laboratory-scale preparation.
Introduction
Benzothieno[3,2-d]pyrimidin-4-ones are bicyclic heteroaromatic compounds that have garnered considerable attention in medicinal chemistry. Their structural similarity to purine bases allows them to interact with various biological targets.[3] This document details two primary synthetic strategies for obtaining the benzothieno[3,2-d]pyrimidin-4-one scaffold, starting from readily available precursors. The protocols include the synthesis of the key intermediate, a substituted 2-aminobenzo[b]thiophene, and its subsequent cyclization to the target pyrimidinone.
Synthetic Pathways Overview
The synthesis of benzothieno[3,2-d]pyrimidin-4-ones typically involves a two-stage process:
-
Formation of a 2-aminobenzo[b]thiophene-3-carboxylate intermediate: This is commonly achieved through the Gewald reaction, which involves the condensation of a cyclic ketone, an active methylene nitrile, and elemental sulfur.[3]
-
Cyclization to the pyrimidinone ring: The 2-aminobenzo[b]thiophene intermediate can be cyclized using various reagents, such as formamide or isothiocyanates, to yield the desired benzothieno[3,2-d]pyrimidin-4-one core.
The following diagram illustrates the general synthetic workflow:
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-one
This protocol outlines the synthesis of the parent benzothieno[3,2-d]pyrimidin-4-one structure starting from methyl 2-aminobenzo[b]thiophene-3-carboxylate.
Step 1: Synthesis of Methyl 2-aminobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
This step is a common method for preparing the key thiophene intermediate.
-
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Triethylamine (TEA) or Diethylamine (Et₂NH)
-
Ethanol
-
-
Procedure:
-
To a stirred mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add triethylamine or diethylamine (1.5 equivalents) dropwise.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the crude ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[4]
-
Step 2: Cyclization with Formamide
-
Materials:
-
Methyl 2-aminobenzo[b]thiophene-3-carboxylate
-
Formamide
-
-
Procedure:
-
A mixture of methyl 2-aminobenzo[b]thiophene-3-carboxylate (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C).
-
The reaction is maintained at this temperature for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-one.
-
The following diagram illustrates the reaction pathway for Protocol 1:
Protocol 2: Synthesis of 3-Substituted-2-thioxo-2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-ones
This protocol describes the synthesis of 2-thioxo derivatives, which are versatile intermediates for further functionalization.
Step 1: Synthesis of 2-Isothiocyanatobenzo[b]thiophene-3-carboxylate
-
Materials:
-
2-Aminobenzo[b]thiophene-3-carboxylate
-
Thiophosgene (CSCl₂)
-
Dichloromethane or Chloroform
-
-
Procedure:
-
Dissolve the 2-aminobenzo[b]thiophene-3-carboxylate (1 equivalent) in dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2-isothiocyanatobenzo[b]thiophene-3-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Cyclization with an Amine
-
Materials:
-
2-Isothiocyanatobenzo[b]thiophene-3-carboxylate
-
Primary amine (e.g., ethanolamine, propylamine)
-
Ethanol or a suitable solvent
-
-
Procedure:
-
Dissolve the crude 2-isothiocyanatobenzo[b]thiophene-3-carboxylate in ethanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Reflux the mixture for several hours.
-
Upon cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallization from an appropriate solvent can be performed for further purification.[7]
-
The following diagram illustrates the reaction pathway for Protocol 2:
Data Presentation
The following table summarizes typical reaction conditions and yields for the key synthetic steps described in the literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Protocol 1, Step 1 | Cyclohexanone, Ethyl cyanoacetate, Sulfur | Diethylamine, Ethanol, rt | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~85% | [4] |
| Protocol 1, Step 2 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide, Reflux | 5,6,7,8-Tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-one | 92% | [5] |
| Protocol 2, Step 1 | 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester | Thiophosgene | 2-Isothiocyanato-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester | Not specified | [7] |
| Protocol 2, Step 2 | 2-Isothiocyanato-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester | Ethanolamine, Reflux | 3-(2-hydroxy-ethyl)-5,6-dimethyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | Not specified | [7] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods employed. The values presented are indicative and may vary.
Safety Precautions
-
Thiophosgene: Thiophosgene is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents and Reagents: Handle all organic solvents and reagents with care, following standard laboratory safety procedures.
-
Heating: Use appropriate heating mantles and condensers for refluxing reactions to prevent the escape of volatile and potentially hazardous vapors.
By following these detailed protocols, researchers can effectively synthesize benzothieno[3,2-d]pyrimidin-4-ones for further investigation in drug discovery and development programs.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
Preparation of Tubulin Polymerization Inhibitors from Benzothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules is a tightly regulated process, and its disruption represents a clinically validated and effective strategy in cancer therapy. Small molecules that interfere with tubulin polymerization can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Benzothiophene derivatives have emerged as a promising class of tubulin polymerization inhibitors. These synthetic compounds often mimic the binding of natural products like colchicine to the β-tubulin subunit, thereby preventing the incorporation of tubulin dimers into growing microtubules.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of benzothiophene-based tubulin polymerization inhibitors, intended to guide researchers in the discovery and development of novel anticancer agents.
Data Presentation: Biological Activity of Benzothiophene Derivatives
The following tables summarize the quantitative data for representative benzothiophene-based tubulin polymerization inhibitors, detailing their efficacy in inhibiting cancer cell growth and tubulin polymerization.
Table 1: Antiproliferative Activity of 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzothiophene Derivatives
| Compound ID | R | Cell Line | GI50 (nM)¹ | Reference |
| 1a | H | K562 | >10000 | [2] |
| 1b | 6-CH₃ | K562 | 0.8 | [3] |
| 1c | 4-OCH₃ | K562 | >10000 | [2] |
| 1d | 6-OCH₃ | K562 | 75-99 | [4] |
¹GI50: Concentration required to inhibit cell growth by 50%.
Table 2: Inhibition of Tubulin Polymerization by Benzothiophene Derivatives
| Compound ID | Structure Type | IC50 (µM)¹ | Reference |
| 2a | 2-Aryl-3-aroyl-benzothiophene | 3.5 | [5] |
| 2b | 2-Amino-3-aroyl-5-phenylethynyl thiophene | ~0.62 | [6] |
| 2c | 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene | Not specified, but active | [5] |
¹IC50: Concentration required to inhibit tubulin polymerization by 50%.
Experimental Protocols
Synthesis of a 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-methylbenzo[b]thiophene Inhibitor
This protocol describes a representative synthesis of a potent benzothiophene-based tubulin inhibitor, adapted from published procedures.[2][5][7]
Workflow for the Synthesis of a Benzothiophene Inhibitor
Caption: Synthetic workflow for a benzothiophene tubulin inhibitor.
Step 1: Gewald Reaction for 2-Aminothiophene Synthesis
This step involves the multi-component Gewald reaction to form the core 2-aminothiophene scaffold.[8][9][10]
-
Materials:
-
4-Methylcyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Piperidine (catalyst)
-
Ethanol
-
-
Procedure:
-
To a solution of 4-methylcyclohexanone (1 equiv.) and malononitrile (1 equiv.) in ethanol, add a catalytic amount of morpholine or piperidine.
-
Add elemental sulfur (1.1 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Step 2: Aromatization and Friedel-Crafts Acylation
This step involves the aromatization of the tetrahydrobenzothiophene ring followed by Friedel-Crafts acylation to introduce the 3,4,5-trimethoxybenzoyl group.
-
Materials:
-
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Sulfur or Palladium on carbon (for aromatization)
-
3,4,5-Trimethoxybenzoyl chloride
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
Dichloromethane (DCM) or other inert solvent
-
-
Procedure:
-
Aromatization: Heat the product from Step 1 with sulfur at an elevated temperature (e.g., 200-220 °C) or reflux with a catalytic amount of palladium on carbon in a high-boiling solvent to yield 2-amino-6-methylbenzo[b]thiophene-3-carbonitrile. Purify the product by column chromatography.
-
Grignard Reaction (alternative to direct acylation): Convert the nitrile to a ketone via a Grignard reaction with 3,4,5-trimethoxyphenylmagnesium bromide.
-
Friedel-Crafts Acylation: To a solution of the aromatized 2-aminobenzothiophene in dry dichloromethane under an inert atmosphere, add aluminum chloride (2-3 equiv.) at 0 °C.
-
Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equiv.) in dry dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.[11][12]
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is for assessing the effect of benzothiophene derivatives on the polymerization of purified tubulin in vitro.[13][14][15]
Workflow for Tubulin Polymerization Assay
Caption: Experimental workflow for a turbidity-based tubulin polymerization assay.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM in GTB)
-
Glycerol
-
Test compound stock solution in DMSO
-
Positive control (e.g., Colchicine, Nocodazole)
-
Negative control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the final tubulin solution by reconstituting lyophilized tubulin in GTB to the desired final concentration (e.g., 3 mg/mL), supplemented with 1 mM GTP and 10% glycerol.
-
In a 96-well plate on ice, add 10 µL of 10x concentrated test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
To initiate the polymerization, add 90 µL of the final tubulin solution to each well.
-
Mix gently by pipetting up and down, avoiding the formation of air bubbles.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the effect of the test compounds on the rate and extent of tubulin polymerization by comparing the polymerization curves to the controls.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of benzothiophene inhibitors on the microtubule network in cultured cells.[16]
-
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips
-
Complete cell culture medium
-
Benzothiophene test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzothiophene compound for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of benzothiophene inhibitors on cell cycle progression.[1][9][17]
-
Materials:
-
Cultured cells
-
Benzothiophene test compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of the benzothiophene compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Generate DNA content histograms from the flow cytometry data.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Compare the cell cycle distribution of treated cells to that of control cells to determine if the compound induces cell cycle arrest, typically in the G2/M phase for tubulin polymerization inhibitors.
-
Mechanism of Action and Signaling Pathways
Benzothiophene-based tubulin inhibitors typically exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, leading to a cascade of cellular events.
Signaling Pathway of Benzothiophene Tubulin Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Versatility of Benzo[b]thiophen-3-amine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophen-3-amine and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. The inherent chemical reactivity of the amino group, coupled with the unique electronic properties of the benzothiophene core, allows for the construction of novel molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles from benzo[b]thiophen-3-amine, focusing on their applications as kinase inhibitors, antimicrobial, and anticancer agents.
Application Notes
The benzo[b]thiophene core is a key structural motif found in numerous pharmacologically active compounds.[1] The introduction of an amino group at the 3-position provides a convenient handle for a variety of chemical transformations, leading to the formation of fused heterocyclic systems and other complex architectures. These derivatives have been shown to exhibit a broad spectrum of biological activities.
Kinase Inhibitors: A significant area of application for benzo[b]thiophen-3-amine derivatives is in the development of protein kinase inhibitors.[2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Heterocycles such as benzo[3][4]thieno[3,2-d]pyrimidines, synthesized from 3-aminobenzo[b]thiophenes, have shown potent inhibitory activity against kinases like PIM kinases and MAPK-activated protein kinase 2 (MK2).[2][5]
Antimicrobial Agents: The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzo[b]thiophene derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][6] The incorporation of various substituents on the benzo[b]thiophene ring system can modulate the antimicrobial spectrum and potency.
Anticancer and Anti-inflammatory Agents: Derivatives of benzo[b]thiophene have been investigated for their potential as anticancer and anti-inflammatory agents.[1][7] These compounds can induce apoptosis in cancer cells and modulate inflammatory pathways. For instance, certain derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[8]
Data Presentation
Table 1: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |
| Benzo[3][4]thieno[3,2-d]pyrimidin-4-one | PIM1 | 2 | [2] |
| Benzo[3][4]thieno[3,2-d]pyrimidin-4-one | PIM2 | 3 | [2] |
| Benzo[3][4]thieno[3,2-d]pyrimidin-4-one | PIM3 | 0.5 | [2] |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | S. aureus | 16 - 256 | [6][9] |
| 3-Halobenzo[b]thiophenes | B. cereus | 16 - 128 | [9] |
| 3-Halobenzo[b]thiophenes | C. albicans | 16 - 128 | [9] |
| Benzo[b]thiophene Acylhydrazones | S. aureus (MDR) | 4 | [10] |
Table 3: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3-Iodo-2-phenylbenzo[b]thiophene | HepG2 (Liver) | 67.04 | [7] |
| 3-Iodo-2-phenylbenzo[b]thiophene | Caco-2 (Colon) | 63.74 | [7] |
| 3-Iodo-2-phenylbenzo[b]thiophene | Panc-1 (Pancreatic) | 76.72 | [7] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (Breast) | Varies | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This protocol describes a rapid and efficient microwave-assisted synthesis of a key intermediate, methyl 3-aminobenzo[b]thiophene-2-carboxylate, which serves as a precursor for various bioactive heterocycles.[5][11]
Materials:
-
2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesizer
-
Round-bottom flask or microwave reaction vessel
-
Stirring bar
Procedure:
-
In a microwave reaction vessel, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for the specified time (typically 10-30 minutes, requires optimization for specific substrates) with stirring.
-
After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and dry it in vacuo to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Protocol 2: Synthesis of Benzo[3][4]thieno[3,2-d]pyrimidin-4-one Kinase Inhibitors
This protocol outlines the synthesis of a benzo[3][4]thieno[3,2-d]pyrimidin-4-one scaffold, a core structure for potent PIM kinase inhibitors, starting from the 3-aminobenzo[b]thiophene intermediate.[11]
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Formamide
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
Procedure:
-
Place methyl 3-aminobenzo[b]thiophene-2-carboxylate in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux (approximately 180-210 °C) and maintain reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the mixture to further precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the benzo[3][4]thieno[3,2-d]pyrimidin-4-one.
Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized benzo[b]thiophene derivatives against bacterial and fungal strains.[9][12]
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the same broth.
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: MTT Assay for Anticancer Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][13]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzo[b]thiophene compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis of bioactive heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling Reactions of Benzo[b]thiophen-3-amine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of N-aryl-benzo[b]thiophen-3-amines, valuable scaffolds in medicinal chemistry and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Introduction
The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous biologically active compounds and functional organic materials. The introduction of an aryl group at the 3-amino position can significantly modulate the pharmacological and physicochemical properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient means to achieve this transformation, allowing for the coupling of benzo[b]thiophen-3-amine with a wide variety of aryl halides. This document outlines the key considerations and provides a detailed protocol for this important reaction.
Palladium-Catalyzed N-Arylation of Benzo[b]thiophen-3-amine
The Buchwald-Hartwig amination is a robust method for the synthesis of N-aryl-benzo[b]thiophen-3-amines. The reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide in the presence of a suitable base and a phosphine ligand. While direct coupling of benzo[b]thiophen-3-amine has been explored, a well-documented related approach involves the coupling of a 3-halobenzo[b]thiophene with an arylamine. Both strategies lead to the desired N-aryl-benzo[b]thiophen-3-amine products.
Method 1: Coupling of 3-Bromobenzo[b]thiophene with an Arylamine (Buchwald-Hartwig Reaction)
This method has been successfully employed for the synthesis of N-aryl-benzo[b]thiophen-3-amines. A specific example is the reaction of 3-bromobenzo[b]thiophene with N-methylaniline.
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromobenzo[b]thiophene | N-Methylaniline | Pd(dba)₂ | P(t-Bu)₃ | t-BuONa | Toluene | Room Temp. | Not Specified | 86 | [1] |
Materials:
-
3-Bromobenzo[b]thiophene
-
N-Methylaniline
-
Palladium(0) bis(dibenzylideneacetone) (Pd(dba)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (t-BuONa)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., inside a glovebox or under a stream of argon), add 3-bromobenzo[b]thiophene (1.0 mmol, 213 mg), sodium tert-butoxide (1.10 mmol, 106 mg), and N-methylaniline (1.0 mmol, 108 µL) to a reaction vessel.
-
Catalyst Preparation: In a separate vial, prepare a suspension of Pd(dba)₂ (0.05 mmol) and P(t-Bu)₃ (0.05 mmol) in toluene.
-
Reaction Initiation: Add the catalyst suspension to the reaction vessel containing the reactants.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-N-phenylbenzo[b]thiophen-3-amine.
Method 2: Proposed Protocol for Direct Coupling of Benzo[b]thiophen-3-amine with an Aryl Halide
Based on the principles of the Buchwald-Hartwig amination, the following protocol is proposed for the direct N-arylation of benzo[b]thiophen-3-amine. Optimization of the ligand, base, and solvent may be necessary for specific aryl halides.
Materials:
-
Benzo[b]thiophen-3-amine
-
Aryl halide (e.g., 4-bromotoluene, 4-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
A suitable base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), benzo[b]thiophen-3-amine (1.2 mmol), the chosen base (1.4 mmol), the palladium precatalyst (0.02-0.05 mmol), and the phosphine ligand (0.02-0.05 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-aryl-benzo[b]thiophen-3-amine.
Visualizations
Reaction Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle: Buchwald-Hartwig Amination
References
Solid-Phase Synthesis of Benzo[b]thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of benzo[b]thiophene derivatives. Benzo[b]thiophenes are a significant class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1] Their derivatives have shown a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient approach for the rapid generation of libraries of these compounds, facilitating drug discovery and development programs.[3]
Introduction to Solid-Phase Synthesis
Solid-phase synthesis is a powerful technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner.[3] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin.[3][4] Key advantages of SPOS include the ability to drive reactions to completion using excess reagents, ease of automation, and the potential for creating large combinatorial libraries of compounds for high-throughput screening.[4]
A typical solid-phase synthesis workflow involves the following general steps:
-
Resin Functionalization: Attaching a linker molecule to the solid support.
-
Substrate Loading: Covalently linking the initial building block to the linker.
-
Iterative Synthesis: Stepwise addition of building blocks and chemical transformations.
-
Cleavage: Releasing the final product from the solid support.
-
Purification: Isolating the pure final product.
Experimental Workflows
General Solid-Phase Synthesis Workflow
The following diagram illustrates a generalized workflow for solid-phase organic synthesis.
Caption: A generalized workflow for solid-phase organic synthesis.
Application Note 1: Solid-Phase Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Mediated Coupling and Iodocyclization
This method, developed by Bui and Flynn, provides an efficient route to 2,3-disubstituted benzo[b]thiophenes on a solid support.[1][5] The synthesis utilizes a Rink amide linker on polystyrene resin and involves a Sonogashira coupling followed by an iodocyclization reaction to construct the benzo[b]thiophene core.
Experimental Workflow
The diagram below outlines the specific experimental workflow for this protocol.
Caption: Workflow for the solid-phase synthesis of 2,3-disubstituted benzo[b]thiophenes.
Experimental Protocol
Materials:
-
Rink Amide MBHA resin
-
4-(Methylthio)-3-iodobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Terminal alkynes
-
PdCl2(PPh3)2
-
CuI
-
Triethylamine (TEA)
-
Iodine (I2)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling and Acid Coupling: Swell Rink Amide resin in DMF. Couple 4-(methylthio)-3-iodobenzoic acid to the resin using DIC and HOBt in DMF. Monitor the reaction using the Kaiser test.
-
Sonogashira Coupling: To the resin-bound substrate, add the terminal alkyne, PdCl2(PPh3)2, and CuI in a mixture of piperidine and THF. Heat the reaction mixture at 65°C for 16 hours.[1] Wash the resin thoroughly with DMF, methanol, and DCM.
-
Iodocyclization: Treat the resin with a solution of iodine in DCM to effect the cyclization to the benzo[b]thiophene ring system.[1] Wash the resin to remove excess iodine.
-
Optional Suzuki Coupling: For further diversification at the 3-position, the resulting 3-iodo-benzo[b]thiophene on resin can be subjected to Suzuki coupling with various boronic acids.
-
Cleavage: Cleave the final product from the resin using a mixture of 20% TFA in DCM.[1] Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative HPLC to yield the desired 2,3-disubstituted benzo[b]thiophene.
Quantitative Data
| Entry | Alkyne Substituent (R1) | Aryl Boronic Acid (R2) | Overall Yield (%) | Purity (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 75 | >95 |
| 2 | n-Butyl | 4-Fluorophenyl | 68 | >95 |
| 3 | Trimethylsilyl | 3-Thienyl | 72 | >95 |
| 4 | Cyclohexyl | 4-Methylphenyl | 70 | >95 |
Data are representative and compiled from similar solid-phase syntheses.
Application Note 2: Traceless Solid-Phase Synthesis of 2-Substituted Benzo[b]thiophenes
This protocol, developed by Roberts and Hartley, describes a traceless synthesis of 2-substituted benzo[b]thiophenes using titanium(IV) benzylidenes (Schrock carbenes).[6] The term "traceless" refers to the fact that the linker is completely removed from the final product, leaving no residual functionality.
Experimental Workflow
The diagram below illustrates the key steps in this traceless synthesis approach.
Caption: Workflow for the traceless solid-phase synthesis of 2-substituted benzo[b]thiophenes.
Experimental Protocol
Materials:
-
Merrifield resin-bound esters
-
o-TBDMS-protected thioacetals
-
Cp2Ti[P(OEt)3]2
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
Procedure:
-
Generation of Titanium Carbene: Generate the titanium(IV) benzylidene (Schrock carbene) from the corresponding thioacetal using the low-valent titanocene complex Cp2Ti[P(OEt)3]2.
-
Alkylidenation: React the generated titanium carbene with a Merrifield resin-bound ester to form a resin-bound enol ether.[6]
-
Cleavage and Cyclization: Treat the resin-bound enol ether with a mixture of TFA, TFAA, and DCM (5:5:90). This single step effects cleavage from the resin, removal of the TBDMS protecting group, and concomitant cyclization to form the benzo[b]thiophene ring.[6]
-
Purification: After cleavage, the solution is concentrated, and the crude product is purified by chromatography to yield the pure 2-substituted benzo[b]thiophene.
Quantitative Data
| Entry | Ester Substituent (R) | Yield (%) | Purity (%) |
| 1 | Phenyl | 65 | >90 |
| 2 | 4-Chlorophenyl | 62 | >90 |
| 3 | 2-Naphthyl | 58 | >90 |
| 4 | Methyl | 70 | >90 |
Data are representative and compiled from the described methodology.[6]
Biological Relevance: Benzo[b]thiophenes as STAT3 Inhibitors
Many benzo[b]thiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[9] Inhibition of the STAT3 pathway is therefore a promising strategy for cancer therapy.[7]
Benzo[b]thiophene-based inhibitors, such as Stattic, have been shown to bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are essential for its activation.[8]
STAT3 Signaling Pathway and Inhibition by Benzo[b]thiophene Derivatives
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by benzo[b]thiophene derivatives.
Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.
This simplified diagram shows that upon cytokine stimulation, Janus kinases (JAKs) phosphorylate STAT3. This leads to STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival. Benzo[b]thiophene-based inhibitors block the initial phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[10][11]
Conclusion
The solid-phase synthesis of benzo[b]thiophene derivatives provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in these application notes, from palladium-catalyzed cyclizations to traceless syntheses, offer versatile strategies for accessing a wide range of substituted benzo[b]thiophenes. The demonstrated activity of these compounds as inhibitors of key signaling pathways, such as STAT3, highlights their therapeutic potential and underscores the importance of these synthetic methodologies in modern medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Titanium reagents for the synthesis of 2-substituted benzo[b]thiophenes on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benzo[b]thiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of Benzo[b]thiophen-3-amine. Due to a lack of publicly available, validated analytical methods specifically for Benzo[b]thiophen-3-amine, this guide presents methodologies adapted from established and validated techniques for structurally related compounds. The protocols provided herein for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as a starting point and will require validation for specific matrices and applications.
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
An HPLC method is proposed for the quantification of Benzo[b]thiophen-3-amine in various sample matrices, such as pharmaceutical formulations or biological fluids. This method is adapted from a validated protocol for a related benzo[c]thiophene derivative and is suitable for routine analysis due to its simplicity, sensitivity, and reproducibility.[1]
Principle
This method utilizes reversed-phase chromatography to separate Benzo[b]thiophen-3-amine from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the elution of the analyte. Detection is achieved using a UV detector at a wavelength determined by the maximum absorbance of Benzo[b]thiophen-3-amine. Quantification is performed by comparing the peak area of the analyte to a standard curve prepared from known concentrations of a reference standard.
Experimental Protocol
1.2.1. Materials and Reagents
-
Benzo[b]thiophen-3-amine reference standard
-
Internal Standard (e.g., a structurally similar and stable compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid or other suitable buffer components
-
Sample matrix (e.g., plasma, formulation excipients)
1.2.2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
1.2.3. Sample Preparation (for Biological Matrix - e.g., Plasma)
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
1.2.4. Chromatographic Conditions (Starting Point)
-
Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of Benzo[b]thiophen-3-amine (a common wavelength for aromatic amines is around 254 nm).
-
Injection Volume: 20 µL
Data Presentation: Expected Performance Parameters (Based on a Related Compound)
The following table summarizes the expected performance parameters for a validated HPLC method for a related benzothiophene derivative, which can serve as a target for the method validation of Benzo[b]thiophen-3-amine.[1]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Workflow Diagram
Caption: HPLC analysis workflow for Benzo[b]thiophen-3-amine.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)
A GC-MS method is proposed for the sensitive and selective quantification of Benzo[b]thiophen-3-amine. This method is adapted from the analysis of structurally similar aminopropyl-benzo[b]thiophene derivatives and is particularly useful for complex matrices due to the high selectivity of mass spectrometric detection.[2]
Principle
This method involves the separation of Benzo[b]thiophen-3-amine from the sample matrix using gas chromatography. The analyte is vaporized and passed through a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and specific fragment ions are monitored for quantification. Derivatization may be required to improve the volatility and thermal stability of the amine.
Experimental Protocol
2.2.1. Materials and Reagents
-
Benzo[b]thiophen-3-amine reference standard
-
Internal Standard (e.g., a deuterated analog of the analyte)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate or other suitable organic solvent (GC grade)
-
Anhydrous sodium sulfate
2.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2.2.3. Sample Preparation and Derivatization
-
Extract the sample containing Benzo[b]thiophen-3-amine with a suitable organic solvent (e.g., ethyl acetate).
-
Add the internal standard to the sample prior to extraction.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 100 µL) under a stream of nitrogen.
-
Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to facilitate derivatization.
-
Cool the sample to room temperature before injection.
2.2.4. GC-MS Conditions (Starting Point)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
Data Presentation: Expected Performance Parameters (Based on a Related Compound)
The following table provides target validation parameters for the proposed GC-MS method, based on typical performance for the analysis of related amine compounds.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery | > 80% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Workflow Diagram
Caption: GC-MS analysis workflow for Benzo[b]thiophen-3-amine.
Disclaimer: The analytical methods and protocols described in this document are proposed based on methodologies for structurally similar compounds and have not been validated for Benzo[b]thiophen-3-amine. It is the responsibility of the end-user to validate these methods for their specific application and sample matrix to ensure accuracy, precision, and reliability of the results.
References
- 1. An HPLC method for the quantitation of 3-pentylbenzo[c]thiophen-1(3H)-one in dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of Benzo[b]thiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Benzo[b]thiophen-3-amine hydrochloride. The described protocol utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique for the analysis of aromatic amines and benzothiophene derivatives.[1][2][3][4][5] This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid in the seamless implementation of this analytical method in a research or quality control setting.
Introduction
This compound is a heterocyclic amine of interest in pharmaceutical research and development. Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture, making it an ideal method for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note presents a detailed protocol for the purity determination of this compound using a reverse-phase HPLC (RP-HPLC) method.
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6][7][8]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q equivalent)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
This compound sample for analysis
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | Recommended Setting |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the 50:50 solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a 25 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the 50:50 solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.78 | 15.2 | 0.10 |
| Benzo[b]thiophen-3-amine | 9.23 | 15123.5 | 99.75 |
| Impurity 2 | 12.51 | 22.8 | 0.15 |
| Total | 15161.5 | 100.00 |
Calculation of Purity:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Purity Calculation Logic
The following diagram outlines the logical relationship for the calculation of sample purity based on the chromatographic data.
Caption: Logic for purity calculation.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily adaptable in most analytical laboratories. For regulatory submissions, further method validation in accordance with ICH guidelines is recommended.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophen-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common route involving the reaction of a 2-halobenzonitrile with methyl thioglycolate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Starting materials (2-halobenzonitrile, methyl thioglycolate) may have degraded. The base (e.g., triethylamine) may be of poor quality. 2. Insufficient Temperature: The reaction may not have reached the required temperature for cyclization, especially in conventional heating methods. 3. Improper Solvent: The solvent may not be suitable for the reaction or may not be anhydrous. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Purify reagents if necessary. 2. Optimize Reaction Temperature: For microwave-assisted synthesis, ensure the target temperature (e.g., 130 °C) is reached and maintained. For conventional heating, ensure efficient heat transfer and accurate temperature monitoring. 3. Use Anhydrous Solvent: Dry the solvent (e.g., DMSO) before use. |
| Formation of Significant By-products | 1. Side Reactions of Methyl Thioglycolate: Self-condensation or oxidation of methyl thioglycolate can occur. 2. Incomplete Cyclization: The intermediate may not fully cyclize, leading to related impurities. 3. Reaction with Solvent: At high temperatures, the solvent (e.g., DMSO) could potentially react with intermediates. | 1. Control Stoichiometry: Use a slight excess of methyl thioglycolate (e.g., 1.05 equivalents) but avoid a large excess. 2. Ensure Sufficient Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure complete conversion to the desired product. 3. Consider Alternative Solvents: If solvent-related by-products are suspected, explore other high-boiling polar aprotic solvents. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The free amine may not crystallize easily from the reaction mixture. 2. Product Contaminated with Salts: The crude product may be contaminated with salts formed from the base and HCl. 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 1. Convert to Hydrochloride Salt: The hydrochloride salt of Benzo[b]thiophen-3-amine is typically a stable, crystalline solid that is easier to isolate and handle. 2. Thorough Washing: Wash the crude product thoroughly with water to remove water-soluble salts. 3. Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to improve purity. |
| Low Yield of Hydrochloride Salt | 1. Incomplete Protonation: Insufficient HCl may have been added to protonate all of the free amine. 2. Product Loss During Work-up: The hydrochloride salt may have some solubility in the work-up solvents. 3. Degradation of the Free Amine: The free amine may be unstable and degrade before conversion to the hydrochloride salt. | 1. Ensure Complete Protonation: Use a sufficient amount of a standardized HCl solution (e.g., 4M HCl in dioxane). 2. Minimize Extractions: Minimize the number of extraction and washing steps after salt formation. 3. Prompt Conversion: Convert the free amine to the hydrochloride salt promptly after its formation. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield method for the synthesis of 3-aminobenzo[b]thiophenes?
A1: A microwave-assisted synthesis from 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C has been reported to provide rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58–96%[1][2]. This method is often favored for its speed and efficiency over traditional heating methods.
Q2: How does the choice of base and solvent impact the reaction yield?
A2: The choice of base and solvent is critical. A tertiary amine base like triethylamine is commonly used to facilitate the reaction. The solvent should be polar and high-boiling to facilitate the dissolution of reactants and to reach the necessary reaction temperature. Anhydrous dimethyl sulfoxide (DMSO) is a common and effective solvent for this synthesis[2]. The use of an appropriate base and solvent system is crucial for achieving high yields.
Q3: What are the common challenges in the purification of this compound?
A3: A primary challenge is the removal of by-products and unreacted starting materials. The free amine can sometimes be difficult to crystallize, making its purification by recrystallization challenging. Conversion to the hydrochloride salt often yields a more stable and crystalline product that is easier to purify by recrystallization[3]. It is also important to thoroughly wash the crude product to remove any inorganic salts.
Q4: Can this reaction be performed using conventional heating instead of a microwave reactor?
A4: Yes, the reaction can be performed using conventional heating. However, it typically requires longer reaction times and may result in lower yields compared to microwave-assisted synthesis. The high efficiency of microwave heating is due to its ability to rapidly and uniformly heat the reaction mixture to the target temperature.
Q5: How do I convert the synthesized 3-aminobenzo[b]thiophene (free base) to its hydrochloride salt?
A5: To convert the free amine to the hydrochloride salt, dissolve the crude or purified amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 3-Aminobenzo[b]thiophenes
| Starting Material (2-Halobenzonitrile) | Base | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chlorobenzonitrile | Triethylamine | DMSO | Microwave | 130 | 11 min | 85 | [2] |
| 2-Fluorobenzonitrile | Triethylamine | DMSO | Microwave | 130 | 15 min | 96 | [2] |
| 2-Bromobenzonitrile | Triethylamine | DMSO | Microwave | 130 | 10 min | 78 | [2] |
| 2-Chlorobenzonitrile | Triethylamine | DMSO | Conventional | 100 | 2 h | Not specified | [2] |
Note: The yields reported are for the free amine product.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (A representative 3-aminobenzo[b]thiophene)
This protocol is adapted from a reported high-yield synthesis of 3-aminobenzo[b]thiophene derivatives[2].
Materials:
-
2-Chlorobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Anhydrous DMSO (to make a 2 M solution of the benzonitrile)
Procedure:
-
In a pressure-rated microwave vial, combine the 2-chlorobenzonitrile, methyl thioglycolate, and triethylamine in anhydrous DMSO.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130 °C for 11 minutes (hold time).
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water and dry it in vacuo to obtain the desired product.
Protocol 2: Formation of this compound from the Free Base
Materials:
-
Crude or purified Benzo[b]thiophen-3-amine
-
Anhydrous diethyl ether (or ethyl acetate)
-
4M HCl in 1,4-dioxane (or ethereal HCl)
Procedure:
-
Dissolve the Benzo[b]thiophen-3-amine free base in a minimal amount of anhydrous diethyl ether.
-
With stirring, add the 4M HCl in 1,4-dioxane solution dropwise.
-
A precipitate of the hydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Visualizations
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of 3-Aminobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminobenzothiophene. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting the synthesis of a 3-aminobenzothiophene derivative from a substituted 2-halobenzonitrile and a thioglycolate ester, but I am getting a low yield and several side products. What are the common byproducts in this reaction?
A1: The synthesis of 3-aminobenzothiophenes from 2-halobenzonitriles and thioglycolate esters is a common and effective method, often facilitated by microwave irradiation.[1] However, several side reactions can occur, leading to the formation of byproducts and a decrease in the yield of the desired product.
Common Byproducts:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-halobenzonitrile and thioglycolate ester in the product mixture.
-
Hydrolysis Products: The nitrile group of the starting material or the ester group of the thioglycolate can undergo hydrolysis under basic or acidic conditions, especially during workup, to form the corresponding carboxylic acid or amide.
-
Dimeric Byproducts: Self-condensation of the thioglycolate ester or reaction of the product with starting materials can lead to the formation of higher molecular weight impurities.
-
Thiophen-3(2H)-one derivatives: In some cases, cyclization can occur without the incorporation of the amino group, leading to the formation of a ketone.
Troubleshooting:
-
Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere to prevent hydrolysis and oxidation. Optimize the reaction time and temperature; microwave synthesis can significantly reduce reaction times and potentially minimize byproduct formation.[1]
-
Base Selection: The choice of base is critical. Triethylamine is commonly used.[1] Stronger bases may promote unwanted side reactions.
-
Purification: Flash column chromatography is often effective for separating the desired 3-aminobenzothiophene from the byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
Q2: I am using a Thorpe-Ziegler cyclization of an ortho-cyanophenylthioacetonitrile to prepare a 3-aminobenzothiophene, but my main product seems to be a high-molecular-weight solid that is insoluble in most common solvents. What is likely happening?
A2: The Thorpe-Ziegler reaction is a powerful method for intramolecular cyclization to form cyclic enamines.[2] However, in the synthesis of 3-aminobenzothiophenes via this route, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric or polymeric byproducts.
Potential Byproducts:
-
Dimeric Species: Two molecules of the starting material can react with each other before intramolecular cyclization occurs, leading to a dimeric product. This is more likely at higher concentrations.
-
Polymeric Material: At very high concentrations or with certain substrates, polymerization can become the dominant reaction pathway, resulting in an insoluble, high-molecular-weight solid.
-
Uncyclized Intermediate: The reaction may not go to completion, leaving the uncyclized ortho-cyanophenylthioacetonitrile in the mixture.
Troubleshooting:
-
High Dilution: To favor the intramolecular Thorpe-Ziegler cyclization, it is crucial to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent containing the base.
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is typically used. The choice and stoichiometry of the base can influence the outcome.
-
Reaction Temperature: The reaction temperature should be carefully controlled. Lower temperatures may favor the desired intramolecular cyclization.
Q3: My synthesis of 3-aminobenzothiophene involves the reduction of a nitro-substituted precursor. My final product is colored, and the NMR spectrum shows more aromatic signals than expected. What are the likely impurities?
A3: The reduction of a nitro group to an amine can proceed through several intermediates, and incomplete reduction is a common source of impurities. The presence of these intermediates can lead to colored products and complex NMR spectra.
Potential Byproducts from Incomplete Reduction:
-
Nitroso Intermediate: The first intermediate in the reduction of a nitro group is the nitroso compound.
-
Hydroxylamine Intermediate: Further reduction of the nitroso group leads to a hydroxylamine.
-
Azoxy, Azo, and Hydrazo Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of dimeric species such as azoxy, azo, and hydrazo compounds. These are often highly colored.
Troubleshooting:
-
Choice of Reducing Agent: The choice of reducing agent and reaction conditions is critical for achieving complete reduction to the amine. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
-
Reaction Monitoring: Monitor the reaction progress carefully using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material and intermediates.
-
Purification: Purification by column chromatography or recrystallization may be necessary to remove colored impurities. In some cases, a wash with a reducing agent solution during workup can help to convert any remaining intermediates to the desired amine.
Data Presentation
Table 1: Common Byproducts in 3-Aminobenzothiophene Synthesis and Their Identification
| Synthetic Route | Common Byproducts | Identification Methods |
| From 2-Halobenzonitrile | Unreacted 2-halobenzonitrile, Hydrolyzed nitrile (carboxylic acid), Dimeric products | HPLC, GC-MS, 1H NMR |
| Thorpe-Ziegler Cyclization | Dimeric and polymeric materials, Uncyclized starting material | Solubility tests, GPC, 1H NMR |
| Reduction of Nitro Precursor | Nitroso, hydroxylamine intermediates, Azoxy, azo, hydrazo compounds | Colorimetric tests, HPLC, 1H NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate[1]
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave reactor vessel, combine 5-bromo-2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to a concentration of 2 M).
-
Irradiate the mixture in a microwave synthesizer at 130 °C for the optimized time (typically 10-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
Visualizations
Logical Relationship: Troubleshooting Byproduct Formation in 3-Aminobenzothiophene Synthesis
References
Technical Support Center: Purification of Benzo[b]thiophen-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzo[b]thiophen-3-amine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of Benzo[b]thiophen-3-amine.
| Problem | Potential Cause | Solution |
| Product Streaking/Tailing on TLC and Column | The basic amine interacts strongly with acidic silica gel. | 1. Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to your mobile phase.[1][2] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][3] |
| Low Product Recovery | Irreversible adsorption of the amine onto the silica gel. | 1. Use Modified Solvents/Stationary Phases: As with streaking, adding a competing amine to the eluent or using an amine-functionalized column can prevent irreversible binding.[1][3] 2. Column Flushing: After the initial elution, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to recover any strongly adsorbed compound.[1] |
| Co-elution of Impurities | The polarity of the mobile phase is not optimal for separation. | 1. Solvent System Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Good starting points for benzothiophene derivatives include gradients of ethyl acetate in hexane or ether in petroleum ether.[4][5] 2. Change Stationary Phase: Switching from silica to alumina or a different bonded phase can alter the selectivity of the separation.[1] |
| Product Degradation on the Column | Benzo[b]thiophen-3-amine may be sensitive to the acidic nature of silica gel. | 1. Neutralize the System: Employ the strategies mentioned for streaking, such as adding a basic modifier to the eluent or using a neutral/basic stationary phase.[1] 2. Minimize Contact Time: Perform the chromatography as efficiently as possible to reduce the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the silica gel column chromatography of Benzo[b]thiophen-3-amine?
A1: A common starting point for the purification of benzothiophene derivatives is a non-polar solvent system with a gradual increase in polarity. A gradient of ethyl acetate in hexane is a good first choice.[4] Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration. It is highly recommended to first determine the optimal solvent system using TLC. For basic compounds like Benzo[b]thiophen-3-amine, adding 0.1-1% triethylamine to the mobile phase can significantly improve the chromatography by reducing peak tailing.[1][2]
Q2: My Benzo[b]thiophen-3-amine is streaking badly on the TLC plate. What can I do?
A2: Streaking is a common issue when working with amines on silica gel due to the interaction between the basic amine and the acidic silica. To mitigate this, add a small amount of a base to your developing solvent, such as 0.5-1% triethylamine or a solution of ammonia in methanol.[1][2] This will neutralize the acidic sites on the silica and result in more defined spots.
Q3: Should I use silica gel or alumina for the purification of Benzo[b]thiophen-3-amine?
A3: Standard silica gel is often the first choice due to its versatility. However, for basic compounds like Benzo[b]thiophen-3-amine that are prone to streaking and low recovery on silica, neutral or basic alumina can be a better alternative.[1] Amine-functionalized silica is another excellent, though more expensive, option that is specifically designed to improve the chromatography of basic compounds.[3]
Q4: How can I tell if my product is degrading on the column?
A4: If you observe the appearance of new, often more polar, spots on your TLC analysis of the collected fractions that were not present in your crude material, your compound may be degrading. To confirm this, you can compare the TLC of the crude material with the fractions. If degradation is suspected, using a less acidic stationary phase or adding a basic modifier to your eluent is recommended.[1]
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude Benzo[b]thiophen-3-amine in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber with a pre-determined solvent system (e.g., varying ratios of hexane/ethyl acetate with 0.5% triethylamine).
-
Visualization: Visualize the spots under UV light (254 nm). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product and good separation from impurities.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product and any more polar impurities.
-
Isolation: Combine the pure fractions containing Benzo[b]thiophen-3-amine and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of Benzo[b]thiophen-3-amine.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Recrystallization of Benzo[b]thiophen-3-amine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of Benzo[b]thiophen-3-amine hydrochloride. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound by recrystallization. The primary goal is to dissolve the solute in a minimum amount of a suitable hot solvent and allow it to slowly cool, forming pure crystals.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixed solvent system)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring capabilities)
-
Watch glass
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices for amine hydrochlorides include alcohols like ethanol or methanol. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1][2]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] |
| The solution is not saturated. | Scratch the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of the pure compound.[3] | |
| "Oiling Out" | The solute is coming out of solution above its melting point. | Reheat the solution and add a small amount of additional solvent to increase the solubility.[2][3] Consider using a different solvent system. |
| Low Crystal Yield | Too much solvent was used.[1] | Use the minimum amount of hot solvent necessary for dissolution.[1] |
| The crystals were washed with solvent that was not cold enough. | Ensure the wash solvent is ice-cold to minimize redissolving the product.[1] | |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and receiving flask for hot filtration. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is very soluble when hot and poorly soluble when cold. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good starting points. Water can also be used, sometimes in combination with an alcohol as a mixed solvent system.[4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, reheat the solution to redissolve the oil and then add a small amount of extra solvent.[3] Allowing the solution to cool more slowly can also help. Alternatively, trying a different solvent with a lower boiling point may be necessary.
Q3: How can I improve the purity of my crystals?
A3: To improve purity, ensure that the solution cools slowly to allow for the selective growth of crystals of the desired compound. Washing the collected crystals with a minimal amount of ice-cold solvent is also crucial to remove any impurities adhering to the crystal surface.[1] If colored impurities are present, treatment with activated charcoal in the hot solution before filtration can be effective.
Q4: Why is my crystal yield so low?
A4: A low yield is often due to using too much solvent during the dissolution step, which keeps a significant portion of the product dissolved even at low temperatures.[1] Using a rinse solvent that is not sufficiently cold can also lead to loss of product.[1] To maximize yield, use the absolute minimum amount of boiling solvent to dissolve the compound and wash the final crystals with a very small volume of ice-cold solvent.
Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Low Regioselectivity in Benzothiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low regioselectivity in benzothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding a mixture of C2 and C3-functionalized benzothiophenes?
A1: The inherent electronic properties of the benzothiophene ring system often lead to mixtures of C2 and C3 substituted products. Functionalization at the C2 position is generally favored due to the higher acidity of the C-H bond at this position.[1] However, electrophilic substitution reactions typically occur at the C3 position.[2] The final regiochemical outcome can be influenced by a variety of factors including the specific reaction conditions, the nature of the starting materials, and the catalyst employed.
Q2: How can I achieve selective C3 functionalization and avoid the C2 isomer?
A2: Achieving high selectivity for C3 functionalization is a common challenge.[3] Traditional methods often require directing groups or harsh reaction conditions.[1][3] A modern, metal-free approach that offers complete regioselectivity for C3 arylation and alkylation involves the use of readily accessible benzothiophene S-oxides as precursors.[1][3] This method proceeds through an interrupted Pummerer reaction, which directs the coupling partner exclusively to the C3 position.[1]
Q3: My goal is to synthesize a 7-substituted benzothiophene, but I am getting a mixture of isomers. How can I improve regioselectivity?
A3: For regioselective functionalization of the benzene portion of the benzothiophene core, particularly at the C7 position, a powerful strategy is Directed ortho-Metalation (DoM).[4] This technique involves introducing a directing metalation group (DMG) onto the molecule, which then directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond.[4] For example, converting a 7-hydroxybenzothiophene to its N,N-diethyl carbamate derivative can direct lithiation specifically to the C6 position, setting the stage for subsequent reactions at the 7-position.[4]
Q4: Are there milder, more selective methods available for benzothiophene synthesis to avoid harsh reaction conditions?
A4: Yes, several milder and often more regioselective methods have been developed. Visible-light photocatalysis, for instance, can be used for the synthesis of substituted benzothiophenes through a radical annulation process under ambient conditions, avoiding the need for metal catalysts and high temperatures.[5][6] This method has been shown to yield the desired regioisomer exclusively.[5] Additionally, electrochemical methods are emerging as a green and efficient alternative for constructing benzothiophene motifs, often avoiding the need for transition metal catalysts or stoichiometric oxidants.[7]
Troubleshooting Guides
Problem 1: Poor regioselectivity between C2 and C3 functionalization in my palladium-catalyzed cross-coupling reaction.
Solution:
Low regioselectivity in palladium-catalyzed reactions is a frequent issue that can often be resolved by systematically optimizing the reaction parameters. The choice of catalyst, oxidant, solvent, and temperature are all critical factors.
Table 1: Optimization of Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-dioxide[3]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 78 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 55 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
As the data indicates, the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO provides the highest yield for C2-arylation. It is recommended to screen these parameters systematically to improve regioselectivity.
Problem 2: My Fiesselmann thiophene synthesis is producing a mixture of regioisomers.
Solution:
The Fiesselmann synthesis is a classic method for preparing thiophenes, and its regioselectivity can be a concern. The reaction involves the condensation of a thioglycolic acid derivative with a β-ketoester or a similar compound. The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl compound is attacked by the sulfur nucleophile.
To improve regioselectivity, consider the following:
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Steric Hindrance: A bulkier R group on the β-ketoester will sterically hinder the attack of the thioglycolate at the adjacent carbonyl, thus favoring the formation of one regioisomer over the other.
-
Electronic Effects: The electronic nature of the substituents on the starting materials can influence the reactivity of the carbonyl groups.
-
Reaction Conditions: Modifying the base and solvent system can sometimes influence the regiochemical outcome. For instance, using a weaker base might favor the thermodynamically more stable product.
A modern variation of the Fiesselmann condensation utilizes ynone trifluoroborate salts, which react with alkylthiols to provide thiophenes with complete regiocontrol.[8]
Experimental Protocols
Protocol 1: Metal-Free Regioselective C3-Arylation of Benzothiophene[3]
This protocol describes the C3-arylation of benzothiophene using a benzothiophene S-oxide precursor.
-
Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
-
Cool the mixture to -40 °C with stirring.
-
Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
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Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).
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Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
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Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM) for Regioselective C7-Substitution[4]
This protocol outlines a general procedure for the lithiation and subsequent electrophilic quench at the C6 position, adjacent to a C7 directing group.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) dropwise to the stirred solution.
-
Lithiation: Add s-BuLi (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.5 eq), dissolved in a minimal amount of anhydrous THF if necessary, dropwise at -78 °C. Stir for an additional 1-3 hours at this temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature, then separate the aqueous layer and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low regioselectivity.
Caption: Mechanism for regioselective C3-arylation.
Caption: Directed ortho-Metalation (DoM) for C6/C7 functionalization.
References
- 1. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Selection for Benzothiophene C-H Arylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H arylation of benzothiophene. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in benzothiophene C-H arylation?
A1: Researchers often face challenges related to low product yield, poor regioselectivity (C2 vs. C3 arylation), catalyst deactivation, and limited substrate scope.[1][2] The choice of catalyst, ligands, bases, solvents, and reaction temperature are critical parameters that need careful optimization to address these issues.[1][3]
Q2: How do I improve the yield of my benzothiophene C-H arylation reaction?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[4][5] First, ensure the purity of all starting materials, reagents, and solvents, as transition metal catalysts can be sensitive to impurities.[1] Next, consider the following optimizations:
-
Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and the corresponding ligand is crucial. Screening different ligands can significantly impact the yield.[1] For instance, phosphine-free palladium complexes have shown high efficiency.[6]
-
Solvent and Base Combination: The solvent and base play a significant role. Polar aprotic solvents like DMAc or DMSO are commonly used.[6][7] The base is critical, with options ranging from inorganic bases like K₂CO₃ and Cs₂CO₃ to organic bases like pyridine.[6][7]
-
Reaction Temperature and Time: C-H activation often requires elevated temperatures, but excessive heat can lead to catalyst decomposition.[1] Monitoring the reaction over time is essential to determine the optimal duration and prevent product degradation.[1][5]
Q3: How can I control the regioselectivity between C2 and C3 arylation of benzothiophene?
A3: Controlling regioselectivity is a key challenge. Several factors influence whether the arylation occurs at the C2 or C3 position:
-
Catalyst and Ligand System: The nature of the catalyst and ligand can direct the selectivity. For example, certain palladium catalysts with specific phosphine ligands can favor β-arylation (C3).[8][9] In contrast, other systems, including nickel-based catalysts, can be highly specific for C2 arylation.[10]
-
Reaction Mechanism: The dominant reaction mechanism can dictate the regiochemical outcome. A concerted metalation-deprotonation (CMD) pathway often leads to C2 arylation, while a Heck-type pathway can favor C3 arylation.[9]
-
Additives: The presence of certain additives can switch the regioselectivity. For instance, a silver(I) co-catalyst at low palladium concentrations has been shown to promote C2-selective C-H activation.[11]
Q4: My catalyst appears to be deactivating. What are the possible causes and solutions?
A4: Catalyst deactivation can be a significant issue, leading to incomplete reactions and low yields. Potential causes include:
-
Impurities: As mentioned, impurities in the starting materials or solvents can act as catalyst poisons.[1][12] Proper purification of all components is essential.
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Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst.[1] It is important to find the minimum temperature required for efficient conversion.
-
Oxidative Addition of Aryl Halide: In some catalytic cycles, the oxidative addition of the aryl halide to a Pd(0) species is a key step. The nature of the aryl halide can influence catalyst stability and turnover.
To mitigate deactivation, ensure rigorous purification of reagents, optimize the reaction temperature, and consider the use of more robust catalyst systems, potentially with stabilizing ligands.
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are observing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
If you are obtaining an undesirable mixture of regioisomers, consider the following logical steps:
Caption: Logical steps to improve regioselectivity.
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data from various studies on benzothiophene C-H arylation, allowing for easy comparison of different catalytic systems.
Table 1: Palladium-Catalyzed C2-Arylation of Benzothiophene 1,1-Dioxides [7]
| Entry | Pd Catalyst (mol%) | Co-oxidant (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.0) | Pyridine (3.0) | 1,4-Dioxane | 100 | 20 | 39 |
| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 20 | 87 |
| 3 | PdCl₂ (10) | Cu(OAc)₂ (2.0) | Pyridine (3.0) | 1,4-Dioxane | 100 | 20 | 35 |
| 4 | Pd(TFA)₂ (10) | Cu(OAc)₂ (2.0) | Pyridine (3.0) | 1,4-Dioxane | 100 | 20 | 25 |
Table 2: Near-Room-Temperature C2-Arylation of Benzothiophene [11]
| Entry | Pd Catalyst (mol%) | Ag(I) Salt (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | C2/C3 Ratio |
| 1 | Pd(OAc)₂ (0.4) | Ag₂O (1.0) | NaOAc (0.5) | HFIP | 30 | 16 | 95 | 98:2 |
| 2 | Pd₂(dba)₃·CHCl₃ (0.05) | Ag₂O (1.0) | NaOAc (0.5) | HFIP | 30 | 16 | 85 | >99:1 |
| 3 | Pd(OAc)₂ (0.4) | Ag₂CO₃ (1.0) | NaOAc (0.5) | HFIP | 30 | 16 | 78 | 95:5 |
| 4 | Pd(OAc)₂ (0.4) | AgOAc (1.0) | NaOAc (0.5) | HFIP | 30 | 16 | 88 | 97:3 |
Table 3: Nickel-Catalyzed C2-Arylation of Benzothiophene [10]
| Entry | Ni Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂ (10) | bpy (10) | LiHMDS (2.0) | Dioxane | 120 | 16 | 85 |
| 2 | Ni(acac)₂ (10) | bpy (10) | LiHMDS (2.0) | Dioxane | 120 | 16 | 78 |
| 3 | NiCl₂(dppe) (10) | - | LiHMDS (2.0) | Dioxane | 120 | 16 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Benzothiophene 1,1-Dioxides [7]
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To a 10 mL Schlenk tube, add the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv).
-
Add DMSO (1.0 mL) under a nitrogen atmosphere.
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Stir the resulting mixture at 100 °C for 20 hours.
-
After completion, cool the reaction mixture to room temperature, dilute with 10 mL of water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Near-Room-Temperature C2-Arylation of Benzothiophene [11]
-
In a reaction vial, combine Pd(OAc)₂ (0.4 mol %), silver oxide (1.0 equiv), and NaOAc (0.5 equiv).
-
Add the aryl iodide (1.0 equiv) and benzo[b]thiophene (2.0 equiv).
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Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration of the limiting reagent.
-
Stir the mixture at 30 °C for 16 hours.
-
Upon completion, dilute the mixture with ethyl acetate (5 mL) and filter through a plug of silica gel.
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Wash the silica plug with additional ethyl acetate (30 mL).
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Ni-Catalyzed C2-Arylation of Benzothiophene [10]
-
In a glovebox, add NiCl₂(bpy) (10 mol %), benzothiophene (1.0 equiv), and the aryl iodide (1.2 equiv) to an oven-dried reaction vial.
-
Add anhydrous dioxane as the solvent.
-
Add LiHMDS (2.0 equiv) as a solution in dioxane.
-
Seal the vial and heat the reaction mixture at 120 °C for 16 hours with stirring.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Metal Contaminants from Benzothiophene Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of benzothiophene products from metal contaminants.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of removing metal contaminants from benzothiophene products.
Q1: My initial purification attempt by recrystallization did not sufficiently remove metal contaminants. What are the next steps?
If a single recrystallization step is insufficient, consider the following:
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Iterative Recrystallization: Performing multiple recrystallization cycles can progressively reduce the concentration of metal impurities.
-
Solvent System Modification: The choice of solvent is crucial. A solvent system where benzothiophene has high solubility at elevated temperatures and low solubility at room temperature, while the metal impurities remain in solution, is ideal. For benzothiophene, a mixture of a C1-8 alcohol and water (5-20% by weight) has been shown to be effective.[1]
-
Alternative Methods: If recrystallization proves ineffective, more targeted methods may be necessary. These include using functionalized resins, activated carbon, or specialized adsorbents like metal-organic frameworks (MOFs).
Q2: I am observing significant product loss during the purification process. How can I minimize this?
Product loss is a common challenge in purification. To mitigate this:
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Optimize Recrystallization: When performing recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. Seeding the solution with a small crystal of the pure compound can also promote crystallization and improve yield.
-
Method Selection: For valuable or sensitive benzothiophene derivatives, column chromatography with a suitable stationary phase (e.g., silica gel or alumina) can offer high purity with potentially better recovery than multiple recrystallizations.
-
Adsorbent-Based Methods: Using solid-supported scavengers like functionalized resins can be highly efficient. The benzothiophene product can be passed through a cartridge containing the resin, minimizing handling and potential loss associated with transfers and filtration.[2]
Q3: The chosen adsorbent (e.g., silica, resin) is not effectively removing the target metal contaminant. What could be the issue?
The effectiveness of an adsorbent depends on several factors:
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Adsorbent Specificity: Not all adsorbents are equally effective for all metals. For instance, sulfur and amine-functionalized resins are particularly effective for scavenging heavy metals from organic reaction mixtures.[3] For thiophene derivatives, adsorbents with soft acid properties, like Ag(I), show strong interaction with the soft base sulfur atom, leading to high removal efficiency.[4][5]
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Solvent Effects: The solvent can influence the interaction between the contaminant and the adsorbent. It's important to use a solvent system that is compatible with both the benzothiophene product and the adsorbent.
-
pH Adjustment: For some metal impurities, adjusting the pH of the solution can enhance their adsorption onto the solid phase.
Q4: How do I choose the most appropriate method for removing a specific metal from my benzothiophene product?
The selection of a suitable purification method depends on the nature of the metal contaminant, the properties of the benzothiophene derivative, and the desired level of purity.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
FAQ1: What are the common sources of metal contamination in benzothiophene products?
Metal contamination in benzothiophene products can originate from various sources, including:
-
Catalysts: Many synthetic routes for benzothiophene and its derivatives utilize metal catalysts (e.g., Palladium, Copper, Nickel) which can leach into the final product.[3]
-
Reagents: Impurities in the starting materials and reagents used in the synthesis can introduce metal contaminants.
-
Reaction Vessels: Corrosion or leaching from metallic reactors and other equipment can be a source of contamination.
-
Raw Materials: Benzothiophene is often derived from coal tar, which can contain a variety of metallic impurities.[1]
FAQ2: What analytical techniques are suitable for quantifying metal contaminants in benzothiophene?
Several analytical techniques can be used to identify and quantify metal contaminants in organic compounds like benzothiophene:
-
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for quantifying heavy metals at trace levels, often in the parts per billion (ppb) range.[6] It measures the absorption of specific wavelengths of light by atoms of the target metal.[6]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another highly sensitive method capable of detecting a wide range of metals at very low concentrations.
-
X-ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the elemental analysis of a sample.
FAQ3: What are the primary methods for removing metal contaminants from organic compounds?
The main methods for removing metal impurities from organic compounds like benzothiophene can be broadly categorized as:
-
Physical Methods:
-
Chemical Methods:
-
Extraction: Involves washing the organic solution with an aqueous solution (acidic or alkaline) to remove ionic metal species.[7]
-
Adsorption: This involves the use of solid materials that bind to the metal contaminants. Common adsorbents include:
-
Functionalized Resins: Polymers with chelating groups that can selectively bind to metal ions.[2][3]
-
Activated Carbon: A porous material with a large surface area that can adsorb a variety of impurities.
-
Metal-Organic Frameworks (MOFs): Crystalline materials with a high surface area and tunable porosity that can be designed for selective adsorption.[4][5][8][9]
-
Silica and Alumina: Often used in chromatography to separate compounds based on their polarity, which can also help in removing metal impurities.[10]
-
-
FAQ4: Can you provide a general overview of an experimental workflow for metal removal?
The following diagram illustrates a general experimental workflow for the removal of metal contaminants using a solid adsorbent.
Caption: General workflow for metal removal using an adsorbent.
Quantitative Data on Metal Removal
Table 1: Adsorption Efficiency of Different Materials for Thiophene Derivatives
| Adsorbent | Target Compound | Removal Efficiency (%) | Reference |
| MOF-5/Ag | Thiophene | 86.8 | [4][5] |
| MOF-5/Cu | Thiophene | Lower than MOF-5/Ag | [4][5] |
| MOF-5/Ni | Thiophene | Lower than MOF-5/Ag | [4][5] |
| Cu-ABTC | Dibenzothiophene | Adsorption capacity: 46.2 mgS/g | [9] |
| UMCM-150 | Dibenzothiophene | Adsorption capacity: 34.2 mgS/g | [9] |
| Cu-BTC | Dibenzothiophene | Adsorption capacity: 28.3 mgS/g | [9] |
Detailed Experimental Protocols
Protocol 1: Purification of Benzothiophene using Recrystallization
This protocol is adapted from a patented method for purifying benzothiophene.[1]
-
Dissolution: Dissolve the impure benzothiophene (purity ≥ 50% by weight) in a mixture of a C1-8 alcohol (e.g., isopropyl alcohol or isobutyl alcohol) and water. The water concentration should be in the range of 5-20% by weight.[1] Heat the mixture to completely dissolve the solid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Filtration: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified benzothiophene crystals under vacuum to remove any residual solvent.
-
Analysis: Analyze the purity of the final product and quantify the remaining metal contaminants using a suitable analytical technique (e.g., AAS or ICP-MS).
Protocol 2: Adsorptive Removal of Metal Contaminants using a Functionalized Resin
This protocol provides a general procedure for using a polychelated resin scavenger.[2]
-
Resin Preparation: Prepare a column packed with a suitable polychelated resin scavenger. The choice of resin will depend on the target metal contaminant.
-
Solution Preparation: Dissolve the contaminated benzothiophene product in an appropriate organic solvent.
-
Adsorption: Pass the solution through the packed resin column. The flow rate should be optimized to allow for sufficient contact time between the solution and the resin.
-
Elution: Collect the eluate containing the purified benzothiophene product.
-
Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the purified product.
-
Analysis: Determine the concentration of the metal contaminant in the purified product to assess the efficiency of the removal process.
Protocol 3: Synthesis of MOF-5 for Adsorptive Desulfurization
This protocol is based on a literature method for the synthesis of MOF-5, which can be used for the removal of sulfur-containing compounds like benzothiophene.[4][5]
-
Solution A Preparation: Dissolve 5.065 g (30.5 mmol) of terephthalic acid and 8.5 mL of triethylamine in 400 mL of DMF.[4][5]
-
Solution B Preparation: Separately, dissolve 16.99 g (77.4 mmol) of Zn(OAc)₂·2H₂O in 500 mL of DMF.[4][5]
-
Mixing: Add the zinc solution dropwise to the terephthalic acid solution under vigorous stirring. A white precipitate will form.[4][5]
-
Stirring: Continue stirring the mixture for 2.5 hours after the addition is complete.[4][5]
-
Washing: Centrifuge the mixture to collect the precipitate. Soak the precipitate in fresh DMF overnight.[4][5]
-
Solvent Exchange: Exchange the DMF with CHCl₃ three times over a period of 7 days.[4][5]
-
Drying: Dry the final product in a vacuum oven overnight to obtain MOF-5.[5]
-
Doping (Optional): The synthesized MOF-5 can be doped with transition metals like Ag, Cu, or Ni to enhance its affinity for sulfur compounds.[4][5] This is typically done by mixing the MOF-5 with a salt of the desired metal and heating it in a tube furnace under a nitrogen atmosphere.[5]
References
- 1. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Removal of Traces of Metals from Reagents - Chempedia - LookChem [lookchem.com]
- 8. Removal of dibenzothiophene with composite adsorbent MOF-5/Cu(I) - Nanjing Tech University [pure.njtech.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Benzo[b]thiophen-3-amine Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of Benzo[b]thiophen-3-amine. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your research and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing Benzo[b]thiophen-3-amine, and which is most amenable to scale-up?
A1: Several synthetic routes to Benzo[b]thiophen-3-amine and its derivatives have been reported. A highly effective and scalable method involves the reaction of a 2-halobenzonitrile with an α-mercaptoacetate, such as methyl thioglycolate, followed by intramolecular cyclization. This method is often performed under basic conditions and can be accelerated using microwave irradiation at the lab scale.[1][2] For industrial-scale production, translating the microwave-assisted protocol to a conventional batch reactor with careful temperature control is a common approach.
Q2: What are the primary challenges when scaling up the synthesis of Benzo[b]thiophen-3-amine from a 2-halobenzonitrile and methyl thioglycolate?
A2: The main challenges in scaling up this synthesis include:
-
Exotherm Control: The nucleophilic aromatic substitution (SNAr) and subsequent cyclization can be exothermic. Without proper heat management in a large reactor, this can lead to temperature spikes, resulting in side reactions and the formation of impurities.
-
Mixing and Mass Transfer: As the reaction progresses, the product may precipitate, leading to the formation of a thick slurry. Inadequate agitation in a large vessel can result in poor mixing, leading to localized "hot spots," incomplete reactions, and batch inconsistencies.
-
Reagent Addition: The rate of addition of the base (e.g., triethylamine) and methyl thioglycolate is critical. A rapid addition on a large scale can exacerbate exotherms.
-
Work-up and Product Isolation: Isolating the product from a large volume of solvent and by-products can be challenging. The product's physical properties (e.g., crystal size, morphology) can affect filtration and drying times.
-
Impurity Profile: The types and quantities of impurities may differ between small-scale and large-scale batches due to prolonged reaction times and slight variations in reaction conditions.
Q3: What are the expected key impurities in this synthesis?
A3: Potential impurities include:
-
Unreacted starting materials (2-halobenzonitrile and methyl thioglycolate).
-
The intermediate from the initial SNAr reaction that has not cyclized.
-
By-products from the hydrolysis of the nitrile or ester functionalities, especially if aqueous work-up conditions are harsh.
-
Products of dimerization or polymerization, particularly if the reaction temperature is not well-controlled.
-
Isomeric impurities, although this is less common in this specific route compared to others.
Q4: How does the choice of base and solvent impact the scale-up of this reaction?
A4: The choice of base and solvent is critical for a successful scale-up.
-
Base: Triethylamine is a commonly used base in this reaction.[1][2] On a large scale, the handling and addition of a liquid base are generally more straightforward than for solid bases. The stoichiometry of the base is crucial and should be carefully controlled.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to facilitate the SNAr reaction.[1][2] However, their high boiling points can make them difficult to remove during work-up. On a large scale, alternative solvents with lower boiling points that still provide good solubility and reaction rates may be considered. The viscosity of the solvent and its ability to keep the reaction mixture mobile as a slurry are also important considerations.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of Benzo[b]thiophen-3-amine synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. Poor mixing leading to unreacted starting materials. 2. Degradation of Product: Excessive temperature or prolonged reaction time. 3. Side Reactions: Incorrect stoichiometry of reagents, leading to the formation of by-products. | 1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials and the formation of the product. Optimize reaction time and temperature based on these results. Ensure the agitation is sufficient to maintain a homogeneous slurry. 2. Optimize Temperature Profile: Develop a controlled heating and cooling profile for the batch reactor. Avoid sharp temperature increases. 3. Precise Reagent Charging: Ensure accurate measurement and controlled addition of all reagents. |
| High Impurity Levels | 1. Poor Temperature Control: Localized overheating leading to thermal degradation and side reactions. 2. Incorrect Stoichiometry: Excess of one reactant can lead to specific by-products. 3. Atmospheric Contamination: Presence of oxygen or moisture can lead to oxidative degradation or hydrolysis. | 1. Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a jacketed reactor with a suitable heat transfer fluid. 2. Stoichiometry Check: Re-verify the molar ratios of the reactants and the base. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Difficult Product Isolation | 1. Poor Crystal Morphology: Formation of very fine particles or an oily product can make filtration difficult. 2. Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during filtration. | 1. Controlled Crystallization: After the reaction is complete, implement a controlled cooling profile to encourage the growth of larger crystals. Consider an anti-solvent addition to induce crystallization. 2. Solvent Screening for Slurry and Washing: Investigate different solvent systems for the reaction and for washing the isolated product to minimize solubility losses while effectively removing impurities. |
| Batch-to-Batch Inconsistency | 1. Variations in Raw Material Quality: Impurities in starting materials can affect the reaction outcome. 2. Inconsistent Process Parameters: Minor variations in temperature, reaction time, or agitation speed between batches. | 1. Raw Material Specification: Establish strict quality specifications for all starting materials and reagents. 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire process, including reagent charging, temperature control, and work-up procedures. |
Quantitative Data Presentation
The following table summarizes typical reaction parameters and outcomes when scaling up the synthesis of a substituted 3-aminobenzo[b]thiophene from the corresponding 2-fluorobenzonitrile and methyl thioglycolate. Note that these are representative values and may vary depending on the specific substrate and equipment.
| Parameter | Lab Scale (Microwave) | Pilot Scale (Batch Reactor) | Production Scale (Batch Reactor) |
| Scale | 1 mmol | 100 mmol | 10 mol |
| Starting Material (2-fluorobenzonitrile) | ~140 mg | ~14 g | ~1.4 kg |
| Solvent (DMSO) | 2 mL | 200 mL | 20 L |
| Temperature | 130 °C[1][2] | 120-130 °C | 120-130 °C |
| Reaction Time | 10-20 minutes[1][2] | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95%[1][2] | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >97% | >96% |
| Key Impurity 1 (Unreacted Nitrile) | <0.5% | <1.0% | <1.5% |
| Key Impurity 2 (Hydrolysis Product) | <0.2% | <0.5% | <1.0% |
Experimental Protocols
Lab-Scale Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (Microwave-Assisted)
This protocol is adapted from a literature procedure.[1][2]
Materials:
-
5-bromo-2-fluorobenzonitrile (1.0 mmol)
-
Methyl thioglycolate (1.05 mmol)
-
Triethylamine (3.1 mmol)
-
Anhydrous DMSO (2 M solution)
-
Microwave vial
Procedure:
-
To a microwave vial, add 5-bromo-2-fluorobenzonitrile (1.0 mmol, 1.0 equiv.), methyl thioglycolate (1.05 mmol, 1.05 equiv.), and triethylamine (3.1 mmol, 3.1 equiv.).
-
Add anhydrous DMSO to achieve a 2 M concentration of the starting nitrile.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130 °C for the specified time (typically 10-20 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to obtain the desired product.
Conceptual Scale-Up Protocol for Benzo[b]thiophen-3-amine Synthesis (Batch Reactor)
This is a conceptual protocol for scaling up the synthesis. Specific parameters such as volumes, addition rates, and timings will need to be optimized for the specific equipment and scale.
Equipment:
-
Jacketed glass or stainless steel reactor with overhead stirring, a condenser, a temperature probe, and addition funnels.
-
Heating/cooling circulator.
-
Filtration and drying equipment.
Procedure:
-
Charge the reactor with the 2-halobenzonitrile and the solvent.
-
Begin agitation and establish an inert atmosphere (e.g., by purging with nitrogen).
-
Heat the mixture to the desired reaction temperature (e.g., 120-130 °C).
-
In a separate vessel, prepare a solution of methyl thioglycolate and triethylamine in the reaction solvent.
-
Slowly add the solution of methyl thioglycolate and triethylamine to the reactor over a period of 1-2 hours, while carefully monitoring the internal temperature to control the exotherm.
-
Once the addition is complete, maintain the reaction mixture at the set temperature for 4-8 hours, or until in-process controls show the reaction is complete.
-
Cool the reaction mixture to room temperature. A controlled cooling ramp may be beneficial for crystal growth.
-
If necessary, add an anti-solvent to complete the precipitation of the product.
-
Filter the product and wash the filter cake with a suitable solvent to remove residual impurities.
-
Dry the product under vacuum at an appropriate temperature.
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Benzothiophene Acylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of benzothiophenes is a cornerstone reaction for the synthesis of key intermediates in medicinal chemistry and materials science. However, this seemingly straightforward transformation is often plagued by a variety of side reactions that can complicate product purification, reduce yields, and impact the overall efficiency of a synthetic route. This technical support center provides a comprehensive guide to troubleshooting these challenges, offering detailed insights in a practical question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Friedel-Crafts acylation of benzothiophenes, providing potential causes and actionable solutions.
Q1: My reaction is producing a mixture of 2- and 3-acylated benzothiophenes. How can I control the regioselectivity?
A1: The formation of regioisomers is the most prevalent side reaction in the acylation of benzothiophenes. The benzothiophene nucleus has two potentially reactive sites for electrophilic substitution on the thiophene ring: the C2 and C3 positions. The ratio of the resulting isomers is highly dependent on the reaction conditions.
-
Underlying Cause: The C3 position of benzothiophene is generally more electron-rich and kinetically favored for electrophilic attack. However, the intermediate formed by attack at the C2 position can be more thermodynamically stable in some cases. The choice of Lewis acid, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Solutions:
-
Lewis Acid Selection: Milder Lewis acids, such as SnCl₄ or ZnCl₂, may favor acylation at the C2 position. In contrast, strong Lewis acids like AlCl₃ often lead to a mixture of isomers, with the C3-acylated product frequently predominating.[1] In some Lewis acid-free methods, using trifluoroacetic anhydride (TFAA) and phosphoric acid, the 3-acyl isomer is consistently the major product.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Nonpolar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with different solvents may alter the C2/C3 ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Q2: I am observing significant amounts of unidentified byproducts, especially when using aluminum chloride (AlCl₃). What are these and how can I avoid them?
A2: The use of strong and highly reactive Lewis acids like AlCl₃ can lead to a range of side reactions beyond simple acylation.
-
Potential Side Products:
-
Complex Formation: The Lewis acid can form a strong complex with the sulfur atom of the benzothiophene ring, potentially leading to ring-opening or other rearrangements under harsh conditions.
-
Polymerization: Electron-rich aromatic compounds like benzothiophene can be susceptible to polymerization in the presence of strong acids. This is often observed as an insoluble, tar-like material in the reaction flask.
-
Diacylation: Although the acyl group is deactivating, under forcing conditions (e.g., high temperature, large excess of acylating agent and Lewis acid), a second acylation can occur.
-
-
Solutions:
-
Use Milder Lewis Acids: As mentioned previously, switching to a milder Lewis acid such as SnCl₄, ZnCl₂, or even solid acid catalysts can significantly reduce the formation of these byproducts.
-
Optimize Stoichiometry: Use the minimum effective amount of the Lewis acid. A large excess can promote side reactions.
-
Control Reaction Temperature: Maintain a low temperature during the addition of reagents and throughout the reaction to minimize unwanted pathways.
-
Anhydrous Conditions: AlCl₃ is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of HCl, which can catalyze side reactions.
-
Q3: My starting material is being consumed, but the yield of the desired acylated product is very low.
A3: Low yields can be attributed to several factors, ranging from reagent purity to reaction workup.
-
Possible Causes:
-
Reagent Decomposition: The acylating agent (acyl chloride or anhydride) may have degraded due to improper storage.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Loss During Workup: The acylated benzothiophene may be lost during the aqueous workup or purification steps. The ketone product forms a complex with the Lewis acid that needs to be effectively hydrolyzed.
-
-
Solutions:
-
Verify Reagent Quality: Use freshly opened or purified acylating agents and Lewis acids.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.
-
Proper Quenching: Ensure the reaction is properly quenched, typically by pouring it into a mixture of ice and concentrated hydrochloric acid, to break up the ketone-Lewis acid complex.
-
Optimize Extraction: Ensure the correct pH and solvent are used for the extraction of the product from the aqueous layer.
-
Data Presentation: Regioselectivity in Benzothiophene Acylation
The following table summarizes the regioselectivity observed in a Lewis acid-free acylation of benzothiophene using various carboxylic acids in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid.[1]
| Acylating Agent (RCOOH) | Overall Yield (%) | Product Ratio (2-acyl : 3-acyl) |
| Acetic Acid | 70 | 1 : 9 |
| Propionic Acid | 73 | 1 : 9 |
| Isobutyric Acid | 65 | 1 : 8 |
| Pivalic Acid | 60 | 1 : 8 |
| Phenylacetic Acid | 75 | 1 : 9 |
| Benzoic Acid | 72 | 1 : 9 |
| 4-Chlorobenzoic Acid | 68 | 1 : 8 |
| 4-Methoxybenzoic Acid | 70 | 1 : 9 |
| 4-Nitrobenzoic Acid | 65 | 1 : 8 |
Data sourced from a study on the transition-metal/Lewis acid-free synthesis of acyl benzothiophenes.[1]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of a Substituted Benzothiophene using Aluminum Chloride
This protocol is adapted for the acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2]
Materials:
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Acyl chloride (e.g., 4-(2-dimethylaminoethoxy)benzoyl chloride hydrochloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Chlorobenzene, anhydrous
-
Thionyl chloride
-
Dimethylformamide (DMF)
-
Ethanethiol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Water
Procedure:
-
Acid Chloride Formation (if starting from carboxylic acid): In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), chlorobenzene, and a catalytic amount of DMF. Add thionyl chloride (excess) and stir the mixture at 75-80 °C for 3 hours. Remove the excess thionyl chloride by distillation.
-
Friedel-Crafts Acylation: Cool the resulting acid chloride solution. To this, add anhydrous dichloromethane, the substituted benzothiophene (1.0 eq), and anhydrous aluminum chloride (a large excess, e.g., 5-10 eq).
-
Stir the reaction mixture at ambient temperature (e.g., 27-29 °C) for approximately 90 minutes.
-
Work-up: Cool the reaction mixture and add ethanethiol. Stir for an additional 30 minutes.
-
Quench the reaction by the sequential addition of tetrahydrofuran, 20% hydrochloric acid, and water.
-
Stir the mixture overnight at ambient temperature.
-
Collect the precipitated product by filtration, wash with water and an appropriate organic solvent, and dry under vacuum.
Protocol 2: Lewis Acid-Free Acylation of Benzothiophene
This protocol is based on a method that consistently yields the 3-acylated product as the major isomer.[1]
Materials:
-
Benzothiophene
-
Carboxylic acid (e.g., acetic acid)
-
Trifluoroacetic anhydride (TFAA)
-
85% Phosphoric acid (H₃PO₄)
-
Ice-cold water
-
Petroleum ether
Procedure:
-
In a flask, combine the carboxylic acid (1.0 eq) and trifluoroacetic anhydride (4.0 eq) at 0 °C with vigorous stirring.
-
Add 85% phosphoric acid (1.0 eq) dropwise to the mixture.
-
Add benzothiophene (1.0 eq) to the reaction mixture.
-
Warm the mixture to room temperature (25-30 °C) and stir for 4-5 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Filter the separated solid, wash with petroleum ether, and dry to obtain the mixture of 2- and 3-acylated products.
-
The regioisomers can be separated by column chromatography.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on Benzothiophene.
Caption: Key Factors Controlling C2 vs. C3 Acylation of Benzothiophene.
Caption: A Decision-Making Workflow for Troubleshooting Benzothiophene Acylation.
References
Technical Support Center: Deoxygenation for Benzothiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical process of deoxygenating reaction mixtures for benzothiophene synthesis. Proper removal of dissolved oxygen is paramount for the success of many synthetic routes, particularly those employing oxygen-sensitive catalysts like palladium.
Frequently Asked Questions (FAQs)
Q1: Why is deoxygenation necessary for my benzothiophene synthesis?
A1: Many synthetic routes for benzothiophenes, especially those involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are highly sensitive to oxygen.[1][2] Dissolved oxygen can lead to:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, often observed as the formation of palladium black.[1][3] This halts the catalytic cycle and leads to low or no product yield.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, forming phosphine oxides. This degradation strips the metal center of its necessary electronic and steric properties, leading to catalyst deactivation.[1]
-
Unwanted Side Reactions: The presence of oxygen can promote side reactions such as the homocoupling of boronic acids in Suzuki reactions.[4][5]
Q2: What are the most common methods for deoxygenating a reaction mixture?
A2: The three primary methods for removing dissolved oxygen from solvents and reaction mixtures in a laboratory setting are:
-
Inert Gas Sparging: Bubbling an inert gas (typically argon or nitrogen) through the liquid to displace dissolved oxygen.[6]
-
Freeze-Pump-Thaw: A highly effective method involving freezing the solvent, evacuating the headspace under vacuum, and then thawing to release dissolved gases. This cycle is typically repeated multiple times.[7]
-
Chemical Oxygen Scavengers: The use of chemical reagents that react with and consume dissolved oxygen. This is a less common method for general reaction setup but can be employed in specific systems.
Q3: Which deoxygenation method should I choose for my reaction?
A3: The choice of method depends on the scale of your reaction, the volatility of your solvent, and the sensitivity of your reagents to the deoxygenation process itself.
-
Inert Gas Sparging is convenient for larger volumes and is generally sufficient for many routine reactions. However, it can lead to the evaporation of volatile solvents.[7]
-
Freeze-Pump-Thaw is considered the most rigorous method for removing dissolved gases and is ideal for highly oxygen-sensitive reactions, small-scale syntheses, and when using volatile solvents or expensive deuterated solvents.[7][8]
-
Chemical Oxygen Scavengers are typically used in specialized applications, such as in packaged systems or when continuous oxygen removal is needed. Palladium-based scavenger systems exist but are less common for in-flask synthesis.[9]
Q4: How do I know if my deoxygenation was successful?
A4: While direct measurement of dissolved oxygen can be done with specialized probes, this is often not practical for routine synthesis.[10][11] Indirect indicators of successful deoxygenation include:
-
Reaction Success: A high yield of the desired benzothiophene product without the formation of common side products is a good indicator.
-
Catalyst Stability: The absence of palladium black formation during the reaction suggests a sufficiently low oxygen environment.[1]
-
Reproducibility: Consistent results across multiple runs of the same reaction point towards a reliable deoxygenation procedure.[12]
Troubleshooting Guide
Problem 1: My palladium-catalyzed benzothiophene synthesis has a low yield or fails completely, and I see a black precipitate.
-
Possible Cause: This is a classic sign of catalyst deactivation due to the formation of palladium black, which is often caused by the presence of oxygen.[1][3] Your deoxygenation procedure may have been insufficient.
-
Solution:
-
Review your deoxygenation protocol. Ensure you are sparging for a sufficient amount of time or performing an adequate number of freeze-pump-thaw cycles.
-
Check for leaks in your reaction setup. Ensure all joints are well-sealed and that you maintain a positive pressure of inert gas throughout the reaction.
-
Use freshly distilled and degassed solvents. Solvents can reabsorb oxygen over time.
-
Problem 2: My reaction is sluggish and stalls before completion.
-
Possible Cause: In addition to catalyst deactivation by oxygen, this could be due to the gradual ingress of air into the reaction vessel over a long reaction time.
-
Solution:
-
Ensure a good inert gas blanket. Maintain a slight positive pressure of nitrogen or argon throughout the entire course of the reaction. A bubbler in the outlet of your inert gas line is a good visual indicator of positive pressure.
-
Use septa that are in good condition. Old, punctured septa are a common source of leaks.[13]
-
Problem 3: I am observing significant amounts of side products, such as homocoupled boronic acids in a Suzuki coupling.
-
Possible Cause: Oxygen can promote the oxidative homocoupling of boronic acids, leading to the formation of biaryl byproducts and consuming your starting material.[4][5]
-
Solution:
-
Improve the deoxygenation of your reaction mixture. This is the most critical step to prevent this side reaction.
-
Ensure your palladium precatalyst is fully reduced to the active Pd(0) state in an oxygen-free environment.
-
Quantitative Data on Deoxygenation Methods
Precise, directly comparable quantitative data for the efficiency of deoxygenation methods in the specific context of benzothiophene synthesis is scarce in the literature. However, the following table summarizes the general effectiveness and characteristics of the common methods based on available data and established principles.
| Deoxygenation Method | Typical Residual O₂ Level | Advantages | Disadvantages | Best Suited For |
| Inert Gas Sparging | Low ppm (with sufficient time) | Simple, suitable for large volumes, relatively fast.[6] | Can evaporate volatile solvents, less rigorous than FPT.[7] | Routine reactions, larger scale synthesis. |
| Freeze-Pump-Thaw | Sub-ppm (after 3-4 cycles) | Most effective method, minimal solvent loss.[7][14] | Time-consuming, requires liquid nitrogen. | Highly oxygen-sensitive reactions, volatile solvents, small scale. |
| Membrane Degassing | Down to <0.1 ppm (in flow) | Highly effective, suitable for continuous flow systems.[10][11] | Requires specialized equipment. | Flow chemistry applications. |
Note: The final oxygen concentration is dependent on factors such as the solvent, temperature, sparging time, and the number of freeze-pump-thaw cycles.
Experimental Protocols
Protocol 1: Deoxygenation by Inert Gas Sparging
This protocol describes the deoxygenation of a reaction solvent before the addition of solid reagents.
Materials:
-
Schlenk flask or a two/three-necked round-bottom flask
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Long needle or glass pipette
-
Rubber septa
Procedure:
-
Assemble the dry glassware and purge with inert gas for 5-10 minutes.
-
Add the solvent to the flask via a cannula or syringe.
-
Seal the flask with rubber septa.
-
Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle into a separate septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles) for 20-30 minutes.
-
After sparging, remove the vent needle first, then raise the gas inlet needle above the solvent surface.
-
Remove the gas inlet needle and maintain a positive pressure of inert gas over the solvent. The solvent is now ready for use.
Protocol 2: Deoxygenation by Freeze-Pump-Thaw
This protocol is for the rigorous deoxygenation of a solvent or a solution of stable starting materials.
Materials:
-
Schlenk flask with a high-vacuum stopcock
-
High-vacuum line (Schlenk line)
-
Dewar flask
-
Liquid nitrogen
-
Cold trap
Procedure:
-
Place the solvent or solution in the Schlenk flask (do not fill more than half full).
-
Attach the flask to the Schlenk line.
-
With the stopcock closed to the vacuum line, freeze the contents of the flask by slowly immersing it in a Dewar of liquid nitrogen. Swirl the flask to freeze the contents in a thin layer on the walls.
-
Once completely frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the contents to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat steps 3-6 for a total of three to four cycles.
-
After the final thaw, backfill the flask with inert gas from the Schlenk line. The solution is now deoxygenated.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient degassing and ppm-level oxygen monitoring flow chemistry system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chempap.org [chempap.org]
Technical Support Center: TLC Monitoring of Benzo[b]thiophene Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[b]thiophenes. The following sections address common issues encountered during Thin-Layer Chromatography (TLC) monitoring of these reactions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for TLC analysis of my benzo[b]thiophene synthesis reaction?
A1: A common and effective starting point for the TLC analysis of benzo[b]thiophene derivatives is a mixture of a non-polar solvent, such as hexane or petroleum ether, with a moderately polar solvent like ethyl acetate. A typical initial ratio to explore is 9:1 or 8:2 (hexane:ethyl acetate). The polarity can be gradually increased by adding more ethyl acetate to achieve optimal separation of your starting materials, intermediates, and the final benzo[b]thiophene product. For more polar derivatives, a solvent system of dichloromethane and methanol may be more appropriate.
Q2: My benzo[b]thiophene product is not visible under UV light. What are some alternative visualization methods?
A2: While many aromatic compounds like benzo[b]thiophenes are UV-active, some derivatives may not be strongly UV-absorbent. In such cases, several chemical staining methods can be employed for visualization. Given that benzo[b]thiophenes are sulfur-containing aromatic compounds, the following stains are often effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the sulfur atom in the thiophene ring. It typically produces yellow-to-brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups, which can be helpful for distinguishing between spots.
-
Phosphomolybdic Acid (PMA) Stain: This is another general-purpose stain that is effective for a wide variety of organic compounds.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing many organic compounds, including aromatic systems. The spots will appear as brown stains.
Q3: How can I confirm the identity of a spot on my TLC plate?
A3: To confirm the identity of a spot, you can use the co-spotting technique. On the same lane of the TLC plate, spot your reaction mixture, and then on top of that, carefully spot a small amount of your pure starting material or a known standard of your expected product. If the spot from your reaction mixture and the standard move to the same Rf value and appear as a single, merged spot, it provides strong evidence for the identity of that compound in your reaction mixture.
Troubleshooting Guides
This section addresses common problems encountered during the TLC monitoring of benzo[b]thiophene synthesis reactions in a question-and-answer format.
Problem 1: My spots are streaking or elongated.
-
Question: Why are the spots on my TLC plate appearing as streaks rather than distinct spots, and how can I fix this?
-
Answer: Streaking on a TLC plate can be caused by several factors.[1][2] A common reason is overloading the sample; try diluting your sample before spotting it on the plate.[1][2] Acidic or basic compounds can also cause streaking on silica gel. If you suspect your benzo[b]thiophene derivative or starting materials are acidic or basic, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine can improve the spot shape.[3]
Problem 2: My spots are not moving from the baseline.
-
Question: I've run my TLC, but the spots remain at the origin. What does this mean and what should I do?
-
Answer: If your spots are not moving from the baseline, it indicates that the solvent system (mobile phase) is not polar enough to move the compounds up the stationary phase (silica gel).[3] To resolve this, you need to increase the polarity of your eluent. For a hexane/ethyl acetate system, you can do this by increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate with little success, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Problem 3: All my spots are running at the solvent front.
-
Question: My spots are all clustered near the top of the TLC plate. How can I get better separation?
-
Answer: When spots run with or near the solvent front, it signifies that your mobile phase is too polar for the compounds of interest.[3] To achieve better separation, you need to decrease the polarity of your solvent system. In a hexane/ethyl acetate mixture, this can be done by increasing the proportion of hexane. The goal is to find a solvent system that provides a good distribution of the spots along the plate, ideally with the product having an Rf value between 0.2 and 0.4 for good separation.
Problem 4: I am seeing more spots than expected in my reaction mixture.
-
Question: My TLC shows multiple unexpected spots. What could be the cause?
-
Answer: The presence of multiple unexpected spots can indicate several possibilities. It could be due to the formation of side products or the presence of impurities in your starting materials. It is also possible that your product is degrading on the silica gel plate. To test for degradation, you can run a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it suggests that your compound is not stable on the silica gel.[4]
Data Presentation
The following table summarizes typical TLC conditions and approximate Rf values for some benzo[b]thiophene derivatives and common starting materials. Please note that Rf values can vary depending on the specific experimental conditions.
| Compound Type | Starting Material(s) | Product | Mobile Phase (v/v) | Approx. Rf (Product) | Visualization Method |
| 2-Acylbenzo[b]thiophene | 2-Iodochalcone | 2-Acylbenzo[b]thiophene | Hexane / Ethyl Acetate (9:1) | 0.4 - 0.6 | UV, KMnO₄ |
| Substituted Benzo[b]thiophene | o-Halovinylbenzene and Potassium Sulfide | 2-Substituted Benzo[b]thiophene | Hexane / Ethyl Acetate (8:2) | 0.5 - 0.7 | UV, Iodine |
| 2,3-Disubstituted Benzo[b]thiophene | o-Alkynyl Thioanisole | 2,3-Disubstituted Benzo[b]thiophene | Hexane / Ethyl Acetate (9:1) | 0.6 - 0.8 | UV, PMA |
| Benzo[b]thiophene via Friedel-Crafts Acylation | Benzo[b]thiophene and Acyl Chloride | Acetylated Benzo[b]thiophene | Hexane / Ethyl Acetate (7:3) | 0.3 - 0.5 | UV, p-Anisaldehyde |
| Benzo[b]thiophene via Gewald Reaction | Cyclic Ketone, Activated Nitrile, Elemental Sulfur | 2-Aminotetrahydrobenzo[b]thiophene Derivative | Dichloromethane / Methanol (9.5:0.5) | 0.4 - 0.6 | UV, KMnO₄ |
Experimental Protocols
Protocol 1: Detailed Methodology for TLC Monitoring of a Friedel-Crafts Acylation of Benzo[b]thiophene
This protocol provides a step-by-step guide for monitoring the synthesis of an acetylated benzo[b]thiophene via a Friedel-Crafts acylation reaction.
1. Materials and Reagents:
-
Silica gel TLC plates with a fluorescent indicator (e.g., F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
-
Heat gun or hot plate
-
Reaction mixture (e.g., benzo[b]thiophene, acetyl chloride, and a Lewis acid catalyst like AlCl₃ in a suitable solvent like dichloromethane)
-
Reference standard of the starting material (benzo[b]thiophene)
-
Eluent: Hexane and Ethyl Acetate
2. Procedure:
-
Prepare the Developing Chamber: Pour a small amount (to a depth of about 0.5 cm) of your chosen eluent (e.g., 8:2 hexane:ethyl acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow the chamber to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spotting the Plate:
-
SM Lane: Using a clean capillary tube, spot a small amount of a dilute solution of your starting material (benzo[b]thiophene) on the "SM" mark.
-
Co Lane: Spot the starting material on the "Co" mark. Then, using a new capillary tube, carefully spot the reaction mixture directly on top of the starting material spot.
-
RM Lane: With a new capillary tube, spot a small amount of your reaction mixture on the "RM" mark.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the starting line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.
-
Monitoring the Reaction: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Visualization:
-
UV Light: Allow the plate to dry completely and then visualize it under a UV lamp (254 nm). Circle any dark spots with a pencil. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is progressing.
-
Staining: After UV visualization, you can further visualize the plate using a chemical stain. Dip the plate into the staining solution (e.g., potassium permanganate), remove it, and gently heat it with a heat gun or on a hot plate until colored spots appear.
-
-
Analysis: Compare the spots in the three lanes. The "SM" lane shows the position of your starting material. The "RM" lane shows all the components of your reaction mixture. The "Co" lane helps to confirm if the starting material is still present in your reaction mixture. The appearance of a new spot with a different Rf value in the "RM" lane indicates the formation of your product.
Mandatory Visualization
Caption: Workflow for TLC Monitoring of Benzo[b]thiophene Synthesis.
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzo[b]thiophen-3-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Benzo[b]thiophen-3-amine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of these promising compounds.
Benzo[b]thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Among these, derivatives featuring a 3-amine substitution are of particular interest due to their potent biological effects. This guide synthesizes experimental data from multiple studies to offer an objective comparison of their performance in key therapeutic areas.
Anticancer Activity: Targeting Key Cellular Pathways
Several Benzo[b]thiophen-3-amine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that regulate cell proliferation, migration, and survival.[3][4]
One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cytoskeletal dynamics and is often dysregulated in cancer, promoting tumor growth and metastasis.[5][6][7] Inhibition of this pathway by certain Benzo[b]thiophene derivatives leads to apoptosis and a reduction in cell viability.[3][4]
The anticancer efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 1: Anticancer Activity of Benzo[b]thiophen-3-amine Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Not Specified | Not Specified | [8] |
| 2-Phenylbenzo[b]thiophene derivative | MCF-7 | 0.005 | [9] |
| Ruthenium(II) complex with benzo[b]thiophene functionalized thiosemicarbazone (K2) | OVCAR-3 | Not Specified | [10] |
| Ruthenium(II) complex with benzo[b]thiophene functionalized thiosemicarbazone (K2) | A2780 | Not Specified | [10] |
| Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 | Not Specified | [3] |
Note: "Not Specified" indicates that the reference mentions anticancer activity but does not provide a specific IC50 value in the abstract.
Diagram 1: Simplified RhoA/ROCK Signaling Pathway in Cancer
Caption: Inhibition of the RhoA/ROCK pathway by Benzo[b]thiophene derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzo[b]thiophen-3-amine derivatives have also been investigated for their potential as antimicrobial agents. Their efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value signifies greater antimicrobial potency.
Studies have shown that the nature and position of substituents on the benzo[b]thiophene core significantly influence the antimicrobial activity.[2] For instance, the presence of halogens at the C3 position has been shown to enhance activity against Gram-positive bacteria and fungi.[11]
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-halobenzo[b]thiophenes | Gram-positive bacteria | 16 | [11] |
| 3-halobenzo[b]thiophenes | Candida albicans | 16 | [11] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | Staphylococcus aureus | 64 | [11] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | Enterococcus faecalis | 64 | [11] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | Candida albicans | 64 | [11] |
| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | Staphylococcus aureus ATCC 25923 | 512 | [12] |
| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | Bacillus subtilis ATCC 6633 | 256 | [12] |
| Tetrahydrobenzothiophene derivatives | Salmonella | 0.54 - 0.73 (µM) | [13] |
| Benzo[b]thiophene acylhydrazones | Multidrug-resistant Staphylococcus aureus | ≥ 128 | [14] |
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Immune Response
The anti-inflammatory potential of Benzo[b]thiophene derivatives is another area of active research. Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[15]
The anti-inflammatory effects of these derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, and to suppress the expression of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[15] The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[16]
Table 3: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative | Assay | Result | Reference |
| Thiophene pyrazole hybrids | COX-2 Inhibition | Moderate and selective | [15] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Inhibition | IC50: 0.31–1.40 µM | [15] |
| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | Activity in RAW264.7 cells | Notable anti-inflammatory activity | [12] |
Diagram 3: Simplified NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB inflammatory pathway by Benzo[b]thiophene derivatives.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Benzo[b]thiophen-3-amine derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]
Protocol:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the Benzo[b]thiophen-3-amine derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
This guide provides a snapshot of the current understanding of the biological activities of Benzo[b]thiophen-3-amine derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of this chemical scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RhoA/Rho Kinase and p21-Activated Kinase Signaling to Prevent Cancer Development and Progression | Bentham Science [eurekaselect.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 2-Phenylbenzo[b]thiophene-based antiestrogens with mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. atcc.org [atcc.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Benchmarking of Benzothiophene and Indole Scaffolds in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Benzothiophene and Indole Derivatives
In the landscape of medicinal chemistry, the indole and benzothiophene scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. Their remarkable versatility and ability to interact with a wide array of biological targets have cemented their importance in the design and development of novel drugs. This guide provides a comprehensive comparative study of benzothiophene and indole derivatives, offering a side-by-side look at their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Physicochemical Properties: A Tale of Two Bioisosteres
Benzothiophene is often considered a bioisostere of indole, where the nitrogen atom in the indole ring is replaced by a sulfur atom. This substitution imparts distinct physicochemical properties that can influence the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the resulting drug candidates.
| Property | Benzothiophene | Indole | Key Differences & Implications in Drug Design |
| Molecular Weight | ~134.18 g/mol | ~117.15 g/mol | The slightly higher molecular weight of benzothiophene may influence its diffusion and transport properties. |
| LogP (Octanol-Water Partition Coefficient) | ~2.7 | ~2.1 | Benzothiophene is generally more lipophilic than indole, which can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential off-target effects. |
| Hydrogen Bonding | Hydrogen bond acceptor (S) | Hydrogen bond donor (N-H) and acceptor (N) | The N-H group in indole can act as a crucial hydrogen bond donor for target interaction, a feature absent in benzothiophene. This difference is a critical consideration in scaffold hopping strategies. |
| Aromaticity | Aromatic | Aromatic | Both scaffolds possess aromatic systems that can engage in π-π stacking and other non-covalent interactions with biological targets. |
| Chemical Stability | Generally stable | The pyrrole ring of indole is susceptible to oxidation. | Benzothiophene's greater stability can be advantageous for developing drugs with a longer shelf life and improved metabolic stability. |
Pharmacological Activities: A Broad Spectrum of Therapeutic Potential
Both benzothiophene and indole derivatives have demonstrated a wide range of pharmacological activities, with significant overlap in their therapeutic applications. This section provides a comparative overview of their efficacy in key disease areas, supported by quantitative data from preclinical studies.
Anticancer Activity
Both scaffolds have been extensively explored as anticancer agents, targeting various hallmarks of cancer.
Table 1: Comparative Anticancer Activity of Benzothiophene and Indole Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiophene Derivatives | ||||
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogue | COX-2 Inhibition | - | 0.31 - 1.40 | [1] |
| 5-hydroxybenzothiophene hydrazide (16b) | Multi-kinase inhibitor (Clk4, DRAK1, haspin, etc.) | U87MG (Glioblastoma) | 7.2 | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Apoptosis induction | HepG2 (Liver) | 67.04 | [1] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Apoptosis induction | Caco-2 (Colon) | 63.74 | [1] |
| Indole Derivatives | ||||
| Indole-based stilbene | Cytotoxicity | K562 (Leukemia) | 2.4 | [3] |
| Indole-based stilbene | Cytotoxicity | MDA-MB-231 (Breast) | 2.18 | [3] |
| 2-aryl-3-aroyl indole analogue (36) | Tubulin polymerization inhibition | SK-OV-3 (Ovarian) | <1 | [4] |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile (2a) | Kinase inhibition | Huh-7 (Liver) | 0.04 | [5] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Both benzothiophene and indole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Table 2: Comparative Anti-inflammatory Activity of Benzothiophene and Indole Derivatives
| Compound Class | Target | In Vitro/In Vivo Model | IC50 (µM) / % Inhibition | Reference |
| Benzothiophene Derivatives | ||||
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogue | COX-2 | In vitro enzyme assay | 0.31 - 1.40 | [1] |
| Bromo-benzothiophene carboxamide | COX-2 | In vitro enzyme assay | Selective COX-2 inhibitor | [6] |
| Indole Derivatives | ||||
| (Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-one | COX-2 | In vitro enzyme assay | 0.1 | [7] |
| Indole-substituted aryl ethers | Inflammation | Carrageenan-induced rat paw edema | Significant anti-inflammatory effects | [8] |
ADMET Profiles: A Critical Determinant of Drugability
The ADMET properties of a drug candidate are crucial for its clinical success. In silico and in vitro studies are routinely employed to predict these properties early in the drug discovery process.
Table 3: Comparative ADMET Profile of Benzothiophene and Indole Derivatives
| Parameter | Benzothiophene Derivatives | Indole Derivatives |
| Absorption | Generally good oral bioavailability predicted. | Good oral bioavailability predicted for many derivatives.[9] |
| Distribution | Can cross the blood-brain barrier depending on substitution. | Blood-brain barrier permeability varies with structure. |
| Metabolism | Susceptible to oxidation at the sulfur atom and aromatic ring hydroxylation. | Prone to oxidation, particularly at the C3 position of the indole ring. |
| Excretion | Primarily excreted as metabolites. | Excreted as metabolites in urine and feces. |
| Toxicity | Generally well-tolerated, but specific toxicities depend on the overall structure.[6] | Some derivatives have shown low toxicity in preclinical studies.[10] |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase of interest, a specific substrate peptide, and ATP in a kinase assay buffer.
-
In a 96-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature for a specified time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ADP produced.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[11]
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.
Protocol:
-
Reagent Preparation: Thaw purified tubulin and other reagents on ice.
-
Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Prepare a tubulin polymerization reaction mix containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Initiate polymerization by adding the reaction mix to the wells and transferring the plate to a pre-warmed microplate reader at 37°C.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time, which corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate polymerization curves.
-
Determine the IC50 value by analyzing the effect of different compound concentrations on the rate and extent of polymerization.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
This allows for the assessment of the anti-inflammatory efficacy of the test compound.
-
Mandatory Visualizations
To facilitate a deeper understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: COX-2 Signaling Pathway in Inflammation.
Experimental Workflows
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Tubulin Polymerization Assay.
Caption: In Silico ADMET Prediction Workflow.
Conclusion
Both benzothiophene and indole scaffolds offer immense potential in drug design, each with its unique set of advantages and disadvantages. The choice between these two privileged structures is often context-dependent, relying on the specific therapeutic target and the desired pharmacological profile. While indole's hydrogen bonding capabilities can be crucial for target recognition, benzothiophene's enhanced stability and lipophilicity may offer advantages in terms of pharmacokinetics. This guide provides a foundational framework for researchers to make informed decisions in the design and optimization of novel drug candidates based on these versatile heterocyclic systems. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the subtle yet significant differences that can dictate the clinical success of these important classes of molecules.
References
- 1. oiccpress.com [oiccpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Binding of Benzothiophene Inhibitors to Tubulin
This guide provides a comprehensive comparison of experimental methods to validate the binding of benzothiophene inhibitors to tubulin, a critical target in cancer therapy. The performance of these inhibitors is evaluated against established tubulin-binding agents, supported by experimental data and detailed protocols for researchers in drug development.
Tubulin is a key protein in the formation of microtubules, which are essential for various cellular functions, including cell division.[1] The disruption of microtubule dynamics is a validated strategy in oncology.[2] Benzothiophene derivatives have emerged as a promising class of tubulin inhibitors that bind to the colchicine site, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[3][4] This guide outlines the essential in vitro and cellular assays to characterize and validate the binding of these novel inhibitors.
Comparative Analysis of Tubulin Inhibitors
To effectively evaluate the potential of novel benzothiophene inhibitors, their performance is compared against well-established colchicine site ligands such as Colchicine, Combretastatin A4, and the benzimidazole inhibitor, Nocodazole. The following table summarizes key quantitative data for these compounds. It is important to distinguish between the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the dissociation constant (Kd), which is a direct measure of binding affinity.
| Compound | Type | IC50 (Tubulin Polymerization) | Binding Affinity (Kd/Ki) | Reference(s) |
| Benzothiophene Derivative (PST-3) | Benzothiophene | 5.31 µM | Not Available | [5] |
| Benzothiophene Derivative (Compound 30) | Benzothiophene | Potent Inhibition (Specific IC50 not provided) | ~5 times stronger than Combretastatin A4 | [3] |
| Colchicine | Natural Product | ~1-2 µM | 0.27 - 1.4 µM | [1][6] |
| Combretastatin A4 | Natural Product | ~2.1 µM | 0.4 µM | [1][3] |
| Nocodazole | Benzimidazole | Potent Inhibition (Specific IC50 not provided) | Apparent KD of 2.5 µM | [7] |
| Podophyllotoxin | Natural Product | Potent Inhibition (Specific IC50 not provided) | ~0.55 µM | [1] |
Experimental Protocols for Binding Validation
Accurate and reproducible experimental design is crucial for validating the binding of a novel inhibitor. The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds with the tubulin colchicine site.
In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's ability to inhibit the formation of microtubules from tubulin dimers.[1]
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[1][8] Alternatively, a fluorescence-based method can be used where a fluorescent probe like DAPI binds preferentially to polymerized tubulin, leading to an increase in fluorescence.[9][10] Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol (Turbidimetric Method):
-
Reagents and Materials: Purified tubulin (from bovine brain or recombinant), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound, and a temperature-controlled spectrophotometer.[6][11]
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add varying concentrations of the benzothiophene inhibitor or control compound to the tubulin/GTP mixture.[6]
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.[1]
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.[1]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
-
Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine site by measuring the displacement of a fluorescently or radiolabeled ligand that also binds to this site.[6][12]
Principle: The intrinsic fluorescence of colchicine increases significantly upon binding to tubulin.[1] A compound that competes with colchicine for the same binding site will displace it, leading to a decrease in the fluorescence signal.[1] Alternatively, a radiolabeled ligand like [³H]colchicine can be used, and its displacement is measured.[12]
Protocol (Fluorescence-Based):
-
Reagents and Materials: Purified tubulin, colchicine, test compound (benzothiophene inhibitor), buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4), and a fluorometer.[1]
-
Procedure:
-
Prepare a solution of tubulin and colchicine in the buffer and incubate at 37°C to reach binding equilibrium.[1]
-
Measure the baseline fluorescence of the tubulin-colchicine complex (Excitation ~350 nm, Emission ~430 nm).[1]
-
Add increasing concentrations of the test compound to the tubulin-colchicine mixture.
-
Measure the fluorescence intensity at each concentration of the test compound.[1]
-
-
Data Analysis:
Cell-Based Assays
Cell-based assays are essential to confirm the effects of the inhibitor in a biological context.
-
Immunofluorescence Microscopy: This technique allows for the direct visualization of the effect of a compound on the microtubule network within cells.[13] Treatment with a benzothiophene inhibitor is expected to cause disruption and depolymerization of the microtubule network.[5]
-
Cell Cycle Analysis: Tubulin inhibitors typically cause cell cycle arrest in the G2/M phase.[5][6] This can be quantified by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.[13]
-
Cell Viability Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the benzothiophene inhibitor on cancer cell lines and to calculate the IC50 for cell growth inhibition.[13]
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflow for validating tubulin binding and the signaling pathway affected by tubulin inhibition.
Caption: Experimental workflow for validating benzothiophene inhibitors of tubulin.
Caption: Signaling pathway of tubulin inhibition by benzothiophene compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of Functionalized Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] This guide provides a comparative overview of the in vitro cytotoxic effects of various functionalized benzothiophene derivatives against several human cancer cell lines. The data presented is compiled from recent studies to assist in the evaluation of these compounds as potential therapeutic agents. While specific data for the parent 3-aminobenzothiophene is limited in the available literature, the information on its derivatives offers valuable insights into the structure-activity relationships that govern the cytotoxicity of this class of compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of functionalized benzothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values. The following table summarizes the cytotoxic activity of selected benzothiophene derivatives across a range of human cancer cell lines.
| Derivative Class | Compound/Analog | Cancer Cell Line(s) | IC50 / GI50 (µM) |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50)[1] |
| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50)[1] | |
| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50)[1] | |
| Substituted Thiophenes and Benzothiophenes | Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Most Active in Class[1] |
| Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Most Active in Class[1] | |
| 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative | K2071 | Glioblastoma Cell Lines | Cytotoxicity demonstrated[3] |
| Thiazole-Thiophene Scaffolds | Thiazole Derivative 4b | MCF-7 (Breast) | 10.2 ± 0.7[4] |
| Thiazole Derivative 13a | MCF-7 (Breast) | 11.5 ± 0.8[4] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the compounds listed above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5-6.5% CO2.[5]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8] Allow the plate to stand overnight in the incubator.[5]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of more than 650 nm should be used.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released upon plasma membrane damage.[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] The amount of formazan produced is proportional to the amount of LDH released, which corresponds to the number of damaged cells.[11]
Visualized Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: A potential signaling pathway for apoptosis induction.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the cytotoxic effects of certain benzothiophene derivatives are mediated through the induction of apoptosis.[14][15] This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and the activation of caspases.[14] The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leads to the cleavage of key cellular proteins, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[16][17] The proposed signaling pathway diagram illustrates a simplified model of the intrinsic apoptotic cascade that may be activated by cytotoxic benzothiophene compounds. Further investigation into the specific molecular targets and signaling pathways for each derivative is crucial for their development as anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. praxilabs.com [praxilabs.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 17. Induction of apoptosis in human leukemia K562 cells by cardiotoxin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 2- and 3-aminobenzothiophenes
A Comparative Guide to the Structure-Activity Relationship of 2- and 3-Aminobenzothiophenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 2- and 3-aminobenzothiophene derivatives. This document summarizes key biological activities, presents quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction
Benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of pharmacological activities. Among these, aminobenzothiophenes have emerged as particularly promising therapeutic agents. The position of the amino group, either at the 2- or 3-position of the benzothiophene core, significantly influences the biological activity profile of the resulting derivatives. This guide focuses on a comparative analysis of the SAR of 2- and 3-aminobenzothiophenes, with a primary focus on their roles as antimitotic agents, antimycobacterial agents, and kinase inhibitors.
Antimitotic Activity: Tubulin Polymerization Inhibition
A significant area of investigation for aminobenzothiophenes is their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.
Structure-Activity Relationship Insights
Studies have revealed that both 2- and 3-aminobenzothiophene derivatives can act as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[1]
For the 2-aminobenzothiophene series, a particularly potent compound is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene.[1][2] This compound demonstrates that the presence of a 3,4,5-trimethoxybenzoyl group at the 3-position is crucial for high activity. The methyl group at the 6-position also appears to contribute positively to its potent anticancer effects.[1]
In the case of 3-aminobenzothiophene derivatives, the SAR is also influenced by the nature and position of substituents. While many 3-amino derivatives have been synthesized, the 2-amino isomers have often shown more promise in this specific activity.[1][2] For instance, replacing the amino group at the 3-position of some 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives with a methyl group resulted in increased activity.[3]
Quantitative Data
| Compound | Position of Amino Group | Target/Activity | IC50 (µM) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | 2 | Tubulin Polymerization | < 1 | [1][2] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | (comparison) | Tubulin Polymerization | 0.67 | [4] |
| A series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | 3 | Tubulin Polymerization | Sub-µM | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or fluorescence.[1]
Materials:
-
Purified tubulin (e.g., porcine tubulin)
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (1 mM final concentration)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., colchicine, paclitaxel)
-
Negative control (solvent vehicle)
-
96-well microplate reader capable of measuring absorbance at 340 nm or fluorescence.[1]
Procedure:
-
Prepare a solution of purified tubulin in the polymerization buffer.
-
Add GTP to the tubulin solution.
-
Transfer the tubulin/GTP solution to a pre-warmed 96-well plate.
-
Add the test compounds, positive controls, and negative control to the respective wells.
-
Immediately start monitoring the change in optical density at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) at 37°C.[1]
-
The inhibition of tubulin polymerization is determined by comparing the polymerization curves of the test compounds with the controls. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathway
Antimycobacterial Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Aminobenzothiophenes have shown promise as inhibitors of Mycobacterium species.
Structure-Activity Relationship Insights
A study exploring a series of aminated benzo-fused heterocycles identified several aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[5][6]
Specifically, 5-aminobenzothiophene and 6-aminobenzothiophene were identified as highly potent inhibitors.[5][6] This suggests that the position of the amino group on the benzene ring of the benzothiophene scaffold is a key determinant of antimycobacterial activity.
Quantitative Data
| Compound | Position of Amino Group | Target Organism | MIC (µg/mL) | Reference |
| 5-aminobenzothiophene | 5 | Mycobacterium smegmatis | Potent | [5][6] |
| 6-aminobenzothiophene | 6 | Mycobacterium smegmatis | 0.78 | [5][6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[5]
Materials:
-
Mycobacterium species (e.g., M. tuberculosis H37Rv or M. smegmatis)
-
Growth medium (e.g., Middlebrook 7H9 broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the microplate wells.
-
Prepare an inoculum of the Mycobacterium species at a standardized concentration (e.g., 3 × 10^5 CFU/mL).
-
Add the bacterial inoculum to all wells except for the sterility control wells.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Seal the plates and incubate at 37°C for the required duration (e.g., 6 days for M. tuberculosis).[5]
-
After incubation, add a viability indicator such as resazurin to all wells and re-incubate for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).[5]
Experimental Workflow
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Aminobenzothiophenes have been explored as scaffolds for the development of kinase inhibitors.
Structure-Activity Relationship Insights
Both 2- and 3-aminobenzothiophene derivatives have been investigated as kinase inhibitors.
For 2-aminothiophene derivatives, a series of 2-pyrimidyl-5-amidothiophenes were synthesized and evaluated for AKT inhibition, with some compounds showing IC50 values in the low nanomolar range.[7]
For 3-aminobenzothiophene derivatives, a microwave-assisted synthesis method has been developed to rapidly access scaffolds for the preparation of inhibitors for kinases such as PIM kinases, LIMK1, and MK2.[8] For example, certain benzo[9][10]thieno[3,2-d]pyrimidin-4-one inhibitors of PIM kinases have been synthesized from 3-aminobenzothiophene precursors.[8]
Quantitative Data
| Compound Series | Position of Amino Group | Target Kinase | IC50/Ki (nM) | Reference |
| 2-pyrimidyl-5-amidothiophenes (e.g., compound 2aa) | 2 | AKT | Single-digit nM | [7] |
| Benzo[b]thiophene-derived inhibitors (e.g., compound 3) | 3 (precursor) | PIM1, PIM2, PIM3 | 2, 3, 0.5 (Ki) | [8] |
Experimental Protocol: Kinase Inhibition Assay
Kinase activity can be measured using various assay formats, such as monitoring the phosphorylation of a substrate peptide.
Materials:
-
Purified recombinant kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure (General):
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or ADP produced.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Signaling Pathway Example: PI3K/AKT Pathway
Synthesis of Aminobenzothiophenes
A variety of synthetic routes to 2- and 3-aminobenzothiophenes have been developed.
Synthesis of 2-Amino-3-aroyl-benzo[b]thiophenes
A common method for the synthesis of 2-amino-3-aroyl-benzo[b]thiophenes involves the Gewald reaction.
Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[8]
General Procedure:
-
A mixture of a 2-halobenzonitrile, methyl thioglycolate, and a base (e.g., triethylamine) in a suitable solvent (e.g., DMSO) is prepared.
-
The reaction mixture is irradiated in a microwave synthesizer at a specific temperature (e.g., 130°C) for a short duration.
-
After cooling, the reaction mixture is poured into water to precipitate the product.
-
The solid product is collected by filtration, washed, and dried.[8]
Conclusion
The position of the amino group on the benzothiophene scaffold is a critical determinant of biological activity. While both 2- and 3-aminobenzothiophene derivatives have shown significant potential in various therapeutic areas, their structure-activity relationships differ. 2-Aminobenzothiophenes, particularly those with a 3-(3,4,5-trimethoxybenzoyl) substituent, have demonstrated exceptional potency as antimitotic agents. On the other hand, simple 5- and 6-aminobenzothiophenes are potent antimycobacterial agents. Furthermore, both scaffolds serve as valuable starting points for the development of specific kinase inhibitors. The data and protocols presented in this guide offer a comparative overview to aid researchers in the design and development of novel aminobenzothiophene-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Comparing the efficacy of different benzothiophene-based kinase inhibitors
A Comparative Guide to the Efficacy of Benzothiophene-Based Kinase Inhibitors
The following guide provides a comparative analysis of various benzothiophene-based kinase inhibitors, focusing on their efficacy, target specificity, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Benzothiophene-Based Kinase Inhibitors
Benzothiophene derivatives have emerged as a versatile scaffold in the development of potent kinase inhibitors for cancer therapy.[1] Their rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a range of protein kinases.[1] This guide compares several recently developed benzothiophene-based compounds, presenting their inhibitory potency and cellular effects.
Comparative Efficacy of Benzothiophene Derivatives
The inhibitory activity of various benzothiophene derivatives against a panel of kinases is summarized below. The data highlights the potency and selectivity of these compounds.
Multi-Kinase Inhibitors
A recent study focused on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with anti-cancer potential.[2][3][4] One of the lead compounds, 16b , demonstrated potent inhibition against several kinases.[3][4]
Table 1: Inhibitory Activity (IC50) of Compound 16b and Other Benzothiophene Derivatives [3][4]
| Compound | Target Kinase | IC50 (nM) |
| 16b | Clk4 | 11 |
| DRAK1 | 87 | |
| Haspin | 125.7 | |
| Clk1 | 163 | |
| Dyrk1B | 284 | |
| Dyrk1A | 353.3 | |
| Silmitasertib (CX-4945) | CK2 | 14 |
| Clk1 | 82 | |
| Clk2 | 4 | |
| Clk3 | 90 | |
| Dyrk1A | 6.8 | |
| Dyrk1B | 6.4 |
Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, showed significant growth inhibitory activity against various cancer cell lines, with the highest efficacy observed in U87MG glioblastoma cells (IC50 = 7.2 μM).[3][4] It was found to induce G2/M cell cycle arrest and apoptosis.[2][3][4]
Selective DYRK1A and DYRK1B Inhibitors
Researchers have also developed narrow-spectrum dual inhibitors of DYRK1A and DYRK1B based on a benzothiophene scaffold.[5][6] Compound 3n from this series was identified as a potent and cell-permeable inhibitor with a narrower off-target profile compared to other DYRK1A/DYRK1B inhibitors.[5]
Aurora Kinase Inhibitors
Novel benzothiophene-3-carboxamide derivatives have been optimized as potent inhibitors of Aurora kinases A and B.[7] The most effective compound, 36 , inhibits these kinases in the nanomolar range and reduces the viability of HCT 116 cells by inducing apoptosis and blocking cytokinesis.[7]
RhoA/ROCK Pathway Inhibitors
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents targeting the RhoA/ROCK pathway.[8] Compound b19 significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[8]
Signaling Pathways and Mechanisms of Action
The benzothiophene-based inhibitors discussed exert their anti-cancer effects by modulating key signaling pathways involved in cell cycle progression, apoptosis, and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of benzothiophene-based kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup : A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound (benzothiophene derivative) at various concentrations.
-
Incubation : The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
ADP-Glo™ Reagent : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent : The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement : The luminescence is measured using a plate reader, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination : The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the benzothiophene inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of inhibitors on their expression or phosphorylation status.
-
Cell Lysis : Cells treated with the benzothiophene inhibitors are harvested and lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., apoptotic markers, cell cycle regulators). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis : The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
Benzothiophene-based compounds represent a promising class of kinase inhibitors with diverse and potent anti-cancer activities. The multi-kinase inhibitor 16b and the selective inhibitors for DYRK, Aurora, and RhoA/ROCK pathways demonstrate the versatility of the benzothiophene scaffold. Further optimization of these compounds could lead to the development of novel and effective cancer therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Method Validation for Aromatic Amine Assays
A Focus on Benzo[b]thiophen-3-amine and Analogs
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the pharmaceutical industry for the precise quantification of active pharmaceutical ingredients (APIs) and their impurities. The validation of these HPLC methods is a critical regulatory requirement to ensure the reliability and consistency of analytical data. This guide provides a comparative overview of validated HPLC methods, using analogous compounds to Benzo[b]thiophen-3-amine to illustrate the validation parameters and experimental protocols. While specific validated methods for Benzo[b]thiophen-3-amine are not extensively published, the principles and methodologies presented here serve as a robust framework for developing and validating an assay for this compound.
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Comparative Analysis of HPLC Methods
The following table summarizes the performance characteristics of various reversed-phase HPLC (RP-HPLC) methods developed and validated for the analysis of compounds structurally related to Benzo[b]thiophen-3-amine, such as various benzodiazepines. This comparison highlights the range of conditions and performance metrics that can be expected.
| Parameter | Method 1 (Bromazepam, Medazepam, Midazolam)[1] | Method 2 (Six Benzodiazepines)[2] | Method 3 (Four Benzodiazepines)[3] | Method 4 (Alprazolam, Clonazepam, Nitrazepam)[4] |
| Column | C18 (Reversed-Phase) | Kromasil C8 (5 µm, 250x4 mm) | Inertsil C8 (250 mm x 4 mm, 5 µm) | Bond-Elut C18 SPE columns |
| Mobile Phase | Acetonitrile:Methanol:0.05M Ammonium Acetate (25:45:30, v/v/v), pH 9 | CH3OH:0.05M CH3COONH4:CH3CN (Gradient) | CH3COONH4 (0.05 M):CH3OH:CH3CN (33:57:10, v/v) | Acetonitrile:Methanol:10 nmol/L K2HPO4, pH 3.7 (30:2:100, v/v) |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | Not Specified | 1.5 mL/min |
| Detection (UV) | 240 nm | 240 nm | 240 nm | 240 nm |
| Linearity Range | 0.12-0.18 mg/mL (Bromazepam, Midazolam), 0.08-0.12 mg/mL (Medazepam) | 0.20–15.00 ng/µL (most), 0.1–18.0 ng/µL (Bromazepam) | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.89% ± 1.06 (raw material), 91.5-99.0% (serum) | 88–113% | 81.2-115% | 94-100% |
| Precision (RSD) | < 2% | 0.5–12% (intra- & inter-day) | < 12% (repeatability and between-day) | 1.0-4.1% (intra- & inter-assay) |
| LOD | Not Specified | Not Specified | 3.3-10.2 ng (plasma), 2.6-12.6 ng (urine) | 5 nmol/L |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols based on the compared methods.
Method 1: Assay of Bromazepam, Medazepam, and Midazolam[1]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M ammonium acetate in the ratio of 25:45:30 (v/v/v). The pH is adjusted to 9.0 with ammonia solution.
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV detection at a wavelength of 240 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to achieve a concentration within the linear range. For serum samples, a suitable extraction method is employed.
Method 2: Assay of Six Benzodiazepines[2]
-
Chromatographic System: An HPLC system with a UV/DAD detector.
-
Column: Kromasil C8 (5 µm, 250x4 mm).
-
Mobile Phase: A gradient elution program with a mobile phase consisting of methanol, 0.05M ammonium acetate, and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Internal Standard: Colchicine (4 ng/µL).
-
Sample Preparation: Solid-phase extraction is utilized for pharmaceutical and biological matrices.
Visualization of Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process, adhering to regulatory guidelines.
Caption: Logical workflow for HPLC method validation.
This comprehensive guide provides researchers and drug development professionals with a framework for the validation of HPLC methods for the assay of Benzo[b]thiophen-3-amine and other related aromatic amines. By following these established principles and adapting the provided examples, a robust and reliable analytical method can be developed and validated to meet stringent regulatory standards.
References
- 1. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Identification of Impurities in Benzo[b]thiophen-3-amine HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic and chromatographic methods for the identification and quantification of potential impurities in Benzo[b]thiophen-3-amine hydrochloride. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety, efficacy, and stability. Therefore, robust analytical methods are crucial for ensuring the quality and purity of such compounds. This document outlines potential impurities arising from the synthesis and degradation of Benzo[b]thiophen-3-amine HCl and details the spectroscopic and chromatographic techniques used for their characterization.
Potential Impurities in Benzo[b]thiophen-3-amine HCl
Impurities in Benzo[b]thiophen-3-amine HCl can originate from various sources, including the synthetic route and degradation pathways. A common synthesis method involves the reaction of 2-halobenzonitriles with methyl thioglycolate.[1] Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2-Halobenzonitriles (e.g., 2-chlorobenzonitrile, 2-fluorobenzonitrile) and Methyl thioglycolate.
-
Intermediates: Such as 2-cyanophenylthioacetic acid derivatives.
-
Byproducts: Including isomeric impurities like Benzo[b]thiophen-2-amine.
-
-
Degradation Products:
-
Oxidation Products: Such as Benzo[b]thiophen-3(2H)-one.
-
Hydrolysis Products: Potential cleavage of the amine group or other susceptible bonds.
-
Photolytic Degradation Products: Arising from exposure to light.
-
Spectroscopic and Chromatographic Comparison
The following sections provide a comparative overview of the spectroscopic and chromatographic data for Benzo[b]thiophen-3-amine HCl and its potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Table 1: Comparative ¹H NMR and ¹³C NMR Data (Predicted and Reported)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference/Notes |
| Benzo[b]thiophen-3-amine | Aromatic protons in the range of 7.2-8.0 ppm. A characteristic singlet for the C2-H. Amine protons appear as a broad singlet. | Aromatic carbons in the range of 115-140 ppm. | [2] |
| Benzo[b]thiophen-2-amine | Aromatic protons in a similar range to the 3-amino isomer, but with a different splitting pattern. A characteristic singlet for the C3-H. | Aromatic carbons in a similar range, but with distinct chemical shifts for C2 and C3. | Predicted based on related structures. |
| 2-Chlorobenzonitrile | Aromatic protons in the range of 7.4-7.8 ppm. | Aromatic carbons in the range of 110-140 ppm, with a characteristic signal for the nitrile carbon (~117 ppm). | [3] |
| Methyl thioglycolate | A singlet for the methyl protons (~3.7 ppm) and a doublet for the methylene protons (~3.3 ppm) coupled to the thiol proton. | Carbonyl carbon around 170 ppm, methylene carbon around 26 ppm, and methyl carbon around 52 ppm. | |
| Benzo[b]thiophen-3(2H)-one | Aromatic protons in the range of 7.2-7.8 ppm. A characteristic singlet for the C2-methylene protons. | Carbonyl carbon signal around 200 ppm. | Predicted based on related structures. |
Note: Chemical shifts are dependent on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) | Reference/Notes |
| Benzo[b]thiophen-3-amine | 149 | Loss of HCN (m/z 122), loss of CS (m/z 105). | [2] |
| Benzo[b]thiophen-2-amine | 149 | Similar fragmentation to the 3-amino isomer, but potentially different relative abundances of fragment ions. | Predicted based on fragmentation patterns of aromatic amines.[4] |
| 2-Chlorobenzonitrile | 137/139 (isotope pattern) | Loss of Cl (m/z 102), loss of CN (m/z 111/113). | [3] |
| Methyl thioglycolate | 106 | Loss of OCH₃ (m/z 75), loss of COOCH₃ (m/z 47). | |
| Benzo[b]thiophen-3(2H)-one | 150 | Loss of CO (m/z 122), followed by loss of H (m/z 121). | Predicted based on ketone fragmentation. |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the main compound from its impurities.
Table 3: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water gradients with additives like formic acid or ammonium acetate. | UV (254 nm), DAD, MS | Separation of polar and non-polar impurities, including isomers. |
| GC-MS | DB-5ms or equivalent | Helium | Mass Spectrometry (EI) | Analysis of volatile and semi-volatile impurities, often requiring derivatization for polar compounds. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Pulse angle: 30°, acquisition time: 4 s, relaxation delay: 1 s, number of scans: 16.
-
¹³C NMR Parameters: Pulse angle: 30°, acquisition time: 1 s, relaxation delay: 2 s, number of scans: 1024.
GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. For polar impurities, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Instrumentation: A high-performance liquid chromatograph with a UV/DAD or mass spectrometer detector.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or MS detection.
-
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.[7]
-
Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: 105°C for 48 hours (solid state).
-
Photolytic Conditions: Exposure to UV light (254 nm) and visible light for a specified duration.
Visualizing Analytical Workflows
The following diagrams illustrate the logical workflows for the identification and characterization of impurities in Benzo[b]thiophen-3-amine HCl.
Caption: Workflow for impurity identification.
Caption: Forced degradation study workflow.
By employing a combination of these spectroscopic and chromatographic techniques, researchers can effectively identify and quantify impurities in Benzo[b]thiophen-3-amine HCl, ensuring the quality and safety of this important pharmaceutical compound.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
A Comparative Guide to the Antimitotic Activity of Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimitotic activities of various benzothiophene isomers, focusing on their efficacy as inhibitors of tubulin polymerization. The data presented is synthesized from multiple studies to highlight key structure-activity relationships (SAR) and provide a foundation for the rational design of novel anticancer agents.
Introduction
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical components of the mitotic spindle, making them a prime target for the development of anticancer drugs.[1][2] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent antimitotic properties.[3][4] These compounds frequently act as tubulin polymerization inhibitors by binding to the colchicine site, similar to natural products like combretastatin A-4 (CA-4).[1][5][6] This guide focuses on how isomeric variations within the benzothiophene scaffold influence this antimitotic activity.
Mechanism of Action: Targeting Tubulin
The primary mechanism by which benzothiophene derivatives exert their antimitotic effect is through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules.[5][6] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent programmed cell death.
Comparative Analysis of Isomer Activity
The biological activity of benzothiophene derivatives is highly sensitive to the positioning of substituents on the heterocyclic ring system. Studies comparing positional isomers reveal significant differences in antiproliferative and tubulin-inhibiting potency.
Case Study 1: 2-Amino vs. 3-Amino Isomers
A direct comparison between 2-amino-3-aroylbenzo[b]thiophenes and their 3-amino-2-aroyl positional isomers shows that the substitution pattern is critical for activity. While numerous derivatives in both series show antimitotic effects, a key finding is that the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene scaffold generally yields more potent compounds.[5] For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a particularly promising compound, inhibiting cancer cell growth at subnanomolar concentrations.[5]
Case Study 2: Substituents on the Benzene Ring
The placement of functional groups, such as methoxy (-OCH₃) and amino (-NH₂), on the benzene portion of the benzo[b]thiophene nucleus plays a crucial role in modulating activity. Structure-activity relationship (SAR) analyses have established that the most favorable positions for these substituents are often C-6 or C-7.[6] Moving a methoxy group from C-6 to C-4, C-5, or C-7 can lead to a significant reduction in potency.[1] The combination of an amino group at C-5 and a methoxy group at C-7 has been shown to produce compounds with exceptionally potent antiproliferative activity (IC₅₀ values in the low nanomolar range) and strong inhibition of tubulin polymerization.[6]
Data Summary
The following tables summarize the quantitative data from comparative studies. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization.
Table 1: Antiproliferative Activity (IC₅₀) of Benzothiophene Isomers in Human Cancer Cell Lines
| Compound ID | Scaffold Type / Key Substituents | Cell Line | IC₅₀ (nM) | Reference |
| 3c | 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene | MNNG/HOS | 2.6 | [6] |
| A549 | 3.2 | [6] | ||
| HT-29 | 3.5 | [6] | ||
| 3d | 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene | MNNG/HOS | 18 | [6] |
| 3e | 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene | MNNG/HOS | 11 | [6] |
| 2b | 7-Methoxy-2-aroylbenzo[b]thiophene | Various | 9.5 - 33 | [6] |
| Analog 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel | 21.1 - 98.9 | [2] |
| Analog 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel | < 10.0 | [2] |
Table 2: Inhibition of Tubulin Polymerization by Benzothiophene Isomers
| Compound ID | Scaffold Type / Key Substituents | IC₅₀ (µM) | Reference |
| 3c | 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene | 0.58 | [6] |
| 3d | 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene | 0.68 | [6] |
| 3e | 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene | 0.48 | [6] |
| 3b | 5-Amino-2-aroylbenzo[b]thiophene | 1.3 | [6] |
| 2b | 7-Methoxy-2-aroylbenzo[b]thiophene | > 1.3 | [6] |
| CA-4 (Ref.) | Combretastatin A-4 | 1.2 | [6] |
Experimental Protocols
The data cited in this guide were generated using standardized methodologies in the field of cancer biology and pharmacology.
General Experimental Workflow
-
Antiproliferative Activity Assay (e.g., SRB Assay):
-
Cell Seeding: Human cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the benzothiophene compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation & Staining: Cells are fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: The absorbance of the solubilized dye is measured using a microplate reader. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell growth.[2]
-
-
In Vitro Tubulin Polymerization Assay:
-
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules in vitro.
-
Procedure: Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.
-
Monitoring: The assembly of microtubules is monitored over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or plate reader.
-
Analysis: The IC₅₀ for tubulin polymerization inhibition is determined as the compound concentration that reduces the rate or extent of polymerization by 50% compared to a control (e.g., DMSO).[6][7]
-
-
Cell Cycle Analysis:
-
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[1]
-
Procedure: Cancer cells are treated with the test compound for a set time (e.g., 24 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-binding fluorescent dye like propidium iodide.
-
Measurement: The fluorescence intensity of individual cells is measured by a flow cytometer. The percentage of cells in the G2/M phase is quantified to determine the extent of mitotic arrest.[1][7]
-
Conclusion
The antimitotic activity of benzothiophene derivatives is profoundly influenced by their isomeric structure. SAR studies consistently demonstrate that the precise positioning of substituents on both the thiophene and benzene rings is a critical determinant of potency. Specifically, 2-amino-3-aroyl scaffolds appear more promising than their 3-amino isomers, and methoxy/amino groups at the C-5, C-6, or C-7 positions are often optimal for high activity.[5][6] These findings underscore the importance of isomeric considerations in the design of next-generation benzothiophene-based tubulin polymerization inhibitors for cancer therapy.
References
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative In Vivo Analysis of Benzo[b]thiophen-3-amine Derivatives in Preclinical Research
For Immediate Release
A comprehensive review of in vivo studies on benzo[b]thiophen-3-amine derivatives reveals their emerging potential as a versatile scaffold in drug discovery, with notable applications in oncology. While in vitro studies have highlighted their promise, particularly as antimitotic agents, in vivo data providing a direct comparison between different derivatives remains limited. This guide synthesizes the available preclinical in vivo and supportive in vitro data to offer a comparative overview for researchers, scientists, and drug development professionals.
Antimitotic Activity: A Primary Focus of In Vivo Evaluation
The main therapeutic area where benzo[b]thiophen-3-amine derivatives have been investigated in vivo is oncology, specifically for their ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism makes them attractive candidates for cancer chemotherapy.
A pivotal study in the field compared a series of 2-amino and 3-aminobenzo[b]thiophene derivatives for their antiproliferative activity.[1][2][3] While this foundational work primarily focused on in vitro assays, it laid the groundwork for selecting candidates for further preclinical development, including in vivo testing.
Subsequent research has explored other isomers, providing indirect comparative insights. For instance, a 5-aminobenzo[b]thiophene derivative demonstrated significant inhibition of human osteosarcoma xenograft growth in nude mice. While not a direct comparison, this highlights the potential of the broader aminobenzo[b]thiophene class in vivo. Furthermore, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071, was reported to be well-tolerated in mice, suggesting a favorable safety profile for this class of compounds.[4][5]
Alternative Therapeutic Applications
Beyond their anticancer potential, the broader class of benzo[b]thiophene derivatives has been explored for a range of other therapeutic applications, including:
-
Anticonvulsant and Antinociceptive Effects: Certain benzo[b]thiophen-2-yl derivatives have shown potent anticonvulsant and antinociceptive activities in rodent models.[6]
-
Monoamine Oxidase (MAO) Inhibition: Benzo[b]thiophen-3-ol derivatives have been identified as inhibitors of MAO, with potential applications in neurodegenerative diseases.
-
Anticancer Activity via Other Mechanisms: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as anticancer agents targeting the RhoA/ROCK pathway.[7]
-
Anticholinergic and Antihistaminic Activities: Early studies explored benzo[b]thiophene-3-carboxylic acid derivatives for these properties.[8]
While these studies do not focus on the 3-amine scaffold specifically, they underscore the chemical tractability and diverse biological activities of the benzo[b]thiophene core structure.
Data Summary
The following table summarizes the available quantitative data for representative benzo[b]thiophene derivatives from in vivo and supportive in vitro studies. It is important to note the lack of direct comparative in vivo data for different Benzo[b]thiophen-3-amine derivatives.
| Derivative Class | Compound Example | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| 2-Amino-benzo[b]thiophene | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Antiproliferative activity at subnanomolar concentrations | Not Reported | Not Reported | [1][2][3] |
| 3-Amino-benzo[b]thiophene | 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | Strong antiproliferative activity in the submicromolar range | Not Reported | Not Reported | [9] |
| 6-Amino-benzo[b]thiophene 1,1-dioxide | K2071 | STAT3 inhibition, Cytotoxicity against glioblastoma cells | Mouse | Well-tolerated, no acute toxicity | [4][5] |
| Benzo[b]thiophen-2-yl-pyrrolidine-2,5-dione | Compound 33 | Not specified | MES, 6 Hz, scPTZ seizure models (mouse) | ED50 (MES) = 27.4 mg/kg, ED50 (6 Hz) = 30.8 mg/kg | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies employed in the cited studies.
In Vivo Anticonvulsant Activity Assessment
-
Animal Model: Male CD-1 mice.
-
Test Methods:
-
Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures is induced by electrical stimulation. The ability of a compound to prevent the tonic extensor phase of the seizure is a measure of its efficacy.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures and is used to identify compounds that can raise the seizure threshold.
-
6 Hz Test: This model is used to assess activity against psychomotor seizures.
-
-
Administration: Compounds are typically administered intraperitoneally (i.p.).
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is determined.[6]
In Vivo Toxicity Assessment
-
Animal Model: Mice.
-
Method: Acute toxicity is assessed by observing the animals for any signs of adverse effects after administration of the compound. The dose at which no adverse effects are observed is noted. For the 6-aminobenzo[b]thiophene 1,1-dioxide derivative K2071, tolerability was assessed in mice.[4][5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action identified for the anticancer activity of aminobenzo[b]thiophene derivatives is the inhibition of tubulin polymerization.
As depicted in Diagram 1, these compounds bind to the colchicine site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer agents, such as benzo[b]thiophen-3-amine derivatives, involves a multi-step process from in vitro characterization to in vivo validation.
This workflow (Diagram 2) illustrates the progression from initial cell-based assays to more complex in vivo models to identify promising drug candidates for further development.
Conclusion and Future Directions
Benzo[b]thiophen-3-amine derivatives represent a promising class of compounds, particularly as antimitotic agents for cancer therapy. While in vitro studies have demonstrated their potent activity, there is a clear need for comprehensive in vivo studies that directly compare the efficacy, toxicity, and pharmacokinetic profiles of different derivatives within this subclass. Such studies will be crucial for identifying lead candidates for clinical development and fully elucidating the therapeutic potential of this versatile chemical scaffold. Future research should focus on conducting head-to-head in vivo comparisons in relevant cancer xenograft models to establish a clear structure-activity relationship and identify the most promising candidates for further preclinical and clinical investigation.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 4. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Indole and Benzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of indole and benzo[b]thiophene compounds, two heterocyclic scaffolds of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of toxicological pathways, this document aims to inform safer drug design and development.
Executive Summary
Indole and benzo[b]thiophene are structurally similar bicyclic aromatic compounds, with benzo[b]thiophene being an isostere of indole where the nitrogen atom is replaced by a sulfur atom. This structural similarity often leads to comparable biological activities, but it can also result in distinct toxicity profiles. This guide reveals that while both classes of compounds exhibit a wide range of toxicities depending on their substitution patterns, there are discernible trends. The presented data, derived from in vivo and in vitro studies, underscores the importance of careful toxicological evaluation in the development of drugs containing these moieties.
Quantitative Toxicity Data
The following table summarizes the acute toxicity (LD50) of a series of indole and benzo[b]thiophene derivatives in mice, providing a direct comparison of their lethal doses. Additionally, representative in vitro cytotoxicity data (IC50) are included to illustrate their effects on cancer cell lines.
| Compound Class | Derivative | R1 (5-position) | R2 (3-position) | Test System | Endpoint | Indole Value | Benzo[b]thiophene Value | Reference |
| Acute Toxicity | Tryptamine | H | -CH2CH2NH2 | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 125 | 75 | [1] |
| N,N-Dimethyltryptamine | H | -CH2CH2N(CH3)2 | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 60 | 50 | [1] | |
| Serotonin | -OH | -CH2CH2NH2 | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 325 | 150 | [1] | |
| Bufotenin | -OH | -CH2CH2N(CH3)2 | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 200 | 110 | [1] | |
| 5-Methoxytryptamine | -OCH3 | -CH2CH2NH2 | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 125 | 200 | [1] | |
| Indole-3-acetic acid | H | -CH2COOH | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 350 | 450 | [1] | |
| Tryptophol | H | -CH2CH2OH | Swiss-Webster Mice | LD50 (mg/kg, i.p.) | 200 | 125 | [1] | |
| In Vitro Cytotoxicity | Mannich Base Derivative | - | - | HeLa Cancer Cells | IC50 (µM) | 0.50 | - | [2] |
| Ursolic Acid Derivative | - | - | SMMC-7721 Cancer Cells | IC50 (µM) | 0.56 | - | [3] | |
| N-4-methoxyphenyl derivative | - | - | HT-29 Cancer Cells | GI50 (nM) | - | 1-9 | [4] |
Experimental Protocols
Acute Toxicity (LD50) Determination in Mice
The in vivo acute toxicity, expressed as the median lethal dose (LD50), is a standardized method to assess the dose of a substance that is lethal to 50% of a test animal population.
Methodology:
-
Animal Model: Adult male Swiss-Webster mice (22-26 g) are typically used.
-
Compound Administration: The test compounds are administered via intraperitoneal (i.p.) injection. Water-soluble compounds are dissolved in distilled water, while insoluble compounds are prepared as suspensions in a vehicle such as 0.8% aqueous methylcellulose.
-
Dose Ranging: A pilot study using a small number of animals is conducted to determine an approximate LD50 value. Based on this, a range of doses is selected for the main study.
-
Treatment Groups: Animals are divided into groups, with each group receiving a different dose of the test compound. A control group receives only the vehicle.
-
Observation: Following administration, the animals are observed for a specified period, typically 4 hours for acute effects and up to 14 days for delayed mortality.[3] Observations include signs of toxicity and the number of deaths.
-
LD50 Calculation: The LD50 value and its 95% confidence limits are calculated using statistical methods such as the Miller and Tainter graphical method or Probit Analysis.[3][5]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole or benzo[b]thiophene derivatives) and incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[1] A solubilization solution (e.g., DMSO, acidified isopropanol) is then added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Indole and Benzo[b]thiophene
The toxicity of many heterocyclic compounds, including indoles and benzo[b]thiophenes, is often linked to their metabolic activation by cytochrome P450 (CYP450) enzymes into reactive metabolites. These electrophilic intermediates can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to toxicity.
Caption: Comparative metabolic activation pathways of indole and benzo[b]thiophene.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds using cell-based assays.
Caption: A generalized experimental workflow for in vitro cytotoxicity assessment using the MTT assay.
Discussion and Conclusion
The comparative toxicological data reveal that subtle structural modifications between indole and benzo[b]thiophene can lead to significant differences in toxicity. For instance, in the tryptamine series, the benzo[b]thiophene analogs consistently exhibit lower LD50 values (higher toxicity) than their indole counterparts.[1] However, this trend is not universal across all derivatives, as seen with 5-methoxytryptamine, where the indole is more toxic.[1]
The mechanism of toxicity for both classes of compounds can be multifaceted. For indoles, toxicity can involve the inhibition of ATP production and protein folding.[6] For thiophene-containing compounds, including benzo[b]thiophene, metabolic activation to reactive thiophene S-oxides and epoxides by CYP450 enzymes is a major pathway leading to toxicity.[7]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. rjptonline.org [rjptonline.org]
- 4. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of Benzothiophene-Indole Hybrids
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising candidates, benzothiophene-indole hybrids have emerged as a significant class of compounds with potent activity, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of the antibacterial efficacy of various fluorinated benzothiophene-indole hybrids, supported by experimental data and detailed methodologies to facilitate further research and development.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of newly synthesized fluorinated benzothiophene-indole hybrids was primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various strains of Staphylococcus aureus, including MRSA. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data presented below is collated from a key study in the field, offering a comparative overview of the potency of different structural analogs.
| Compound ID | R1 Substituent | MIC (µg/mL) vs. MRSA (USA300 Lac*lux) | MIC (µg/mL) vs. MRSA (JE2) | MIC (µg/mL) vs. MSSA (HG003) | MIC (µg/mL) vs. MSSA (ATCC6538) |
| 3a | H | 1 | 2 | 3 | 2 |
| 3b | 5-OH | 8 | 8 | 8 | 6 |
| 3c | 6-OH | 2 | 2 | 2 | 3 |
| 3d | 5-CN | 1 | 2 | 2 | 2 |
| 3e | 6-CN | 1 | 1 | 2 | 3 |
| 3f | 5-Cl | 2 | 2 | 3 | 2 |
| 3g | 6-Cl | 1 | 1 | 3 | 2 |
| 3h | 5-Br | 2 | 2 | 4 | 2 |
| 3i | 6-Br | 4 | 4 | 3 | 2 |
| 4a | H | 1 | 2 | 3 | 2 |
| 4b | 5-OH | 6 | 6 | 8 | 8 |
| 4c | 5-CN | 1 | 24 | 4 | 2 |
| 4d | 6-CN | 0.5 | 1 | 2 | 2 |
| Oxacillin | - | 24 | 48 | 0.25 | 0.25 |
| Ciprofloxacin | - | 32 | >32 | 0.25 | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of benzothiophene-indole hybrids.
Synthesis of Fluorinated Benzothiophene-Indole Hybrids (One-Pot Reaction)
This protocol describes a general one-pot synthesis for fluorinated benzothiophene-indole hybrids.
Materials:
-
Respective indole derivatives
-
5-fluorothiophene-2,3-dicarbaldehyde
-
Acetic acid
-
Ethyl acetate
-
Sodium hydroxide solution (2.5 M)
-
Thin-layer chromatography (TLC) plates
-
Cyclohexane
Procedure:
-
Dissolve 2 mmol of the respective indole and 1 mmol (165 mg) of 5-fluorothiophene-2,3-dicarbaldehyde in 15 mL of acetic acid.
-
Heat the mixture at 100 °C under reflux for a minimum of 2 hours.
-
Monitor the reaction progress using TLC with a mobile phase of ethyl acetate and cyclohexane.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 2.5 M sodium hydroxide solution.
-
Perform a liquid-liquid extraction three times using 20 mL of ethyl acetate for each extraction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized benzothiophene-indole hybrid compounds
-
Bacterial strains (e.g., S. aureus MRSA and MSSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotics (e.g., Oxacillin, Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform a two-fold serial dilution of each compound in CAMHB in a 96-well microtiter plate. The final concentration of DMSO should be kept constant and non-inhibitory to bacterial growth.
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate each well (containing the serially diluted compounds) with the bacterial suspension.
-
Include positive controls (bacteria in broth without any compound) and negative controls (broth only). Also, include wells with standard antibiotics as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity). The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mechanism of Action: Bacterial Pyruvate Kinase Inhibition Assay
The inhibitory effect of the compounds on bacterial pyruvate kinase, a key enzyme in glycolysis, is a primary mechanism of their antibacterial action.
Materials:
-
Purified bacterial pyruvate kinase (PK)
-
Test compounds (benzothiophene-indole hybrids)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microtiter plate containing assay buffer, a specific concentration of the test compound (or DMSO for control), purified bacterial pyruvate kinase, PEP, and NADH.
-
Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding ADP to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH in a coupled reaction is proportional to the pyruvate produced by PK.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO).
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the one-pot synthesis of benzothiophene-indole hybrids.
Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of bacterial pyruvate kinase by benzothiophene-indole hybrids disrupts glycolysis.
References
Safety Operating Guide
Proper Disposal of Benzo[b]thiophen-3-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are of paramount importance. Benzo[b]thiophen-3-amine hydrochloride, a compound of interest in medicinal chemistry, requires careful disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Procedures
Disposal of this compound should not be done via drains or regular trash. The primary method of disposal is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. For laboratory-scale quantities, a chemical degradation procedure can be employed to render the compound less hazardous before collection by a waste disposal service.
Method 1: Direct Disposal via a Licensed Waste Contractor
This is the most straightforward and recommended method for disposal.
-
Segregation and Collection :
-
Collect waste this compound, whether in solid form or in solution, in a dedicated, clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of waste generation.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Pickup :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Method 2: Chemical Degradation of Small Laboratory Quantities
For small quantities, a two-step chemical treatment involving neutralization followed by oxidation can be performed by trained personnel in a controlled laboratory environment. This can reduce the hazardous nature of the waste before it is collected for final disposal.
Experimental Protocol: Neutralization and Oxidation of this compound
This protocol is adapted from established methods for the degradation of aromatic amines.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
pH paper or a pH meter
-
Appropriate glassware (beakers, flasks)
-
Stir plate and stir bar
Procedure:
-
Neutralization of the Hydrochloride Salt :
-
In a chemical fume hood, dissolve the this compound waste in water.
-
Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium carbonate, while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the solution is neutralized (pH ~7). This will liberate the free aromatic amine.
-
-
Oxidative Degradation of the Aromatic Amine :
-
To the neutralized solution, slowly add a solution of potassium permanganate in dilute sulfuric acid. A study on the destruction of aromatic amines recommends using potassium permanganate and sulfuric acid for effective oxidation.[1]
-
The reaction mixture should be stirred at room temperature. The progress of the degradation can be monitored by the disappearance of the purple color of the permanganate.
-
Allow the reaction to proceed for several hours to ensure complete degradation of the aromatic amine. Research has shown that this method can convert aromatic amines into non-mutagenic derivatives.[1]
-
-
Quenching Excess Oxidant :
-
After the reaction is complete, if a purple color from excess permanganate remains, it can be quenched by the slow addition of a reducing agent, such as sodium bisulfite, until the solution becomes colorless or a brown precipitate of manganese dioxide forms.
-
-
Final Disposal :
-
The resulting solution, containing the degradation products and inorganic salts, should be collected in a labeled hazardous waste container.
-
Even after treatment, the waste should be disposed of through your institution's EHS office or a licensed hazardous waste contractor, as it may still contain byproducts that are not suitable for drain disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
